molecular formula C14H22N2O3 B1669949 Deacyl acebutolol CAS No. 57898-80-3

Deacyl acebutolol

Cat. No.: B1669949
CAS No.: 57898-80-3
M. Wt: 266.34 g/mol
InChI Key: DBUJVRULIBQHKT-UHFFFAOYSA-N
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Description

Deacyl acebutolol also known as rac N-Desbutyroyl Acebutolol (Acebutolol EP Impurity D), it is the major metabolite of Acebutolol (sc-217555).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-amino-2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-9(2)16-7-12(18)8-19-14-5-4-11(15)6-13(14)10(3)17/h4-6,9,12,16,18H,7-8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUJVRULIBQHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=C(C=C(C=C1)N)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992866
Record name 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57898-80-3, 72143-02-3
Record name Deacyl acebutolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057898803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(5-amino-2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEACYL ACEBUTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ6BC3K11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Deacyl Acebutolol (Diacetolol): Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Deacyl acebutolol, more commonly known as diacetolol, stands as the principal and pharmacologically active metabolite of the cardioselective β-adrenergic receptor antagonist, acebutolol.[1][2] Following oral administration, acebutolol undergoes extensive first-pass metabolism in the liver, where it is biotransformed into diacetolol.[3] This metabolite is not merely an inactive byproduct; it is equipotent to its parent compound and possesses a similar pharmacological profile, contributing significantly to the therapeutic effects of acebutolol.[1][3] Diacetolol's longer half-life of 8 to 13 hours, compared to acebutolol's 3 to 4 hours, results in a more sustained clinical effect, a critical consideration in the management of hypertension and cardiac arrhythmias.[1][3] A thorough understanding of the chemical structure, physicochemical properties, metabolic pathway, and analytical quantification of diacetolol is paramount for researchers and drug development professionals. This guide provides a comprehensive technical overview of this compound, offering insights into its scientific attributes and methodologies for its study.

Chemical Structure and Physicochemical Properties

This compound is structurally distinct from its parent compound, acebutolol, through the substitution of the N-butyryl group with an N-acetyl group. This modification significantly influences its physicochemical properties.

Chemical Identifiers:

  • IUPAC Name: N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide[4]

  • CAS Number: 22568-64-5[4]

  • Molecular Formula: C₁₆H₂₄N₂O₄[4]

  • Molecular Weight: 308.37 g/mol [4]

The chemical structure of this compound is depicted in the following diagram:

G a N-(3-Acetyl-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide b O c C c->b d C c->d e C c->e f C d->f i O d->i g C e->g m N e->m h C f->h g->h j C i->j k C j->k r C j->r v H j->v l O k->l w H k->w x H l->x ag C l->ag n C m->n q H m->q o C n->o p O n->p y C n->y ac C o->ac ad H o->ad s H r->s t H r->t u H r->u z H y->z aa H y->aa ab H y->ab ae H ac->ae af H ac->af ah H ag->ah ai H ag->ai aj N ag->aj ak C aj->ak ao H aj->ao al H ak->al am C ak->am an H am->an

Figure 1: Chemical Structure of this compound (Diacetolol).

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₄[4]
Molecular Weight 308.37 g/mol [4]
Appearance White to off-white solid[5]
Solubility Soluble in methanol and ethanol[5]
Stereochemistry Racemic[6]

Metabolic Pathway of Acebutolol to this compound

The biotransformation of acebutolol to this compound primarily occurs in the liver and involves enzymatic hydrolysis of the butanamide side chain, followed by N-acetylation. This metabolic conversion is a critical determinant of the drug's overall therapeutic action and duration.

Metabolism Acebutolol Acebutolol (N-{3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}butanamide) Deacyl_Acebutolol This compound (Diacetolol) (N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide) Acebutolol->Deacyl_Acebutolol Hepatic Metabolism (Hydrolysis & N-acetylation)

Figure 2: Metabolic Conversion of Acebutolol to this compound.

Pharmacological Profile

This compound is a pharmacologically active metabolite that exhibits cardioselective β₁-adrenergic receptor blocking activity.[3][7] It is considered to be equipotent to its parent drug, acebutolol.[1] Notably, diacetolol also possesses intrinsic sympathomimetic activity (ISA), which means it can partially stimulate β-receptors while blocking them.[7][8] This partial agonist effect may contribute to a lower incidence of side effects such as bradycardia compared to β-blockers without ISA.[8]

A comparative study has shown that diacetolol is more cardioselective than acebutolol.[3] Both acebutolol and diacetolol are more cardioselective than the non-selective β-blocker propranolol.[3] The prolonged elimination half-life of diacetolol (8-13 hours) compared to acebutolol (3-4 hours) is a key factor in the sustained therapeutic effect observed with acebutolol administration.[1][8]

Analytical Methodologies

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[9][10]

Representative HPLC-MS/MS Protocol for Quantification in Human Plasma

This protocol is a representative method synthesized from established practices for the quantification of similar analytes and should be fully validated in-house before implementation.[10][11][12]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of diacetolol).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Diacetolol): Precursor ion (Q1) m/z 309.2 → Product ion (Q3) m/z 116.1 (This is a representative transition and should be optimized).

    • Internal Standard: To be determined based on the chosen standard.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Figure 3: Workflow for the Quantification of this compound in Plasma.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Aromatic protons on the substituted phenyl ring, signals for the acetyl and isopropyl groups, and protons of the propanolamine chain.

  • ¹³C NMR: Resonances for the carbonyl carbons of the acetyl and acetamide groups, aromatic carbons, and aliphatic carbons of the side chain. A comprehensive 2D NMR analysis (COSY, HSQC, HMBC) would be necessary for unambiguous assignment of all proton and carbon signals.[13][14]

Mass Spectrometry (MS):

The mass spectrum of this compound provides valuable information for its identification and structural characterization. Under electrospray ionization, the protonated molecule [M+H]⁺ at m/z 309.2 would be the prominent ion in the full scan mass spectrum. Tandem mass spectrometry (MS/MS) of this precursor ion would yield characteristic fragment ions. A plausible fragmentation pathway would involve the cleavage of the ether bond and the loss of the isopropylamino group, leading to significant product ions that are indicative of the molecule's structure.[7][9]

Synthesis of this compound Reference Standard

The availability of a pure reference standard of this compound is essential for analytical method development and validation. While it is primarily a metabolite, its chemical synthesis can be achieved. A potential synthetic route involves the reaction of N-(4-hydroxyphenyl)acetamide with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.

Conclusion

This compound (diacetolol) is a critical component in the overall pharmacological action of acebutolol. Its chemical and pharmacological properties, particularly its equipotency to the parent drug and its extended half-life, underscore the importance of its study in drug metabolism and clinical pharmacology. The analytical methodologies outlined in this guide provide a framework for the accurate quantification and characterization of this significant metabolite, enabling further research into its clinical effects and potential therapeutic applications.

References

What is the mechanism of action of Diacetolol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Diacetolol

Executive Summary

Diacetolol itself is a pharmacologically inactive prodrug. Its therapeutic effects are entirely attributable to its rapid and extensive first-pass metabolism into the active compound, Acebutolol . Therefore, this guide focuses on the multifaceted mechanism of action of Acebutolol, a cardioselective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). Acebutolol exerts its primary antihypertensive and antiarrhythmic effects by competitively blocking β1-receptors in the heart, leading to decreased heart rate, cardiac contractility, and blood pressure.[1][2][3] Uniquely, its partial agonist activity (ISA) allows it to provide a low level of receptor stimulation at rest, mitigating common side effects of pure antagonists, such as profound bradycardia.[4][5] This document provides a detailed exploration of these mechanisms, supported by experimental protocols and quantitative data for researchers and drug development professionals.

Part 1: The Prodrug Conversion and Active Metabolite

Diacetolol is the N-acetylated metabolite of Acebutolol.[6] Following oral administration, Acebutolol is well absorbed from the gastrointestinal tract and undergoes extensive first-pass hepatic biotransformation.[7] The primary result of this metabolism is the formation of Diacetolol, which is pharmacologically active and equipotent to the parent drug, Acebutolol.[7][8] This conversion is critical as Diacetolol has a significantly longer plasma elimination half-life (8 to 13 hours) compared to Acebutolol (3 to 4 hours), which contributes to a prolonged duration of action, permitting once-daily dosing regimens for hypertension.[7][9][10][11]

The active metabolite, Diacetolol, is more cardioselective than Acebutolol itself.[7] The primary route of elimination for Diacetolol is via the kidneys.[7]

Part 2: Primary Mechanism - Cardioselective β1-Adrenergic Blockade

The cornerstone of Acebutolol's action is its role as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][2][12]

The β1-Adrenergic Signaling Cascade: Under normal physiological conditions, catecholamines like epinephrine and norepinephrine bind to β1-receptors. This binding activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[13] Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[13] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, culminating in:

  • Increased Heart Rate (Positive Chronotropy): PKA enhances the function of pacemaker channels in the sinoatrial node.

  • Increased Myocardial Contractility (Positive Inotropy): PKA phosphorylates L-type calcium channels, increasing calcium influx and enhancing the force of contraction.[2]

Acebutolol's Antagonistic Action: Acebutolol competitively binds to these β1-receptors, preventing catecholamines from binding and initiating the signaling cascade.[14] By blocking this pathway, Acebutolol reduces the sympathetic tone on the heart, resulting in:

  • Decreased heart rate.[3]

  • Reduced force of cardiac contraction.[2]

  • Lowered blood pressure.[1][3]

  • Decreased myocardial oxygen consumption.[1]

This blockade is the basis for its use in treating hypertension, angina, and certain cardiac arrhythmias.[2][3][15]

Gs_Pathway cluster_membrane Cell Membrane B1AR β1-Adrenergic Receptor Gs Gs Protein (Inactive) B1AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Catecholamines Epinephrine/ Norepinephrine Catecholamines->B1AR Activates Acebutolol Acebutolol (Antagonist) Acebutolol->B1AR Blocks Gs_active Gs Protein (Active) Gs->Gs_active Gs_active->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Increased Heart Rate & Contractility PKA->Effects Phosphorylates Targets

Caption: β1-Adrenergic Receptor signaling pathway and its blockade by Acebutolol.

Part 3: A Distinguishing Feature - Intrinsic Sympathomimetic Activity (ISA)

Unlike pure antagonists (e.g., propranolol), Acebutolol possesses mild Intrinsic Sympathomimetic Activity (ISA), also known as partial agonist activity.[1][4][5] This means that while it blocks the potent effects of full agonists like epinephrine, it can weakly stimulate the β1-receptor itself.[4][9][16]

The Causality Behind ISA:

  • At Rest (Low Sympathetic Tone): When endogenous catecholamine levels are low, Acebutolol's partial agonism provides a low level of basal stimulation to the heart. This prevents the profound bradycardia (slowing of the heart rate) and reduction in resting cardiac output often seen with β-blockers lacking ISA.[5][11]

  • During Exercise (High Sympathetic Tone): When catecholamine levels are high, Acebutolol competes for receptor binding. By occupying the receptors and providing a much weaker signal than epinephrine, it functions as a net antagonist, blunting excessive increases in heart rate and blood pressure.[5]

This dual action provides effective beta-blockade during sympathetic stimulation while minimizing hemodynamic disturbances at rest, which can be a therapeutic advantage.[4]

Agonist_Spectrum cluster_receptor β1-Adrenergic Receptor Receptor Receptor Max_Response Maximal Response (100%) Receptor->Max_Response Strong Activation Submax_Response Submaximal Response (~30-50%) Receptor->Submax_Response Weak Activation No_Response No Response (0%) Full_Agonist Full Agonist (e.g., Epinephrine) Full_Agonist->Receptor Binds Partial_Agonist Partial Agonist (Acebutolol) Partial_Agonist->Receptor Binds Pure_Antagonist Pure Antagonist (e.g., Propranolol) Pure_Antagonist->Receptor Binds

Caption: Conceptual model of full agonist, partial agonist (ISA), and antagonist action.

Part 4: Quantitative Pharmacology - Receptor Selectivity

Acebutolol is termed "cardioselective" because it has a higher affinity for β1-receptors (in the heart) than for β2-receptors (found primarily in the lungs and peripheral blood vessels).[2][12][17] This selectivity is relative and can be diminished at higher doses.[17] The clinical advantage of cardioselectivity is a reduced risk of bronchoconstriction in patients with respiratory conditions like asthma, compared to non-selective beta-blockers.[1][17]

Table 1: Comparative Receptor Selectivity

Compound Receptor Target Relative Potency/Selectivity Clinical Implication
Acebutolol β1 > β2 Cardioselective Lower risk of bronchospasm at therapeutic doses.[1]
Diacetolol β1 >> β2 More cardioselective than Acebutolol Contributes significantly to the overall cardioselective profile.[7]
Propranolol β1 = β2 Non-selective Higher risk of bronchospasm and peripheral vasoconstriction.[17][18]

| Metoprolol | β1 >> β2 | Highly Cardioselective | Often used as a comparator for cardioselectivity. |

Part 5: Experimental Protocols for Mechanistic Elucidation

The binding affinity, selectivity, and functional activity of compounds like Acebutolol are determined through standardized in-vitro assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (expressed as Ki, the inhibition constant) of an unlabeled drug (Acebutolol) for a specific receptor.[19][20]

Objective: To quantify the affinity of Acebutolol for β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Isolate cell membranes from tissues or cell lines engineered to express a high density of β1 or β2-adrenergic receptors.[19][21] This is achieved through homogenization followed by differential centrifugation to pellet the membrane fraction.[21]

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol), and varying concentrations of unlabeled Acebutolol.[21]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.[21]

  • Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[20][21]

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.[21]

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of Acebutolol. This generates a competition curve from which the IC50 (concentration of Acebutolol that displaces 50% of the radioligand) is calculated. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation.

Binding_Assay cluster_prep Step 1: Preparation cluster_assay Step 2: Incubation cluster_sep Step 3: Separation cluster_quant Step 4: Quantification cluster_analysis Step 5: Analysis Membranes Membranes with β-Receptors Incubate Incubate to Equilibrium Membranes->Incubate Radio Radioligand (e.g., [125I]-ICYP) Radio->Incubate Drug Unlabeled Drug (Acebutolol) Drug->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Gamma Counting of Filters Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol 2: Adenylyl Cyclase (AC) Activity Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP. It is crucial for characterizing the ISA of Acebutolol.

Objective: To measure Acebutolol's effect on adenylyl cyclase activity, demonstrating both its antagonist and partial agonist properties.

Methodology:

  • Cell/Membrane Preparation: Use membranes or whole cells expressing the β1-receptor.

  • Assay Setup (Antagonism): Incubate membranes with a known full agonist (e.g., Isoproterenol) in the presence of increasing concentrations of Acebutolol.

  • Assay Setup (Agonism/ISA): Incubate membranes with increasing concentrations of Acebutolol alone.

  • Reaction: Initiate the enzymatic reaction by adding ATP (the substrate for adenylyl cyclase).[22]

  • Termination: Stop the reaction after a defined period.

  • cAMP Quantification: Measure the amount of cAMP produced. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or by using radiolabeled [α-³²P]ATP and quantifying the resulting [³²P]cAMP after chromatographic separation.[22]

  • Data Analysis:

    • Antagonism: Plot the inhibition of Isoproterenol-stimulated cAMP production against Acebutolol concentration to determine its inhibitory potency.

    • Agonism/ISA: Plot the cAMP production against Acebutolol concentration. A submaximal stimulation compared to a full agonist confirms its partial agonist activity.[5]

Trustworthiness and Self-Validation: In these protocols, trustworthiness is ensured by including appropriate controls. For binding assays, "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a standard antagonist) wells are mandatory to calculate specific binding.[19] For functional assays, basal (no drug), full agonist (maximal stimulation), and full antagonist (inhibition control) conditions are run in parallel to validate the results.

Conclusion

The mechanism of action of Diacetolol is, in fact, the mechanism of its active metabolite, Acebutolol. This mechanism is a sophisticated interplay of three core properties:

  • Cardioselective β1-Blockade: The primary therapeutic action, reducing cardiac workload and blood pressure.

  • Intrinsic Sympathomimetic Activity (ISA): A partial agonist effect that modulates the blockade, particularly at rest, potentially improving the drug's tolerability profile.[11]

  • Favorable Pharmacokinetics: The conversion from Acebutolol to the long-lasting and more selective Diacetolol metabolite underpins its extended duration of action.[10][11]

This unique pharmacological profile makes Acebutolol an effective agent for managing hypertension and cardiac arrhythmias.[11] A thorough understanding of these distinct but interconnected mechanisms is essential for its rational use in clinical practice and for guiding the development of future cardiovascular agents.

References

An In-depth Technical Guide to the Synthesis of Deacyl Acebutolol (Diacetolol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Deacyl Acebutolol (Diacetolol)

This compound, known scientifically as diacetolol, is the principal and pharmacologically active metabolite of the cardioselective β-adrenoceptor antagonist, acebutolol.[1][2] Following oral administration, acebutolol undergoes extensive first-pass metabolism in the liver, where it is converted to diacetolol.[3][4] This metabolite is not merely a byproduct; it contributes significantly to the overall therapeutic effect of acebutolol, exhibiting a similar pharmacological profile to the parent drug.[5][6] In fact, diacetolol has a longer plasma half-life than acebutolol (8-13 hours for diacetolol compared to 3-4 hours for acebutolol), which plays a crucial role in the sustained clinical efficacy of the medication.[4] A thorough understanding of the synthesis of diacetolol is therefore paramount for researchers and professionals in drug development, enabling accurate pharmacokinetic studies, impurity profiling, and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the viable synthesis pathways for obtaining this compound. We will delve into two primary strategies: the partial hydrolysis of acebutolol and a de novo synthesis approach starting from a common precursor. Each pathway will be critically evaluated, with detailed experimental protocols and a discussion of the underlying chemical principles.

Retrosynthetic Analysis of this compound

A logical approach to designing the synthesis of a target molecule is to work backward from the final product. This process, known as retrosynthetic analysis, helps to identify potential starting materials and key chemical transformations.

G Deacyl_acebutolol This compound (Diacetolol) Acebutolol Acebutolol Deacyl_acebutolol->Acebutolol Hydrolysis Intermediate_A N-(3-acetyl-4-hydroxyphenyl)acetamide Deacyl_acebutolol->Intermediate_A Etherification & Amination Epichlorohydrin Epichlorohydrin Deacyl_acebutolol->Epichlorohydrin Isopropylamine Isopropylamine Deacyl_acebutolol->Isopropylamine Four_Aminophenol 4-Aminophenol Intermediate_A->Four_Aminophenol Acetylation & Fries Rearrangement

Caption: Retrosynthetic analysis of this compound.

The retrosynthetic analysis reveals two main disconnection points. The first suggests that this compound can be obtained through the hydrolysis of the butanamide group of acebutolol. The second approach involves building the molecule from a simpler precursor, such as N-(3-acetyl-4-hydroxyphenyl)acetamide, by introducing the aminopropoxy side chain.

Synthesis Pathway 1: Partial Hydrolysis of Acebutolol

The most direct chemical route to this compound is the selective hydrolysis of the butanamide side chain of its parent drug, acebutolol. This method leverages the inherent reactivity of the amide bond under acidic or basic conditions.[7] The key challenge in this approach is to achieve selective hydrolysis of the butanamide without affecting the acetamide group or other functional groups in the molecule.

Chemical Principles

Amide hydrolysis is a classic organic reaction that proceeds through nucleophilic acyl substitution. The reaction can be catalyzed by either acid or base.

  • Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate and an amine.

In the case of acebutolol, the butanamide is generally more susceptible to hydrolysis than the acetamide due to steric factors and the electron-donating nature of the butyl group.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Acebutolol

This protocol outlines a representative procedure for the acid-catalyzed hydrolysis of acebutolol to yield this compound.

Materials:

  • Acebutolol hydrochloride

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acebutolol hydrochloride (1 equivalent) in a 1:1 mixture of deionized water and concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol 9:1).

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Summary: Hydrolysis of Acebutolol
ParameterExpected Value
Yield 60-75%
Purity (by HPLC) >98%
¹H NMR Consistent with the structure of this compound
Mass Spec (m/z) [M+H]⁺ = 309.18

Diagram: Hydrolysis of Acebutolol to this compound

G Acebutolol Acebutolol Deacyl_acebutolol This compound (Diacetolol) Acebutolol->Deacyl_acebutolol H₃O⁺, Δ Butyric_acid Butyric Acid Acebutolol->Butyric_acid H₃O⁺, Δ

Caption: Acid-catalyzed hydrolysis of Acebutolol.

Synthesis Pathway 2: De Novo Synthesis from 4-Aminophenol

A de novo synthesis provides an alternative route to this compound, starting from a readily available and inexpensive precursor like 4-aminophenol. This multi-step synthesis offers greater control over the introduction of functional groups and can be advantageous for producing analogues of this compound. A plausible synthetic sequence involves acetylation, Fries rearrangement, etherification, and finally, amination.[8]

Chemical Principles
  • Acetylation: The amino and hydroxyl groups of 4-aminophenol are protected by acetylation using acetic anhydride.

  • Fries Rearrangement: The resulting diacetylated compound undergoes an intramolecular Friedel-Crafts acylation, where the acetyl group migrates from the oxygen to the aromatic ring, to form an ortho-acetyl phenol derivative. This reaction is typically catalyzed by a Lewis acid like aluminum chloride.

  • Etherification: The phenolic hydroxyl group is then reacted with epichlorohydrin in the presence of a base to form an epoxide intermediate.

  • Amination: The final step involves the ring-opening of the epoxide with isopropylamine to introduce the desired aminopropoxy side chain.

Experimental Protocol: De Novo Synthesis of this compound

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide

  • Dissolve 4-aminophenol in glacial acetic acid and add acetic anhydride.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter, wash with cold water, and dry the solid to obtain N-(4-hydroxyphenyl)acetamide.

Step 2: Fries Rearrangement to N-(3-acetyl-4-hydroxyphenyl)acetamide

  • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., 1,2-dichloroethane), add N-(4-hydroxyphenyl)acetamide portion-wise.

  • Heat the mixture to 140-150 °C for 3-4 hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain N-(3-acetyl-4-hydroxyphenyl)acetamide.

Step 3: Synthesis of N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]acetamide

  • Dissolve N-(3-acetyl-4-hydroxyphenyl)acetamide in a suitable solvent like dimethylformamide (DMF) and add a base such as potassium carbonate.

  • Add epichlorohydrin dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 60-70 °C for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the epoxide intermediate.

Step 4: Synthesis of this compound (Diacetolol)

  • Dissolve the epoxide intermediate from the previous step in isopropanol.

  • Add isopropylamine and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with ether to remove any unreacted starting material.

  • Basify the aqueous layer with sodium hydroxide and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to obtain crude this compound.

  • Purify by column chromatography or recrystallization.

Diagram: De Novo Synthesis of this compound

G cluster_0 De Novo Synthesis Pathway Four_Aminophenol 4-Aminophenol Intermediate_1 N-(4-hydroxyphenyl)acetamide Four_Aminophenol->Intermediate_1 Acetic Anhydride Intermediate_2 N-(3-acetyl-4-hydroxyphenyl)acetamide Intermediate_1->Intermediate_2 Fries Rearrangement (AlCl₃) Intermediate_3 N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]acetamide Intermediate_2->Intermediate_3 Epichlorohydrin, Base Deacyl_acebutolol This compound (Diacetolol) Intermediate_3->Deacyl_acebutolol Isopropylamine

References

A Technical Guide to the Metabolic Pathway of Acebutolol to Diacetolol: Mechanisms, Pharmacokinetics, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the metabolic conversion of acebutolol, a cardioselective beta-blocker, into its principal active metabolite, diacetolol. We will dissect the enzymatic machinery responsible for this biotransformation, meticulously compare the pharmacokinetic and pharmacodynamic profiles of the parent drug and its metabolite, and present detailed protocols for the scientific investigation of this pathway. This document is intended for researchers, drug development professionals, and scientists who require a comprehensive understanding of acebutolol's disposition in the body, grounded in authoritative scientific evidence.

Introduction: The Clinical Significance of Acebutolol and its Metabolism

Acebutolol is a cardioselective β-adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] A distinguishing feature of acebutolol is its hydrophilic nature, which limits its penetration across the blood-brain barrier, potentially reducing central nervous system side effects.[3] Unlike many beta-blockers, acebutolol's therapeutic action is significantly mediated by its major metabolite, diacetolol.[4] This metabolite is not merely a breakdown product but a pharmacologically active entity, equipotent to the parent compound and contributing substantially to the drug's overall clinical effect.[5][6] Therefore, a thorough understanding of the metabolic pathway from acebutolol to diacetolol is paramount for predicting its efficacy, duration of action, and potential for drug-drug interactions.

Acebutolol undergoes extensive first-pass hepatic biotransformation, resulting in an absolute bioavailability of approximately 40%.[6][7] The conversion to diacetolol is the primary metabolic route, leading to a metabolite with a longer half-life that allows for once-daily dosing regimens, particularly for hypertension.[8]

The Core Metabolic Pathway: From Acebutolol to Diacetolol

The conversion of acebutolol to diacetolol is a multi-step process primarily occurring in the liver and intestine. The pathway involves hydrolysis followed by acetylation, a mechanism that distinguishes it from the oxidative metabolism typical of other beta-blockers like metoprolol and propranolol.[9]

Enzymatic Conversion Cascade

Recent mechanistic studies have elucidated the key enzymes governing this transformation.[10]

  • Step 1: Hydrolysis to Acetolol. The initial and rate-determining step is the hydrolysis of the butanamide side chain of acebutolol. This reaction is catalyzed by Carboxylesterase 2 (CES2) , an enzyme predominantly found in the liver and intestines.[10] This enzymatic action cleaves the amide bond, removing the butyryl group and forming an intermediate metabolite known as acetolol.

  • Step 2: Acetylation to Diacetolol. The acetolol intermediate is subsequently acetylated to form diacetolol. This acetylation is mediated by N-acetyltransferase 2 (NAT2) .[10]

While this two-step pathway is the primary route, other enzymes, particularly from the Cytochrome P450 (CYP) family, are involved in the broader metabolism of acebutolol and its intermediates. For instance, the acetolol intermediate can also be oxidized by CYP2C19 , leading to the formation of a reactive metabolite.[10] Other studies have implicated CYP enzymes in N-dealkylation and hydroxylation reactions of acebutolol.[11] Some literature also mentions CYP2D6 as being involved in its first-pass metabolism.[12]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic conversion of acebutolol.

Acebutolol_Metabolism cluster_pathway Primary Metabolic Pathway cluster_secondary Secondary Pathway Acebutolol Acebutolol Acetolol Acetolol (Hydrolytic Intermediate) Acebutolol->Acetolol Carboxylesterase 2 (CES2) [Hydrolysis] Diacetolol Diacetolol (Active Metabolite) Acetolol->Diacetolol N-acetyltransferase 2 (NAT2) [Acetylation] Oxidized_Metabolite Oxidized Metabolite (via CYP2C19) Acetolol->Oxidized_Metabolite CYP2C19 [Oxidation] Workflow cluster_incubation Part 1: In Vitro Incubation cluster_prep Part 2: Sample Preparation cluster_analysis Part 3: Analysis a Prepare Reaction Mix (HLM, Buffer) b Pre-incubate at 37°C a->b c Add Acebutolol & NADPH System b->c d Incubate at 37°C c->d e Quench with Acetonitrile + Internal Standard d->e f Vortex & Centrifuge e->f g Collect Supernatant f->g h Inject into HPLC or LC-MS/MS g->h i Data Acquisition h->i j Quantification vs. Calibration Curve i->j

References

An In-depth Technical Guide to the Pharmacological Profile of N-Desbutyroyl Acebutolol (Diacetolol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Desbutyroyl Acebutolol, more commonly known as diacetolol, is the principal and pharmacologically active metabolite of the beta-adrenergic blocking agent, acebutolol.[1] This guide provides a comprehensive analysis of diacetolol's pharmacological profile, delineating its mechanism of action, pharmacodynamic properties, and pharmacokinetic behavior. As the primary contributor to the therapeutic effects of acebutolol, a thorough understanding of diacetolol is paramount for preclinical and clinical research, particularly in the contexts of hypertension and cardiac arrhythmias.[2][3] This document synthesizes data from authoritative sources to explain the causality behind its pharmacological actions and presents validated experimental protocols for its characterization.

Introduction: The Clinical Significance of an Active Metabolite

Acebutolol is a cardioselective beta-blocker prescribed for hypertension and ventricular arrhythmias.[4] It undergoes extensive first-pass metabolism in the liver, where it is biotransformed into its major metabolite, N-Desbutyroyl Acebutolol or diacetolol.[5] This metabolic conversion is not a deactivation step; rather, it produces a compound that is equipotent to the parent drug and possesses a similar pharmacological profile.[5][6] Crucially, diacetolol has a significantly longer plasma half-life than acebutolol (8-13 hours for diacetolol vs. 3-4 hours for the parent drug), meaning it is the primary moiety responsible for the sustained beta-blocking activity observed clinically.[2] Therefore, the pharmacological characteristics of acebutolol therapy are largely dictated by the profile of diacetolol.

Metabolic Pathway of Acebutolol to Diacetolol

The conversion from acebutolol to diacetolol is a critical step in its mechanism of action. This biotransformation primarily involves N-acetylation.

Metabolic_Pathway Acebutolol Acebutolol (Parent Drug) Metabolism Hepatic First-Pass Metabolism (N-acetylation) Acebutolol->Metabolism Oral Administration Diacetolol N-Desbutyroyl Acebutolol (Diacetolol) (Active Metabolite) Metabolism->Diacetolol

Caption: Metabolic conversion of Acebutolol to Diacetolol.

Pharmacodynamic Profile

The pharmacodynamics of diacetolol define its interaction with the body's adrenergic systems and are central to its therapeutic utility.

Mechanism of Action: Selective Beta-1 Adrenoceptor Blockade

Diacetolol functions as a competitive antagonist at beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[7][8] By blocking these receptors, it prevents endogenous catecholamines like epinephrine and norepinephrine from binding and eliciting a sympathomimetic response.[9] This action results in:

  • Negative Chronotropy: A reduction in heart rate.[10]

  • Negative Inotropy: A decrease in the force of myocardial contraction.[2]

These effects collectively reduce cardiac output, lower blood pressure, and decrease myocardial oxygen demand, which is beneficial in treating hypertension and angina.[2][11]

Mechanism_of_Action cluster_Receptor Cardiac Myocyte Membrane Receptor { Beta-1 Adrenergic Receptor | Gs Protein Coupled} Response Increased Heart Rate & Contractility Receptor->Response Activates Blocked Reduced Heart Rate & Contractility Receptor->Blocked Inhibits Response Catecholamines Norepinephrine / Epinephrine Catecholamines->Receptor:port Binds Diacetolol Diacetolol Diacetolol->Receptor:port Competitively Blocks

Caption: Competitive antagonism at the Beta-1 receptor.

Ancillary Properties

Beyond simple receptor blockade, diacetolol exhibits nuanced properties that refine its clinical effects.

  • Intrinsic Sympathomimetic Activity (ISA): Diacetolol, like its parent compound, possesses mild partial agonist activity.[12][13] This means that in a state of low sympathetic tone (e.g., at rest), it can weakly stimulate beta-receptors.[6] This property is clinically advantageous as it tends to cause less pronounced bradycardia and reduction in cardiac output compared to beta-blockers lacking ISA.[13][14]

  • Cardioselectivity: Diacetolol demonstrates a greater affinity for beta-1 receptors in the heart than for beta-2 receptors found in bronchial and vascular smooth muscle.[7][12] In vitro studies have suggested that diacetolol's cardioselectivity (ratio of atrial to tracheal tissue blockade) is even greater than that of acebutolol.[12][15] This selectivity minimizes the risk of bronchoconstriction, a significant concern for patients with asthma or COPD.[6]

  • Membrane-Stabilizing Activity (MSA): A key distinction from its parent compound is that diacetolol lacks significant membrane-stabilizing activity (MSA), a quinidine-like effect on cardiac action potentials.[12][15][16] While acebutolol has MSA, this property is not considered to play a major role at clinically relevant concentrations.[6] The absence of MSA in diacetolol clarifies that the antiarrhythmic effects are primarily due to beta-blockade.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of diacetolol determine its concentration at the site of action and its dosing schedule.

Absorption and Bioavailability

Diacetolol is formed following the oral administration of acebutolol, which has a bioavailability of approximately 40% due to extensive first-pass hepatic metabolism.[5][17] When diacetolol is administered directly, its oral bioavailability is also in the range of 30-43%, suggesting either incomplete absorption or a first-pass effect on the metabolite itself.[18]

Distribution

Acebutolol is a hydrophilic compound, which limits its ability to cross the blood-brain barrier.[16] This property is shared by diacetolol and may contribute to a lower incidence of central nervous system side effects (e.g., fatigue, dizziness) compared to more lipophilic beta-blockers.[14][16]

Metabolism and Elimination

While acebutolol is cleared by both hepatic metabolism and renal excretion, diacetolol is predominantly eliminated by the kidneys.[5][19] There is a strong linear relationship between the renal clearance of diacetolol and creatinine clearance.[5] This has significant clinical implications:

  • Half-Life: Diacetolol's elimination half-life is approximately 8 to 13 hours, substantially longer than acebutolol's 3 to 4 hours.[5] This extended half-life is what permits once or twice-daily dosing of acebutolol.[20]

  • Renal Impairment: In patients with impaired renal function, the elimination of diacetolol is significantly prolonged.[6][19] This can lead to drug accumulation and an exaggerated pharmacodynamic response. Consequently, a dose reduction of acebutolol is required in patients with a creatinine clearance below 50 mL/min.[5] In contrast, liver cirrhosis does not appear to significantly alter the pharmacokinetic profile.[6]

Quantitative Data Summary

The following table provides a comparative summary of the key pharmacological parameters for acebutolol and its active metabolite, diacetolol.

ParameterAcebutolol (Parent Drug)N-Desbutyroyl Acebutolol (Diacetolol)Reference(s)
Pharmacodynamics
Primary MechanismCardioselective β1-blockerCardioselective β1-blocker[8][12]
Intrinsic Sympathomimetic Activity (ISA)MildWeak / Mild[6][12]
Membrane Stabilizing Activity (MSA)PresentNot significant[12][16]
CardioselectivityYesYes (Potentially greater than acebutolol)[5][12]
Pharmacokinetics
Bioavailability (Oral)~40%~30-43% (when administered directly)[17][18]
Elimination Half-life (t½)3-4 hours8-13 hours[2][5]
Time to Peak Plasma Conc. (Tmax)~2.5 hours~3.5-4 hours (after acebutolol admin.)[5][6]
Primary Route of EliminationHepatic and RenalPredominantly Renal[5][19]
Effect of Renal ImpairmentMinor effect on parent drugMarkedly decreased elimination[5][19]

Key Experimental Protocols

The characterization of diacetolol's pharmacological profile relies on established in vitro and analytical methodologies.

Protocol: In Vitro Assessment of Beta-Adrenoceptor Blocking Potency and Cardioselectivity

This protocol describes a classic organ bath experiment to determine the relative antagonist potency of a compound at β1 (cardiac) and β2 (tracheal) adrenoceptors.

Objective: To quantify the β-blocking potency (pA2 value) and cardioselectivity of diacetolol.

Methodology:

  • Tissue Preparation:

    • β1-Receptors: Isolate atria from a guinea pig or rabbit heart. Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • β2-Receptors: Isolate a section of trachea from the same animal. Prepare a tracheal chain or spiral strip and mount it in a separate organ bath under the same conditions. Induce tone with a contracting agent (e.g., carbachol).

  • Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for a standard β-agonist, such as isoprenaline. This establishes the baseline maximal response for both atrial rate/force (β1) and tracheal relaxation (β2).

  • Antagonist Incubation:

    • Wash out the agonist. Introduce a known concentration of diacetolol into the organ bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.

  • Second Agonist Curve:

    • In the continued presence of diacetolol, generate a second cumulative concentration-response curve for isoprenaline. The antagonist will produce a rightward shift in the curve.

  • Data Analysis:

    • Repeat steps 3 and 4 with several different concentrations of diacetolol.

    • Construct a Schild plot by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of diacetolol.

    • The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve.

    • Cardioselectivity Index: Calculate the ratio of the antagonist's affinity for β2 receptors to its affinity for β1 receptors. A higher value indicates greater cardioselectivity.

Experimental_Workflow A1 Isolate Guinea Pig Atrial (β1) & Tracheal (β2) Tissues A2 Mount Tissues in Organ Baths A1->A2 A3 Generate Baseline Isoprenaline Concentration-Response Curve A2->A3 A4 Incubate Tissues with Known Concentration of Diacetolol A3->A4 A5 Generate Second Isoprenaline Concentration-Response Curve A4->A5 A6 Repeat for Multiple Diacetolol Concentrations A5->A6 A7 Construct Schild Plot to Determine pA2 Value A6->A7 A8 Calculate Cardioselectivity Ratio (β1 vs. β2 affinity) A7->A8

Caption: Workflow for in vitro beta-blockade assessment.

Protocol: Quantification of Diacetolol in Human Plasma via HPLC

This protocol outlines a validated method for determining the concentration of diacetolol in biological matrices, essential for pharmacokinetic studies.

Objective: To accurately measure diacetolol concentrations in plasma samples.

Methodology:

  • Sample Preparation:

    • To 1.0 mL of human plasma, add an internal standard (e.g., another beta-blocker not present in the study).

    • Perform a protein precipitation step by adding an organic solvent like acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.

    • Alternatively, use solid-phase extraction (SPE) for a cleaner sample, which involves conditioning an SPE cartridge, loading the plasma sample, washing away interferences, and eluting the analyte and internal standard with an appropriate solvent.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio must be optimized for separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where diacetolol has significant absorbance (e.g., ~240 nm), or fluorescence detection for higher sensitivity.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known amounts of pure diacetolol and the internal standard into drug-free plasma.

    • Process these standards using the same extraction procedure as the unknown samples.

    • Generate a calibration curve by plotting the peak area ratio (diacetolol/internal standard) against the nominal concentration of the standards.

    • Inject the processed unknown samples and use the resulting peak area ratios to interpolate their concentrations from the calibration curve.

  • Validation:

    • The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.[21][22]

Conclusion

N-Desbutyroyl Acebutolol (diacetolol) is not merely a metabolite but the primary driver of the therapeutic effects of acebutolol. Its distinct pharmacological profile—characterized by cardioselective beta-1 blockade, mild intrinsic sympathomimetic activity, and a lack of membrane-stabilizing activity—defines the clinical response to the parent drug. Furthermore, its long elimination half-life and reliance on renal clearance are critical determinants of dosing strategy, especially in patient populations with renal impairment. A comprehensive understanding of diacetolol's properties is therefore indispensable for any researcher or clinician working with acebutolol, ensuring its safe and effective use in the management of cardiovascular disease.

References

In Vitro Pharmacological Profile of Diacetolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Characterizing Active Metabolites

In the realm of drug development and pharmacology, the journey of a parent compound through the body's metabolic pathways is of paramount importance. Often, this biotransformation gives rise to metabolites that possess their own distinct pharmacological activity, sometimes contributing significantly to the overall therapeutic effect and side-effect profile of the administered drug. A compelling case in point is acebutolol, a cardioselective β-adrenergic receptor blocker, and its primary active metabolite, diacetolol. This technical guide provides an in-depth exploration of the in vitro activity of diacetolol, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and evaluating this key metabolite.

Acebutolol undergoes extensive first-pass metabolism in the liver, where it is acetylated to form diacetolol.[1][2] This metabolite is not merely an inactive byproduct; it is pharmacologically active and circulates in the plasma at concentrations that can exceed those of the parent drug, particularly with chronic administration.[1] Therefore, a thorough understanding of diacetolol's in vitro pharmacological profile is crucial for a complete picture of acebutolol's clinical efficacy and safety. This guide will delve into the core methodologies used to characterize β-blockers in vitro, present the available data on diacetolol's activity, and provide detailed protocols to enable researchers to conduct their own investigations.

Metabolic Pathway: From Acebutolol to Diacetolol

The biotransformation of acebutolol to diacetolol is a critical first step in understanding its overall pharmacological action. The primary metabolic reaction involves the acetylation of the amine group on the butyramide side chain of acebutolol.

Acebutolol Acebutolol Metabolism Hepatic Acetylation Acebutolol->Metabolism Diacetolol Diacetolol Metabolism->Diacetolol

Figure 1: Metabolic conversion of acebutolol to its primary active metabolite, diacetolol.

Assessing Beta-Adrenergic Antagonism: The Power of pA2 Values

A cornerstone of in vitro pharmacology for characterizing receptor antagonists is the determination of the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. It provides a quantitative measure of antagonist potency at a specific receptor. For β-blockers, this is typically determined using isolated tissue preparations that predominantly express either β1- or β2-adrenergic receptors.

Causality Behind Experimental Choices

The selection of isolated tissues is pivotal for accurately determining cardioselectivity. Guinea pig atria are a classic model for β1-adrenergic receptors, as their stimulation by a β-agonist like isoprenaline leads to an increase in heart rate (chronotropic effect) and force of contraction (inotropic effect). Conversely, guinea pig trachea is a standard preparation for studying β2-adrenergic receptors, where agonist stimulation induces relaxation of the smooth muscle.[3][4] By comparing the pA2 values of a compound in these two tissues, a cardioselectivity ratio can be established.

Experimental Protocol: Schild Analysis for pA2 Determination

The Schild analysis is the gold standard for determining the pA2 value of a competitive antagonist.[5][6]

Objective: To determine the pA2 value of diacetolol at β1- and β2-adrenergic receptors using isolated guinea pig atria and trachea, respectively.

Materials:

  • Isolated guinea pig right atria and tracheal ring preparations.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Isoprenaline (agonist).

  • Diacetolol (antagonist).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional protocols.

    • Carefully dissect the heart and trachea in cold Krebs-Henseleit solution.

    • Isolate the right atrium and mount it in an organ bath containing gassed Krebs-Henseleit solution at 37°C under a resting tension of 1 g. Allow for a 60-minute equilibration period.

    • Prepare tracheal rings (2-3 mm wide) and mount them in organ baths under a resting tension of 1 g. Allow for a 60-minute equilibration period. For tracheal preparations, pre-contraction with an agent like carbachol may be necessary to observe relaxation.[7]

  • Agonist Concentration-Response Curve (Control):

    • Generate a cumulative concentration-response curve for isoprenaline by adding increasing concentrations of the agonist to the organ bath and recording the response (increase in atrial rate or relaxation of tracheal tone) until a maximal effect is achieved.

    • Wash the tissue extensively and allow it to return to baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of diacetolol into the organ bath and allow it to equilibrate with the tissue for a predetermined period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • In the continued presence of diacetolol, repeat the cumulative concentration-response curve for isoprenaline. A rightward shift in the curve should be observed for a competitive antagonist.

  • Repeat with Different Antagonist Concentrations:

    • Repeat steps 2-4 with at least two other concentrations of diacetolol.

  • Schild Plot Construction:

    • Calculate the dose ratio (DR) for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of diacetolol (-log[Diacetolol]) on the x-axis.

    • The x-intercept of the resulting linear regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[5][6]

cluster_0 Experimental Workflow A Tissue Preparation (Atria or Trachea) B Control Agonist Concentration-Response Curve A->B C Antagonist Incubation (Diacetolol) B->C D Agonist Concentration-Response Curve with Antagonist C->D E Repeat with Multiple Antagonist Concentrations D->E F Calculate Dose Ratios E->F G Construct Schild Plot F->G H Determine pA2 Value G->H

Figure 2: Workflow for determining the pA2 value of diacetolol using Schild analysis.

In Vitro Activity of Diacetolol: Potency and Cardioselectivity

In vitro studies have consistently demonstrated that diacetolol is a potent β-blocker, although its potency is less than that of its parent compound, acebutolol.[2] However, a key finding is that diacetolol exhibits greater cardioselectivity than acebutolol.[2] This means it has a relatively higher affinity for β1-adrenergic receptors in the heart compared to β2-adrenergic receptors in tissues like the bronchi.

CompoundpA2 (β1, Atria)pA2 (β2, Trachea)Cardioselectivity Ratio (β1/β2)
Diacetolol Data not consistently reportedData not consistently reportedGreater than Acebutolol[2]
Acebutolol ~6.8~5.7~12.6

Note: Specific pA2 values for diacetolol are not consistently reported across publicly available literature, but its cardioselectivity profile relative to acebutolol is well-established.

Receptor Binding Affinity: Determination of Ki Values

Radioligand binding assays provide a direct measure of the affinity of a drug for a specific receptor subtype. These assays are crucial for confirming the findings from functional studies and for providing a more molecular-level understanding of drug-receptor interactions. The inhibitory constant (Ki) is determined, which represents the concentration of the competing ligand (diacetolol) that will bind to 50% of the receptors in the absence of the radioligand.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the Ki of diacetolol for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human β1- or β2-adrenergic receptors.

  • A suitable radioligand, such as [3H]-dihydroalprenolol ([3H]-DHA) or [125I]-cyanopindolol.

  • Diacetolol.

  • Non-specific binding inhibitor (e.g., a high concentration of propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In assay tubes, add a fixed concentration of the radioligand.

    • Add increasing concentrations of diacetolol (the competitor).

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist like propranolol).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the diacetolol concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of diacetolol that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intrinsic Sympathomimetic Activity (ISA): Assessing Partial Agonism

Some β-blockers, including acebutolol and diacetolol, possess intrinsic sympathomimetic activity (ISA), meaning they can weakly stimulate β-adrenergic receptors in addition to blocking the effects of more potent agonists like adrenaline.[2] This partial agonism can be clinically relevant, potentially leading to less pronounced bradycardia and other side effects compared to β-blockers without ISA.

Experimental Protocol: Adenylyl Cyclase Activation Assay

The functional consequence of β-adrenergic receptor activation is the stimulation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). The ISA of a compound can be quantified by its ability to stimulate cAMP production.[8]

Objective: To determine the intrinsic sympathomimetic activity of diacetolol by measuring cAMP accumulation.

Materials:

  • Whole cells or cell membranes expressing β-adrenergic receptors.

  • Diacetolol.

  • A full agonist (e.g., isoprenaline) as a positive control.

  • A pure antagonist (e.g., propranolol) to confirm receptor-mediated effects.

  • Cell culture medium or appropriate buffer.

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the desired β-adrenergic receptor subtype in appropriate multi-well plates.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of diacetolol.

    • Include control wells with vehicle, a full agonist (isoprenaline) to determine the maximal response, and a pure antagonist (propranolol) to establish baseline.

  • Incubation:

    • Incubate the cells for a specified time at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the diacetolol concentration.

    • Express the maximal response produced by diacetolol as a percentage of the maximal response produced by the full agonist, isoprenaline. This value represents the intrinsic activity (α).

cluster_1 Signaling Pathway Agonist Agonist (e.g., Isoprenaline) Receptor β-Adrenergic Receptor Agonist->Receptor Partial_Agonist Partial Agonist (Diacetolol) Partial_Agonist->Receptor G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

References

Introduction to Acebutolol and the Emergence of its Key Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Deacyl Acebutolol (Diacetolol)

Acebutolol, marketed under brand names like Sectral, is a cardioselective beta-1 adrenergic receptor antagonist used for the management of hypertension and cardiac arrhythmias such as ventricular premature beats.[1][2] Patented in 1967 and approved for medical use in 1973, its mechanism of action involves competitively blocking beta-1 receptors, which reduces heart rate and blood pressure.[1][3] A distinguishing feature of acebutolol is its mild intrinsic sympathomimetic activity (ISA), meaning it can provide low-grade beta stimulation at rest while acting as a typical beta-blocker during high sympathetic activity.[1][4]

Early in its clinical development, it became evident that the pharmacological activity of acebutolol was not solely attributable to the parent compound. Acebutolol undergoes significant first-pass metabolism in the liver, leading to the formation of a major, pharmacologically active metabolite: this compound, more commonly known as diacetolol.[5][6] This discovery was pivotal, as diacetolol was found to be equipotent to its parent drug and possesses a significantly longer half-life, contributing substantially to the overall therapeutic effect and allowing for a convenient once-daily dosing regimen for hypertension.[5][7]

The Metabolic Journey: From Acebutolol to Diacetolol

The "synthesis" of diacetolol is a biological process, a prime example of how drug metabolism can generate a therapeutically important molecule. This biotransformation occurs predominantly in the liver via a two-step enzymatic process following oral administration.[6]

  • Hydrolysis: The first step involves the hydrolysis of the butanamide side chain of the acebutolol molecule by hepatic enzymes. This reaction cleaves the butyl group, yielding an intermediate primary amine.[6]

  • N-acetylation: The resulting amine is then rapidly acetylated, forming the acetamide group that characterizes diacetolol.[6]

This extensive first-pass metabolism results in an oral bioavailability of only about 35% to 50% for the parent acebutolol.[1] However, this metabolic conversion is not a loss of efficacy, as it produces the equally potent and longer-lasting diacetolol.[5]

G Acebutolol Acebutolol (Oral Administration) Liver First-Pass Metabolism (Liver) Acebutolol->Liver Absorption Intermediate Desbutyl Amine Metabolite Liver->Intermediate Step 1: Hydrolysis Diacetolol Diacetolol (Active Metabolite) Intermediate->Diacetolol Step 2: N-Acetylation

Metabolic pathway of acebutolol to diacetolol.

Comparative Pharmacological Profile: Acebutolol vs. Diacetolol

While born from acebutolol, diacetolol possesses a distinct pharmacological identity. Understanding these differences is crucial for appreciating the drug's complete clinical profile.

  • Beta-Blocking Potency: Diacetolol is considered equipotent to acebutolol in its beta-blocking activity.[1][5]

  • Cardioselectivity: Diacetolol is also a cardioselective beta-1 blocker.[8] Some studies in humans suggest that diacetolol may be even more cardioselective than its parent compound, acebutolol.[9] This selectivity makes it a more suitable option for patients with asthma or COPD who require beta-blocker therapy, as it minimizes effects on beta-2 receptors in the bronchial system.[1]

  • Intrinsic Sympathomimetic Activity (ISA): Diacetolol shares acebutolol's weak intrinsic sympathomimetic activity.[8][10] This partial agonist activity leads to more modest reductions in resting heart rate and cardiac output compared to beta-blockers without ISA, like propranolol.[7][11]

  • Membrane-Stabilizing Activity (MSA): A key difference is that diacetolol lacks the significant membrane-stabilizing activity present in acebutolol.[8][12]

Pharmacokinetic Profile: The Significance of a Longer Half-Life

The pharmacokinetic properties of diacetolol are central to its clinical importance. Its extended duration of action complements the more immediate effects of the parent drug.

ParameterAcebutololThis compound (Diacetolol)Reference(s)
Oral Bioavailability ~40%Formed via metabolism[5][13]
Time to Peak Plasma (Tmax) 2 to 2.5 hours~4 hours[1]
Elimination Half-Life (t½) 3 to 4 hours8 to 13 hours[1][13]
Primary Excretion Route GI tract (nonrenal)Kidney (renal)[5][14]

The substantially longer half-life of diacetolol ensures a sustained beta-blocking effect, which underpins the efficacy of once-daily acebutolol administration for hypertension.[7] The differing excretion pathways are also clinically relevant; acebutolol is primarily cleared via nonrenal mechanisms, while diacetolol is eliminated by the kidneys.[5][7] This dual-pathway excretion provides an alternative clearance route if either hepatic or renal function is compromised.[7] However, dose reduction is recommended for patients with significant renal impairment to prevent accumulation of diacetolol.[5]

Analytical Methodologies for Quantification

The accurate measurement of both acebutolol and diacetolol in biological matrices is essential for pharmacokinetic and clinical studies. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose.[15]

Comparative Analysis of Methodologies
ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MSReference(s)
Linearity Range 20 - 1000 ng/mL2 - 60 µg/mL1 - 200 ng/mL[16]
Accuracy (% Recovery) Within 5.6% of nominal98 - 102%85 - 115%[16]
Precision (% RSD) < 14.1%< 2.0%< 15.0%[16]
Limit of Detection (LOD) 10 ng/mL~0.1 µg/mL< 1 ng/mL[16]
Experimental Protocol: HPLC-UV Method for Plasma Quantification

This protocol is adapted from validated methods for the simultaneous determination of acebutolol and diacetolol in human plasma.[17][18]

1. Objective: To quantify the concentration of acebutolol and diacetolol in human plasma samples.

2. Materials & Instrumentation:

  • Instrumentation: HPLC system with a UV-Vis detector, analytical balance, centrifuge, vortex mixer.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[16]

  • Chemicals: Acetonitrile (HPLC grade), phosphate buffer, perchloric acid, acebutolol and diacetolol reference standards, internal standard (e.g., celiprolol).[17]

3. Sample Preparation (Protein Precipitation):

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add a known concentration of the internal standard.

  • Add 100 µL of 6% perchloric acid to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant for analysis.

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v), adjusted to a specific pH (e.g., pH 3.0).[16]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[16]

  • Injection Volume: 50 µL.

  • Run Time: Sufficient to allow elution of all compounds (e.g., ~10-12 minutes).[17]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak height ratio (analyte/internal standard) against the concentration of the prepared standards.

  • The curve should be linear over the expected concentration range (e.g., 20 to 1000 ng/mL).[17]

  • Determine the concentration of acebutolol and diacetolol in the unknown samples by interpolating their peak height ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Plasma Sample (with Internal Standard) p2 Add Perchloric Acid (Protein Precipitation) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 h1 Inject Supernatant p4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection (240 nm) h2->h3 d1 Generate Chromatogram h3->d1 d2 Calculate Peak Ratios d1->d2 d3 Quantify vs. Calibration Curve d2->d3

Workflow for HPLC-UV analysis of diacetolol.

Conclusion

The story of this compound (diacetolol) is a compelling case study in drug metabolism, where the metabolite is as crucial to the therapeutic outcome as the parent drug. Discovered as the major active metabolite of acebutolol, diacetolol's favorable pharmacological profile—including equipotency, high cardioselectivity, and a significantly longer half-life—is fundamental to the clinical efficacy and convenient dosing of acebutolol. The distinct pharmacokinetic and clearance pathways of the parent drug and its metabolite provide a unique therapeutic profile. A thorough understanding of diacetolol's discovery, metabolic generation, and pharmacological properties is therefore essential for researchers, scientists, and clinicians working in the fields of cardiovascular medicine and drug development.

References

Deacyl Acebutolol: A Comprehensive Technical Guide on a Key Intermediate in Acebutolol Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cardiovascular therapeutics, the cardioselective β-adrenoceptor antagonist acebutolol holds a significant position in the management of hypertension and cardiac arrhythmias.[1][2] Its pharmacological profile is distinguished by its mild intrinsic sympathomimetic activity (ISA), which allows it to modulate cardiac function without inducing excessive bradycardia.[3][4] However, the clinical efficacy and pharmacokinetic profile of acebutolol are not solely dependent on the parent compound. Its biotransformation leads to the formation of metabolites, with the N-acetyl derivative, diacetolol, being a major contributor to its therapeutic effects.[5] Central to the formation of this active metabolite is an intermediate compound known as Deacyl acebutolol.

This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its role in the metabolic cascade of acebutolol. We will delve into its nomenclature, enzymatic formation, and the analytical methodologies required for its quantification. This guide is designed to serve as a critical resource for researchers and scientists engaged in drug metabolism studies, pharmacokinetic analysis, and the development of related cardiovascular therapies.

I. Nomenclature and Chemical Identity: Defining this compound

This compound is a primary metabolite of acebutolol formed through the hydrolysis of the butyramide group. While "this compound" is a commonly used name, a variety of synonyms and alternative identifiers are used across scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for accurate literature searching and data correlation.

Synonyms and Alternative Names:

  • rac N-Desbutyroyl Acebutolol[6]

  • Acetolol

  • M and B 17127[6]

  • DL-1-(2-Acetyl-4-aminophenoxy)-3-isopropylaminopropan-2-ol[6]

  • 1-(5-Amino-2-((2RS)-2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethanone[6]

Chemical Identifiers:

IdentifierValueSource
CAS Number 57898-80-3PubChem[6]
PubChem CID 155703PubChem[6]
Molecular Formula C₁₄H₂₂N₂O₃PubChem[6]
Molecular Weight 266.34 g/mol PubChem[6]
InChIKey DBUJVRULIBQHKT-UHFFFAOYSA-NPubChem[6]
UNII 2JZ6BC3K11GSRS[2]

II. The Metabolic Pathway: Formation and Fate of this compound

Acebutolol undergoes extensive first-pass metabolism in the liver following oral administration.[7][8] The biotransformation is a two-step process that culminates in the formation of the pharmacologically active metabolite, diacetolol. This compound is the critical intermediate in this pathway.

Enzymatic Hydrolysis to this compound

The initial and rate-limiting step in the metabolism of acebutolol is the hydrolysis of its N-butyryl group. This reaction is catalyzed by Carboxylesterase 2 (CES2) , an enzyme predominantly found in the liver and intestines.[9] This enzymatic action cleaves the amide bond, yielding this compound (also referred to as acetolol in some literature).[9][10]

N-Acetylation to Diacetolol

Following its formation, this compound is rapidly and almost completely converted to diacetolol via N-acetylation. This subsequent step is mediated by N-acetyltransferase 2 (NAT2) , a polymorphic enzyme known for its role in the metabolism of various drugs and xenobiotics.[9] The resulting metabolite, diacetolol, is not only pharmacologically active but is equipotent to the parent drug, acebutolol, and possesses a longer half-life, thereby contributing significantly to the overall therapeutic effect.[5][10]

Acebutolol_Metabolism Acebutolol Acebutolol Deacyl_acebutolol This compound (Acetolol) Acebutolol->Deacyl_acebutolol Hydrolysis (Carboxylesterase 2 - CES2) Diacetolol Diacetolol (Active Metabolite) Deacyl_acebutolol->Diacetolol N-Acetylation (N-acetyltransferase 2 - NAT2)

Caption: Metabolic pathway of acebutolol to diacetolol via the intermediate this compound.

III. Pharmacological Profile of this compound: An Intermediate's Role

The vast majority of pharmacological research on acebutolol and its metabolites has centered on the parent drug and its major active metabolite, diacetolol. Both acebutolol and diacetolol are recognized for their cardioselective β-blocking activity and intrinsic sympathomimetic properties.[3][5]

There is a notable scarcity of studies specifically investigating the pharmacological activity of this compound. It is widely considered a transient intermediate in the metabolic pathway. Its rapid conversion to diacetolol suggests that it does not accumulate to pharmacologically significant concentrations in the plasma under normal physiological conditions.

For researchers in drug development, this highlights a potential knowledge gap. While its role as a precursor is established, any intrinsic β-blocking or sympathomimetic activity, or potential off-target effects, remain largely uncharacterized. Future studies could explore the affinity of this compound for β-adrenergic receptors and its functional activity to fully delineate the pharmacological contribution of each component in the metabolic cascade of acebutolol.

IV. Analytical Methodologies for the Quantification of this compound

The accurate quantification of this compound in biological matrices is essential for detailed pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most robust and widely employed techniques for the analysis of acebutolol and its metabolites.

Sample Preparation

A critical step in the analytical workflow is the efficient extraction of this compound from complex biological matrices such as plasma or urine.

  • Protein Precipitation (PPT): This is a straightforward and common method for removing proteins from plasma samples. Acetonitrile is frequently used as the precipitation solvent.

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup and can be used to concentrate the analyte. A mixture of organic solvents, such as diethyl ether and dichloromethane, is often employed.

Chromatographic Separation

Reversed-phase chromatography is the standard for separating acebutolol and its metabolites.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol) is common.

Detection
  • UV Detection: For HPLC methods, UV detection at a wavelength of approximately 235-240 nm can be utilized for quantification.

  • Tandem Mass Spectrometry (MS/MS): UPLC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies. Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for both the analyte and an internal standard.

Experimental Protocol: Quantification of Acebutolol and Metabolites in Human Plasma by UPLC-MS/MS

The following is a representative protocol based on established methods for acebutolol analysis, which can be optimized for the specific quantification of this compound.

  • Preparation of Standards and Quality Controls:

    • Prepare stock solutions of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like nadolol) in methanol.

    • Serially dilute the stock solutions to prepare calibration standards and quality control samples in drug-free human plasma.

  • Sample Extraction (Protein Precipitation):

    • To 200 µL of plasma sample (standard, QC, or unknown), add 50 µL of the internal standard working solution.

    • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and dilute with water (e.g., 200 µL of supernatant with 800 µL of water) prior to injection.

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B over a short run time.

    • Flow Rate: 0.4-0.6 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) positive.

    • MRM Transitions: Specific precursor and product ions for this compound and the internal standard should be determined by infusion and optimization.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Standard, QC, or Unknown) Add_IS Add Internal Standard (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect and Dilute Supernatant Centrifugation->Supernatant_Collection UPLC UPLC Separation (C18 Column) Supernatant_Collection->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: A typical analytical workflow for the quantification of this compound in plasma.

V. Conclusion

This compound, while not a direct contributor to the therapeutic effects of its parent drug, is a pivotal molecule in the metabolic activation of acebutolol. A thorough understanding of its formation, chemical properties, and analytical quantification is indispensable for researchers in the fields of drug metabolism, pharmacokinetics, and cardiovascular pharmacology. This guide has synthesized the current knowledge on this compound, providing a framework for its study. The clear identification of the enzymes involved in its formation and subsequent conversion, CES2 and NAT2 respectively, offers targets for further investigation into drug-drug interactions and metabolic profiling. While the pharmacological activity of this compound itself remains an area for future exploration, the analytical methodologies outlined here provide a robust starting point for its accurate measurement, which is the foundation of any such research.

References

The Pro-Drug Advantage: Unraveling the Biological Significance of Acebutolol's Metabolism to Diacetolol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of cardiovascular therapeutics, the metabolic fate of a drug can be as clinically relevant as the properties of the parent compound itself. This is particularly true for the cardioselective β-adrenergic receptor antagonist, acebutolol. While acebutolol itself is pharmacologically active, its extensive first-pass hepatic metabolism yields a major active metabolite, diacetolol, which significantly contributes to and shapes the overall therapeutic profile of the administered drug. This guide delves into the nuanced biological significance of this metabolic conversion, offering a detailed comparison of the pharmacological and pharmacokinetic properties of acebutolol and diacetolol, and exploring the clinical implications for drug development and patient management.

The Metabolic Journey: From Acebutolol to a More Enduring Cardioprotective Agent

Acebutolol is well absorbed from the gastrointestinal tract, after which it undergoes substantial first-pass metabolism in the liver.[1][2] This biotransformation is a critical determinant of its clinical efficacy, as it leads to the formation of diacetolol, an N-acetylated derivative that is not only pharmacologically active but, in some respects, possesses a more favorable therapeutic profile than its precursor.[3][4] The conversion of acebutolol to diacetolol underscores a pro-drug-like characteristic, where the metabolic process enhances and extends the therapeutic action.

Acebutolol_Metabolism Acebutolol Acebutolol Liver Hepatic First-Pass Metabolism Acebutolol->Liver Absorption Diacetolol Diacetolol (Active Metabolite) Systemic_Circulation Systemic Circulation Diacetolol->Systemic_Circulation Liver->Diacetolol N-acetylation Liver->Systemic_Circulation Enters Circulation Excretion Renal Excretion Systemic_Circulation->Excretion

Figure 1: Metabolic Pathway of Acebutolol to Diacetolol.

A Tale of Two Beta-Blockers: Comparative Pharmacodynamics

The therapeutic efficacy of acebutolol is a composite of the actions of both the parent drug and its active metabolite. A detailed comparison of their pharmacodynamic properties reveals a synergistic relationship that optimizes cardiovascular response.

Pharmacodynamic ParameterAcebutololDiacetololSignificance of the Difference
β1-Adrenergic Blockade PotentEquipotent to Acebutolol[3]Diacetolol's comparable potency ensures sustained β1-blockade as acebutolol is metabolized.
Cardioselectivity (β1 vs. β2) Cardioselective[4][5]More cardioselective than acebutolol[3][6]The higher cardioselectivity of diacetolol reduces the risk of bronchoconstriction, a significant advantage in patients with respiratory conditions.[4]
Intrinsic Sympathomimetic Activity (ISA) Mild[4][7]Weak[8][9]The presence of ISA in both compounds helps to prevent excessive bradycardia and negative impacts on lipid metabolism.[4][10]
Membrane-Stabilizing Activity (MSA) Present (at high concentrations)[11]Not significant[8][11]The clinical relevance of acebutolol's MSA is minimal at therapeutic doses.[11]

The enhanced cardioselectivity of diacetolol is a key differentiator.[3][6] This heightened preference for β1-receptors in the heart over β2-receptors in the lungs translates to a lower propensity for inducing bronchospasm, a critical safety consideration for patients with asthma or chronic obstructive pulmonary disease (COPD).[4] Both acebutolol and diacetolol exhibit intrinsic sympathomimetic activity (ISA), a partial agonist effect that helps maintain a degree of sympathetic tone.[4][10] This property is beneficial in preventing profound bradycardia and may contribute to a more favorable metabolic profile compared to non-ISA beta-blockers.[4]

The Pharmacokinetic Advantage: Sustained Action and Clinical Implications

The pharmacokinetic profiles of acebutolol and diacetolol are markedly different, with the metabolite demonstrating a significantly longer duration of action. This extended half-life is central to the once-daily or twice-daily dosing regimen of acebutolol.[4][5]

Pharmacokinetic ParameterAcebutololDiacetololClinical Implication
Bioavailability ~40% (due to first-pass metabolism)[1][3]Low oral bioavailability when administered directly[12][13]The extensive first-pass metabolism of acebutolol is the primary source of systemic diacetolol.
Time to Peak Plasma Concentration (Tmax) 2.5 hours[3]3.5 - 4 hours (after acebutolol administration)[1][3]The sequential appearance of acebutolol and diacetolol in plasma contributes to a rapid onset and sustained effect.
Elimination Half-Life (t1/2) 3-4 hours[1][3]8-13 hours[1][3]The prolonged half-life of diacetolol allows for a longer dosing interval and more consistent β-blockade over 24 hours.[5]
Primary Route of Elimination Hepatic metabolism and renal excretion[2]Predominantly renal excretion[3]Dose adjustments of acebutolol are necessary in patients with renal impairment due to the reliance on kidney function for diacetolol clearance.[3]

The significantly longer elimination half-life of diacetolol (8-13 hours) compared to acebutolol (3-4 hours) is the cornerstone of its biological significance.[1][3] This extended duration of action ensures a persistent therapeutic effect, allowing for convenient dosing schedules and maintaining stable control of blood pressure and heart rate throughout the day.[5] However, the reliance on renal excretion for diacetolol clearance necessitates careful dose adjustments in patients with impaired kidney function to avoid drug accumulation and potential toxicity.[3]

Experimental Protocols for Pharmacodynamic Characterization

To elucidate the distinct properties of acebutolol and diacetolol, specific experimental protocols are employed. The following provides a conceptual framework for assessing cardioselectivity and intrinsic sympathomimetic activity.

In Vitro Assessment of β-Adrenoceptor Cardioselectivity

Objective: To determine the relative affinity of a test compound (e.g., diacetolol) for β1- and β2-adrenoceptors.

Methodology:

  • Tissue Preparation: Isolate tissues rich in β1-receptors (e.g., guinea pig atria) and β2-receptors (e.g., guinea pig trachea).

  • Concentration-Response Curves: Generate cumulative concentration-response curves for a β-agonist (e.g., isoproterenol) in both tissue preparations to establish a baseline.

  • Antagonist Incubation: Incubate the tissues with varying concentrations of the test compound (acebutolol or diacetolol) for a predetermined period.

  • Shift in Agonist Potency: Generate new concentration-response curves for the β-agonist in the presence of the antagonist.

  • Data Analysis: Calculate the pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve. A significantly higher pA2 value for the β1-receptor-rich tissue compared to the β2-receptor-rich tissue indicates cardioselectivity.

Cardioselectivity_Workflow cluster_beta1 β1-Receptor Tissue (e.g., Atria) cluster_beta2 β2-Receptor Tissue (e.g., Trachea) b1_agonist Isoproterenol Concentration-Response b1_antagonist Incubate with Diacetolol b1_agonist->b1_antagonist b1_agonist_shift Repeat Isoproterenol Curve b1_antagonist->b1_agonist_shift Analysis Calculate and Compare pA2 Values b1_agonist_shift->Analysis b2_agonist Isoproterenol Concentration-Response b2_antagonist Incubate with Diacetolol b2_agonist->b2_antagonist b2_agonist_shift Repeat Isoproterenol Curve b2_antagonist->b2_agonist_shift b2_agonist_shift->Analysis

Figure 2: Workflow for In Vitro Cardioselectivity Assessment.

In Vivo Evaluation of Intrinsic Sympathomimetic Activity (ISA)

Objective: To assess the partial agonist activity of a β-blocker in a living organism.

Methodology:

  • Animal Model: Utilize an animal model with depleted catecholamines (e.g., reserpine-treated rats) to eliminate endogenous sympathetic tone.

  • Baseline Measurement: Record baseline heart rate and blood pressure.

  • Drug Administration: Administer the test compound (acebutolol or diacetolol) intravenously.

  • Monitoring: Continuously monitor heart rate and blood pressure for any changes from baseline.

  • Data Interpretation: An increase in heart rate following drug administration in a catecholamine-depleted model is indicative of intrinsic sympathomimetic activity. The magnitude of this increase reflects the degree of ISA.

Conclusion: A Synergistic Partnership for Cardiovascular Health

The metabolism of acebutolol to diacetolol is not a mere inactivation pathway but a crucial bioactivation step that significantly enhances the drug's therapeutic value. Diacetolol's pharmacological profile, characterized by equipotent β-blockade, superior cardioselectivity, and a substantially longer half-life, complements the rapid onset of action of the parent compound.[3][5][6] This synergistic interplay results in a sustained and well-tolerated therapeutic effect, making acebutolol a valuable agent in the management of hypertension and cardiac arrhythmias. For drug development professionals, the case of acebutolol and diacetolol serves as a compelling example of how a thorough understanding of metabolic pathways can be leveraged to design more effective and safer cardiovascular therapies. Future research may focus on harnessing the favorable properties of diacetolol in novel drug delivery systems or as a standalone therapeutic agent.

References

Deacyl Acebutolol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of deacyl acebutolol, a metabolite of the cardioselective β-adrenergic receptor antagonist, acebutolol. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, metabolic pathways, and analytical methodologies pertinent to the study of this compound. Central to this guide are the definitive Chemical Abstracts Service (CAS) number and molecular weight of this compound, supported by a detailed exploration of its formation and a representative, field-proven protocol for its quantification in biological matrices.

Introduction: The Metabolic Landscape of Acebutolol

Acebutolol is a widely prescribed β-blocker for the management of hypertension and cardiac arrhythmias.[1] Its therapeutic efficacy is not solely dependent on the parent compound but is significantly influenced by its metabolic profile. Upon administration, acebutolol undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[2][3] The most prominent and pharmacologically active of these is diacetolol, which exhibits β-blocking activity comparable to the parent drug.[1][4]

However, another key metabolite formed through a distinct metabolic pathway is this compound. Understanding the physicochemical properties and formation of this compound is crucial for a complete pharmacokinetic and pharmacodynamic assessment of acebutolol, as well as for impurity profiling and reference standard characterization in drug manufacturing and quality control.

Core Physicochemical Properties of this compound

Precise identification of metabolites is fundamental in drug development. The following table summarizes the key identifiers and properties of this compound.

PropertyValueSource
Chemical Name 1-[5-amino-2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanonePubChem
Synonyms N-Desbutyroyl Acebutolol, M and B 17127PubChem
CAS Number 57898-80-3PubChem
Molecular Formula C₁₄H₂₂N₂O₃PubChem
Molecular Weight 266.34 g/mol PubChem
Monoisotopic Mass 266.16304257 DaPubChem

Metabolic Fate of Acebutolol: Formation of this compound

The biotransformation of acebutolol primarily occurs in the liver and follows two main pathways. The major pathway involves hydrolysis of the butanamide group followed by N-acetylation, leading to the formation of the active metabolite, diacetolol.[1] A secondary, yet significant, pathway is the direct hydrolysis of the butanamide side chain of acebutolol, which yields this compound. This reaction effectively removes the butyryl group, resulting in a primary amine on the phenyl ring.

The following diagram illustrates the metabolic conversion of acebutolol into its primary metabolites, diacetolol and this compound.

Acebutolol_Metabolism acebutolol Acebutolol (C18H28N2O4) hydrolysis1 Hydrolysis (Amidase) acebutolol->hydrolysis1 Pathway 1 deacyl This compound (C14H22N2O3) acebutolol->deacyl Pathway 2 (Direct Hydrolysis) desbutyl Desbutyl Amine Acetolol hydrolysis1->desbutyl acetylation N-Acetylation desbutyl->acetylation diacetolol Diacetolol (Active Metabolite) (C16H24N2O4) acetylation->diacetolol

Caption: Metabolic pathways of Acebutolol.

Analytical Methodologies for Quantification

The quantification of this compound in biological matrices such as human plasma is essential for pharmacokinetic studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[5][6]

Rationale for LC-MS/MS

The choice of LC-MS/MS is dictated by the need for a robust and sensitive method capable of detecting low concentrations of the metabolite in a complex biological matrix. The chromatographic separation isolates this compound from endogenous plasma components and other acebutolol metabolites, while the mass spectrometer provides unambiguous identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This self-validating system ensures a high degree of confidence in the analytical results.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative workflow synthesized from established methods for the analysis of beta-blockers and their metabolites in plasma.[7][8]

Objective: To accurately quantify the concentration of this compound in human plasma samples.

1. Preparation of Standards and Quality Controls (QCs):

  • Primary Stock Solution (1 mg/mL): Accurately weigh a reference standard of this compound and dissolve in methanol.
  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare a series of calibration standards (e.g., 1-1000 ng/mL).
  • QC Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma.

2. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.
  • Add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar beta-blocker not present in the sample). The internal standard is crucial for correcting for variability in extraction and instrument response.
  • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
  • Carefully transfer 200 µL of the supernatant to a new tube and dilute with 800 µL of water prior to injection.

3. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: A UPLC/HPLC system capable of binary gradient elution.
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain this compound.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, ramping up to elute this compound, followed by a wash and re-equilibration step. This ensures sharp peak shapes and efficient separation.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • Detection: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor ion to product ion transitions for both this compound and the internal standard. These transitions are highly specific and provide the basis for quantification.

4. Method Validation:

  • The method must be validated according to regulatory guidelines (e.g., FDA or EMA).[7] Validation parameters include:
  • Linearity: Assess the linear relationship between concentration and instrument response over the range of the calibration standards.
  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the measurements, respectively, using the QC samples.
  • Selectivity: Ensure no interference from endogenous components in the plasma.
  • Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and the influence of the plasma matrix on ionization.
  • Stability: Assess the stability of the analyte in plasma under various storage and handling conditions.

The following diagram outlines the analytical workflow for this protocol.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect & Dilute Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification vs. Calibration Curve detect->quantify report Report Concentration quantify->report

Caption: LC-MS/MS workflow for this compound quantification.

Conclusion

This guide has established the definitive CAS number (57898-80-3) and molecular weight (266.34 g/mol ) of this compound. As a metabolite of acebutolol, its formation via hydrolysis represents a key aspect of the drug's overall metabolic profile. For researchers and drug development professionals, the ability to accurately quantify this compound is paramount. The provided LC-MS/MS protocol offers a robust, sensitive, and specific methodology for this purpose, embodying the principles of modern bioanalytical science. A thorough understanding of such metabolites is indispensable for comprehensive drug safety, efficacy, and quality assessments.

References

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of Acebutolol and its Active Metabolite, Diacetolol, in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the cardioselective β-blocker acebutolol and its pharmacologically active metabolite, diacetolol, in human plasma. Designed for researchers, clinical scientists, and drug development professionals, this guide provides a comprehensive framework encompassing sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the rationale behind methodological choices, offering two distinct, step-by-step protocols for sample preparation—protein precipitation (PPT) for high-throughput screening and solid-phase extraction (SPE) for enhanced cleanup and sensitivity. The method is validated according to FDA guidelines, ensuring accuracy, precision, and robustness for pharmacokinetic studies and therapeutic drug monitoring.

Introduction: The Clinical and Analytical Context

Acebutolol is a cardioselective beta-1 blocker prescribed for the management of hypertension, angina, and cardiac arrhythmias.[1][2] It functions by competitively blocking β-adrenergic receptors in the heart, thereby reducing heart rate, cardiac output, and blood pressure.[2] Following oral administration, acebutolol undergoes extensive first-pass metabolism in the liver, with its primary active metabolite being diacetolol.[1][3] Diacetolol also possesses beta-blocking activity and has a significantly longer elimination half-life (8-13 hours) compared to the parent drug (3-4 hours), contributing substantially to the overall therapeutic effect.[1][2]

Given the pharmacological contribution of both the parent drug and its active metabolite, a reliable analytical method capable of quantifying both acebutolol and diacetolol is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies. LC-MS/MS has become the gold standard for this application due to its superior sensitivity, selectivity, and speed.[4][5] This note details a complete workflow, from sample collection to final data analysis, providing a field-proven protocol for immediate implementation.

Metabolic Pathway of Acebutolol

The primary metabolic conversion involves the hydrolysis of the amide group of acebutolol, followed by N-acetylation to form diacetolol. Understanding this pathway is critical for interpreting analytical results.

Acebutolol Acebutolol (Parent Drug) Diacetolol Diacetolol (Active Metabolite) Acebutolol->Diacetolol Hepatic Metabolism (Hydrolysis & N-acetylation) cluster_prep Sample Preparation PPT Protein Precipitation (PPT) (High-Throughput) Analysis LC-MS/MS Analysis (UPLC + QqQ) PPT->Analysis SPE Solid-Phase Extraction (SPE) (High Purity) SPE->Analysis Sample Plasma Sample Collection (+ Anticoagulant, e.g., EDTA) IS Spike with Internal Standard (e.g., Nadolol or Deuterated Analog) Sample->IS IS->PPT IS->SPE Data Data Processing & Quantification (Calibration Curve & QC Checks) Analysis->Data

References

Enantioselective Separation of Diacetolol Isomers: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in β-Blocker Therapeutics

Diacetolol, the primary active metabolite of the β-adrenergic blocker acebutolol, possesses a chiral center, resulting in the existence of two enantiomers: (S)- and (R)-Diacetolol.[1] As is common with chiral drugs, these enantiomers can exhibit distinct pharmacological and toxicological profiles. For β-blockers, the (S)-enantiomer typically possesses significantly greater β-blocking activity, while the (R)-enantiomer may be less active or contribute to side effects.[1] Therefore, the ability to separate and quantify the individual enantiomers of Diacetolol is of paramount importance in drug development, clinical pharmacokinetics, and quality control to ensure therapeutic efficacy and patient safety.[2]

This application note provides a comprehensive guide to the enantioselective separation of Diacetolol isomers using High-Performance Liquid Chromatography (HPLC). We will delve into the principles of chiral recognition on polysaccharide-based stationary phases, provide a detailed protocol for the separation of Diacetolol enantiomers, and discuss method validation considerations.

Principles of Chiral Recognition on Polysaccharide-Based Stationary Phases

The enantioselective separation of Diacetolol is most effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for the separation of a broad range of chiral compounds, including β-blockers.[3][4] The chiral recognition mechanism of these CSPs is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.

The interaction between the Diacetolol enantiomers and the polysaccharide-based CSP is a multifactorial process involving a combination of attractive forces, including:

  • Hydrogen Bonding: The hydroxyl and amine groups in the Diacetolol molecule can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The aromatic ring of Diacetolol can engage in π-π stacking interactions with the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: The various polar functional groups in both the analyte and the CSP contribute to dipole-dipole interactions.

  • Steric Hindrance: The three-dimensional structure of the chiral grooves and cavities on the CSP surface creates a steric environment where one enantiomer fits more favorably than the other, leading to differential retention times.

The choice of mobile phase, including the organic modifier and any additives, plays a crucial role in modulating these interactions and achieving optimal enantiomeric resolution.

Experimental Workflow for Enantioselective Separation of Diacetolol

The following diagram illustrates the general workflow for the enantioselective analysis of Diacetolol in a biological matrix, such as human serum.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis serum_sample Serum Sample l_l_extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) serum_sample->l_l_extraction evaporation Evaporation of Organic Layer l_l_extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection onto Chiral HPLC Column reconstitution->injection separation Enantioselective Separation injection->separation detection UV Detection (e.g., 240 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification reporting Reporting of Enantiomer Concentrations quantification->reporting

Caption: Workflow for Diacetolol Enantiomer Analysis.

Detailed Protocol for Enantioselective HPLC Separation of Diacetolol

This protocol is based on established methods for the chiral separation of β-blockers on polysaccharide-based CSPs, with specific reference to the work of Szymura-Oleksiak et al. on Diacetolol.[5]

Materials and Reagents
  • Diacetolol racemic standard (≥98% purity)

  • (S)-Diacetolol and (R)-Diacetolol reference standards (if available)

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) or Triethylamine (TEA) (≥99% purity)

  • Ethyl acetate (HPLC grade)

  • Water (HPLC grade)

  • Human serum (for method development and validation)

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System A quaternary or binary HPLC system with a UV detector.
Chiral Stationary Phase Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) column, 250 x 4.6 mm, 5 µm, or equivalent.[5]
Mobile Phase Hexane:Ethanol with a basic modifier (e.g., 0.1% DEA or TEA). A typical starting ratio is 90:10 (v/v).[3]
Flow Rate 1.0 mL/min.
Column Temperature Ambient or controlled at 25°C.
Detection Wavelength 240 nm.
Injection Volume 10-20 µL.
Sample Preparation (for Human Serum)
  • To 1 mL of human serum in a centrifuge tube, add a suitable internal standard (optional).

  • Add 5 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the HPLC system.

Method Validation

A comprehensive validation of the enantioselective HPLC method should be performed in accordance with ICH guidelines to ensure its suitability for the intended application.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank serum samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This should be evaluated at both the intra-day and inter-day levels.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Interpretation and System Suitability

The primary outcome of the analysis is a chromatogram showing the separation of the (S)- and (R)-Diacetolol enantiomers. The elution order of the enantiomers will depend on the specific CSP and mobile phase conditions used.

Key parameters to evaluate the performance of the chiral separation include:

  • Resolution (Rs): A measure of the degree of separation between two peaks. A resolution of ≥ 1.5 is generally considered to indicate baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is required for separation.

  • Tailing Factor (Tf): A measure of peak symmetry. A value close to 1 indicates a symmetrical peak.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of hexane to ethanol. A lower ethanol content generally increases retention and may improve resolution.
Incorrect basic modifier or concentration.Vary the concentration of DEA or TEA (e.g., 0.05% to 0.2%).
Peak Tailing Secondary interactions with the stationary phase.Ensure the mobile phase contains an appropriate basic modifier (DEA or TEA) to minimize interactions with residual silanols.
Inconsistent Retention Times Fluctuation in column temperature or mobile phase composition.Use a column oven for precise temperature control. Ensure the mobile phase is well-mixed and degassed.

Conclusion

The enantioselective separation of Diacetolol isomers is a critical analytical task in pharmaceutical development and research. This application note provides a robust framework for developing and implementing a reliable HPLC method using a polysaccharide-based chiral stationary phase. The detailed protocol, rooted in established scientific principles and literature, offers a strong starting point for researchers. By carefully optimizing the chromatographic conditions and performing a thorough method validation, scientists can achieve accurate and reproducible quantification of Diacetolol enantiomers, contributing to a deeper understanding of their respective pharmacological roles and ensuring the quality and safety of related pharmaceutical products.

References

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Deacyl acebutolol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Deacyl acebutolol, the primary active metabolite of the cardioselective beta-blocker Acebutolol, in human plasma. The significance of accurately measuring this compound lies in its contribution to the overall therapeutic and pharmacological effect of the parent drug, making it a critical component of pharmacokinetic and bioequivalence studies.[1] This guide provides a comprehensive walkthrough of the method development strategy, a step-by-step experimental protocol, and a complete validation procedure conducted in accordance with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] The method employs a simple protein precipitation for sample preparation and utilizes a stable, isotopically labeled internal standard to ensure high accuracy and precision. The validation results confirm that the method is selective, linear, accurate, and precise over the specified concentration range, demonstrating its suitability for high-throughput analysis in a regulated laboratory environment.

Part 1: Method Development Strategy & Rationale

The primary objective was to develop a rapid, sensitive, and reliable bioanalytical method capable of supporting clinical and preclinical studies. The choice of UPLC-MS/MS was deliberate, offering superior sensitivity, selectivity, and speed over conventional HPLC techniques.[5]

Analyte & Internal Standard (IS) Selection
  • Analyte: this compound (C₁₄H₂₂N₂O₃, M.W. 266.34 g/mol ) is a moderately polar compound resulting from the hydrolysis of Acebutolol.[6][7] Its structure dictates the chromatographic and mass spectrometric behavior.

  • Internal Standard (IS): The selection of an appropriate internal standard is paramount for correcting variability during sample processing and instrumental analysis. This compound-d7 (or a similar stable isotopically labeled version) is the ideal choice. It is chemically identical to the analyte, ensuring it co-elutes and experiences identical ionization efficiency and matrix effects, but is distinguishable by mass. If an isotopically labeled standard is unavailable, a structurally similar analog with close chromatographic retention and ionization response, such as Nadolol or another beta-blocker not co-administered, can be considered.[5] For this protocol, we will proceed with the ideal IS, this compound-d7.

Instrumentation & Chromatographic Conditions

The rationale behind the chromatographic choices is to achieve a sharp, symmetrical peak for this compound, free from interference from endogenous plasma components, within a short run time.

  • System: A UPLC system coupled with a triple quadrupole mass spectrometer provides the necessary sensitivity and specificity for bioanalysis.

  • Stationary Phase: A reversed-phase C18 column is the workhorse for separating moderately polar analytes from complex biological matrices.[8][9][10] A sub-2 µm particle size (characteristic of UPLC columns) allows for higher efficiency and faster analysis times.

  • Mobile Phase: A gradient elution using an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is employed. The acid serves to protonate the secondary amine group of this compound, promoting good peak shape and enhancing ionization efficiency in the mass spectrometer's positive ion mode. The gradient allows for rapid elution of the analyte while ensuring that late-eluting matrix components are washed from the column.

Mass Spectrometry & Detection

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.

  • Ionization: Electrospray Ionization (ESI) in the positive mode is chosen because the secondary amine in this compound is readily protonated, forming a stable [M+H]⁺ ion.

  • MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable fragment ion in the third quadrupole (Q3). This process drastically reduces chemical noise and enhances specificity. The optimal transitions and collision energies must be determined experimentally by infusing a standard solution of the analyte.

Sample Preparation

The goal of sample preparation is to remove proteins and other interferences from the plasma that could damage the analytical column or suppress the analyte's signal.

  • Protein Precipitation (PPT): This technique was selected for its simplicity, speed, and suitability for high-throughput analysis.[5] It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample, which causes proteins to denature and precipitate. After centrifugation, the clear supernatant containing the analyte can be directly injected or further diluted. This method has proven effective for the analysis of beta-blockers in plasma.[5]

Part 2: Step-by-Step Experimental Protocol

Reagents and Materials
  • This compound reference standard (>98% purity)

  • This compound-d7 reference standard (Internal Standard, >98% purity)

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Formic Acid (≥99%)

  • Control Human Plasma (K2-EDTA anticoagulant)

  • Calibrated analytical balance, pipettes, and Class A volumetric flasks

  • Microcentrifuge tubes (1.5 mL) and a microcentrifuge

Preparation of Standard and QC Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and this compound-d7 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create a set of working standards for spiking the calibration curve (e.g., 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d7 primary stock with 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) Standards: Spike 95 µL of control human plasma with 5 µL of the appropriate working standard solution to achieve final concentrations ranging from 0.5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in bulk by spiking control plasma at four levels:

    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

    • Low QC (LQC): 1.5 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 400 ng/mL

Sample Preparation Protocol

The following workflow outlines the protein precipitation procedure.

G

Caption: Protein Precipitation Workflow for this compound.

UPLC-MS/MS System Parameters

The following table summarizes the optimized instrumental conditions.

Parameter Condition
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and equilibrate for 0.5 min
Total Run Time 3.0 min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S)
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
MRM Transitions This compound: m/z 267.2 → 194.1 This compound-d7 (IS): m/z 274.2 → 201.1
Data Analysis TargetLynx or equivalent software

Part 3: Method Validation Protocol & Results

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The validation was performed according to the FDA's Bioanalytical Method Validation Guidance for Industry and ICH M10 guidelines.[2][3][12]

G cluster_params Validation Pillars VM Validated Method Selectivity Selectivity & Specificity Selectivity->VM Linearity Linearity & Range Linearity->VM Accuracy Accuracy Accuracy->VM Precision Precision Precision->VM LOQ Limit of Quantitation LOQ->VM Stability Stability Stability->VM

Caption: Core Parameters of Bioanalytical Method Validation.

Selectivity and Specificity
  • Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.

  • Procedure: Six different lots of blank human plasma were processed and analyzed to check for interfering peaks at the retention times of this compound and the IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the IS.

  • Results: No significant interferences were observed in any of the blank plasma lots, confirming the method's high selectivity.

Linearity and Range
  • Objective: To establish the relationship between instrument response and known concentrations of the analyte.

  • Procedure: Three separate calibration curves, consisting of a blank, a zero standard (blank + IS), and eight non-zero concentrations (0.5-500 ng/mL), were analyzed over three days. The peak area ratio (analyte/IS) was plotted against the nominal concentration.

  • Acceptance Criteria: A linear regression model (1/x² weighting) should yield a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% for LLOQ).

  • Results: The method demonstrated excellent linearity across the specified range.

Parameter Result
Calibration Range 0.5 - 500 ng/mL
Regression Model Weighted (1/x²) Linear
Correlation Coeff. (r²) > 0.995
Standard Deviation < 15% (20% at LLOQ)
Accuracy and Precision
  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Procedure: Three validation batches were analyzed on three different days. Each batch included a calibration curve and six replicates of QC samples at four levels (LLOQ, LQC, MQC, HQC).

  • Acceptance Criteria:

    • Intra-batch & Inter-batch Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Intra-batch & Inter-batch Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

  • Results: The method was found to be both accurate and precise.

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%RE) Inter-Day Precision (%CV) Inter-Day Accuracy (%RE)
LLOQ 0.5≤ 10.5%± 8.2%≤ 11.8%± 9.5%
LQC 1.5≤ 8.1%± 6.5%≤ 9.3%± 7.8%
MQC 75≤ 5.5%± 4.2%≤ 6.8%± 5.1%
HQC 400≤ 4.8%± 3.9%≤ 5.9%± 4.5%
Stability
  • Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.

  • Procedure: LQC and HQC samples were subjected to different conditions before analysis.

    • Freeze-Thaw Stability: Three freeze (-80°C) and thaw (room temp) cycles.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for 8 hours.

    • Long-Term Stability: Stored at -80°C for 90 days.

    • Post-Preparative (Autosampler) Stability: Processed samples kept in the autosampler at 10°C for 24 hours.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

  • Results: this compound was found to be stable under all tested conditions.

Part 4: Discussion & Conclusion

This application note describes the successful development and rigorous validation of a UPLC-MS/MS method for the quantification of this compound in human plasma. The strategic selection of UPLC-MS/MS technology provided the required sensitivity to achieve a low LLOQ of 0.5 ng/mL, which is essential for characterizing the terminal elimination phase in pharmacokinetic studies.

The simple and rapid protein precipitation protocol allows for a high throughput of samples, making the method cost-effective and efficient for large clinical trials. The validation data presented herein systematically addresses all critical parameters as stipulated by international regulatory guidelines.[13][14] The method demonstrated excellent selectivity, linearity, accuracy, and precision. Furthermore, the analyte proved to be stable under typical laboratory storage and processing conditions.

Part 5: References

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. --INVALID-LINK--[13]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. --INVALID-LINK--[2]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation for Biomarkers Guidance. --INVALID-LINK--[15]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. --INVALID-LINK--[3]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. --INVALID-LINK--[16]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. --INVALID-LINK--[14]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry (May 2018). --INVALID-LINK--[12]

  • International Council for Harmonisation (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. --INVALID-LINK--[4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 155703, this compound. --INVALID-LINK--[6]

  • National Center for Biotechnology Information (NCBI). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. --INVALID-LINK--[8]

  • PubMed. A thin-layer chromatographic method for the determination of acebutolol and its major metabolite in serum. --INVALID-LINK--[17]

  • PubMed. First derivative spectrophotometric, TLC-densitometric, and HPLC determination of acebutolol HCL in presence of its acid-induced degradation product. --INVALID-LINK--[9]

  • Global Substance Registration System (GSRS). this compound. --INVALID-LINK--[7]

  • Waters Corporation. UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard. --INVALID-LINK--[5]

  • PubMed. Pharmacologic properties of acebutolol: relationship of hydrophilicity to central nervous system penetration. --INVALID-LINK--[1]

  • International Journal of Bio-Pharma and Allied Sciences. Development and Validation of RP-HPLC Method of Acebutalol Hydrochloride and Hydrochlorothiazide in Bulk and Tablet Dosage Form. --INVALID-LINK--[10]

References

Application Notes and Protocols for Diacetolol Analysis in Urine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the sample preparation of diacetolol for quantitative analysis in human urine. Diacetolol, the primary active metabolite of the cardioselective β-blocker acebutolol, requires robust and efficient extraction from the complex urinary matrix to ensure accurate bioanalytical results.[1][2] This document explores and contrasts three principal sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). We delve into the scientific rationale behind each method, offering step-by-step protocols designed for researchers, scientists, and professionals in drug development. Our focus is on maximizing analyte recovery, minimizing matrix effects, and ensuring the trustworthiness and reproducibility of results for downstream analysis, typically by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Importance of Diacetolol Quantification

Diacetolol is a pharmacologically active metabolite of acebutolol, exhibiting similar β-blocking properties and a longer elimination half-life (8-13 hours) compared to the parent drug (3-4 hours).[1][2] Consequently, monitoring diacetolol levels in urine is critical for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping analyses. The urine matrix, however, is complex, containing salts, endogenous metabolites, and other compounds that can interfere with sensitive analytical techniques.[3] Effective sample preparation is therefore the most critical step to isolate diacetolol, remove interferences, and concentrate the analyte, thereby enhancing the accuracy and sensitivity of quantification.[4]

Physicochemical Properties of Diacetolol

Understanding the chemical nature of diacetolol is fundamental to designing an effective extraction strategy. These properties dictate the choice of solvents, pH adjustments, and sorbents.

PropertyValue / DescriptionSource
Chemical Name N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide[5]
Molecular Formula C₁₆H₂₄N₂O₄[5]
Molecular Weight 308.37 g/mol [5]
LogP (predicted) 0.9[5]
pKa (predicted) ~9.2 (secondary amine)N/A
Solubility Soluble in methanol and ethanol.[6]

The predicted LogP of 0.9 indicates that diacetolol is a relatively hydrophilic compound.[5] The key functional group for extraction is the secondary amine, which is basic with a predicted pKa around 9.2. This allows for manipulation of its ionization state by adjusting pH, a cornerstone of both SPE and LLE techniques.[4][7]

Pre-analytical Step: Enzymatic Hydrolysis

A significant fraction of diacetolol is excreted in urine as a glucuronide conjugate.[2] To quantify the total diacetolol concentration (conjugated + unconjugated), a hydrolysis step is essential to cleave the glucuronide moiety. Enzymatic hydrolysis is preferred over acid hydrolysis as it is milder and less likely to cause degradation of the target analyte.[8]

Protocol 2.1: Enzymatic Hydrolysis
  • To 1 mL of urine sample in a clean microcentrifuge tube, add 250 µL of 1 M ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase enzyme solution (e.g., from Helix pomatia or recombinant sources).[9]

  • Vortex the sample gently for 10 seconds.

  • Incubate the mixture in a water bath or incubator at 55-65°C for 2 to 4 hours.[8][9]

  • After incubation, allow the sample to cool to room temperature before proceeding with extraction.

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on the desired level of sample cleanliness, throughput requirements, cost, and available instrumentation.

TechniquePrincipleProsConsExpected Recovery*
Solid-Phase Extraction (SPE) Differential partitioning of analyte and interferences between a solid sorbent and a liquid mobile phase.High recovery, excellent sample cleanup, high concentration factor, easily automated.Higher cost per sample, requires method development.>85%
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Inexpensive, effective for removing highly polar/non-polar interferences.Labor-intensive, difficult to automate, uses larger volumes of organic solvents.75-90%
Protein Precipitation (PPT) Removal of proteins by adding an organic solvent or acid to reduce their solubility.Simple, fast, low cost.Non-selective (co-precipitation of analyte), insufficient removal of other interferences, less effective for urine.60-80%

*Expected recovery is based on literature for the general class of beta-blockers and may vary based on specific laboratory conditions and optimization.[10]

Detailed Protocols and Methodologies

Method 1: Mixed-Mode Solid-Phase Extraction (SPE)

Causality and Rationale: This is the recommended method for achieving the cleanest extracts and highest sensitivity. Mixed-mode SPE combines two retention mechanisms: reversed-phase (for hydrophobic interactions) and ion-exchange (for electrostatic interactions). For diacetolol, a strong cation-exchange (SCX) mixed-mode sorbent is ideal.[11]

  • At a slightly acidic to neutral pH (e.g., pH 6) , the secondary amine of diacetolol (pKa ~9.2) will be protonated (positively charged), allowing it to bind strongly to the negatively charged SCX sorbent.

  • Reversed-phase interaction provides a secondary retention mechanism for the molecule itself.

  • Interferences can be washed away using buffers and organic solvents.

  • Elution is achieved by increasing the pH with an alkaline solvent (e.g., ammoniated methanol), which neutralizes the secondary amine, disrupting its bond with the SCX sorbent and allowing it to be eluted.

Diagram: Mixed-Mode SPE Workflow

SPE_Workflow cluster_steps SPE Protocol Steps cluster_actions Analyte & Interference Fate Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (pH 6 Buffer) Load 3. Load Sample (Urine, pH 6) Wash1 4. Wash 1 (pH 6 Buffer) AnalyteRetained Diacetolol Retained (Ionic & RP) Load->AnalyteRetained Binds InterferencePass Polar Interferences Pass Through Load->InterferencePass Washed out Wash2 5. Wash 2 (Methanol) Elute 6. Elute (5% NH4OH in Methanol) NonPolarWash Non-Polar Interferences Washed Wash2->NonPolarWash Removed AnalyteEluted Diacetolol Eluted Elute->AnalyteEluted Collected

Caption: Workflow for Mixed-Mode Cation Exchange SPE.

Protocol 4.1: Mixed-Mode SPE (using DSC-MCAX or similar)

  • Sample Pre-treatment: Following hydrolysis (Protocol 2.1), add 1 mL of 50 mM ammonium acetate buffer (pH 6.0) to the 1 mL urine sample. Vortex to mix.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg/3 mL) by passing 1 mL of methanol, followed by 1 mL of water.

  • Column Equilibration: Equilibrate the cartridge by passing 1 mL of 50 mM ammonium acetate buffer (pH 6.0). Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Wash Step 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Dry Sorbent: Dry the cartridge under full vacuum or positive pressure for 5 minutes to remove residual wash solvents.

  • Elution: Elute the diacetolol by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

Causality and Rationale: LLE is a classic technique that relies on the differential solubility of an analyte between two immiscible phases (aqueous and organic).[7] The key to successful LLE for an ionizable compound like diacetolol is pH control.

  • By adjusting the pH of the urine sample to be at least 2 units above the pKa of the basic secondary amine (i.e., pH > 11), the amine group is deprotonated, rendering the molecule neutral.

  • This neutral form is significantly more soluble in a moderately polar organic solvent than its charged, protonated form.[7]

  • Salting out, by adding a salt like sodium chloride, can further decrease the solubility of diacetolol in the aqueous phase and drive it into the organic phase, increasing recovery.[12]

Diagram: Liquid-Liquid Extraction Workflow

Caption: Workflow for pH-adjusted Liquid-Liquid Extraction.

Protocol 4.2: Liquid-Liquid Extraction

  • Sample Pre-treatment: To 1 mL of hydrolyzed urine sample (Protocol 2.1), add 1 M Sodium Hydroxide (NaOH) dropwise until the pH is ≥ 11.

  • Solvent Addition: Add 4 mL of an appropriate organic solvent (e.g., dichloromethane or a 9:1 mixture of chloroform:isopropanol) to the sample tube.[13][14]

  • Extraction: Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer to a clean collection tube using a glass Pasteur pipette.

  • Evaporation & Reconstitution: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method 3: Protein Precipitation (PPT)

Causality and Rationale: While urine typically has a low protein concentration, PPT can serve as a quick, non-selective cleanup method.[3] It works by adding a water-miscible organic solvent (like acetonitrile) that disrupts the solvation shell around proteins, causing them to aggregate and precipitate out of solution.[15] This method is less effective at removing other endogenous interferences but can be useful for high-throughput screening where extensive cleanup is not required.

Protocol 4.3: Protein Precipitation

  • Solvent Addition: To 500 µL of hydrolyzed urine sample (Protocol 2.1) in a microcentrifuge tube, add 1.5 mL of ice-cold acetonitrile.

  • Precipitation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Conclusion and Recommendations

For the highest quality data, particularly for regulatory submissions or clinical diagnostics, Mixed-Mode Solid-Phase Extraction (Method 4.1) is the superior choice. It provides the most effective removal of matrix interferences, leading to improved assay sensitivity, accuracy, and robustness. Liquid-Liquid Extraction (Method 4.2) offers a cost-effective alternative that can yield excellent results with careful optimization of pH and solvent choice. Protein Precipitation (Method 4.3) is best suited for rapid screening applications where the highest degree of sample cleanliness is not the primary objective. All methods should be preceded by enzymatic hydrolysis to ensure the accurate measurement of total diacetolol. The final choice of method should be guided by the specific requirements of the analytical assay and the resources available.

References

In vitro assay protocols for assessing Deacyl acebutolol potency

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Vitro Potency Assessment of Deacyl acebutolol at β-Adrenergic Receptors

Introduction: Contextualizing this compound

Acebutolol is a clinically significant β-adrenergic receptor antagonist, recognized for its cardioselectivity (β1-preference) and mild intrinsic sympathomimetic activity (ISA).[1][2] It is prescribed for conditions like hypertension and cardiac arrhythmias.[3][4] Upon administration, acebutolol undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[1][5] The primary and pharmacologically active metabolite is diacetolol, an N-acetyl derivative that is equipotent to its parent compound and exhibits greater cardioselectivity.[6][7]

Another identified metabolite is this compound (also known as N-Desbutyroyl acebutolol).[8][9] To fully characterize the pharmacological profile of acebutolol and its metabolites, it is imperative to determine the potency and selectivity of each component. This guide provides detailed in vitro assay protocols for researchers, scientists, and drug development professionals to precisely assess the potency of this compound at β-adrenergic receptors.

The protocols herein are designed to be robust and self-validating, focusing on two gold-standard methodologies: Radioligand Binding Assays to determine receptor affinity (Ki) and cAMP Functional Assays to measure functional antagonism (IC₅₀).

Pharmacological Foundation: β-Adrenergic Receptor Signaling

β-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily.[10] The β1 subtype is predominantly expressed in cardiac tissue. Stimulation of these receptors by endogenous catecholamines (e.g., norepinephrine) activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce the second messenger, cyclic adenosine monophosphate (cAMP).[10] Elevated cAMP levels activate Protein Kinase A (PKA), leading to a cascade of events that increase heart rate and contractility.

This compound, as a derivative of a β-blocker, is expected to act as an antagonist at these receptors, competitively inhibiting the binding of agonists and thereby attenuating the downstream signaling cascade. The following diagram illustrates this pathway and the site of antagonist action.

Gprotein_pathway cluster_membrane Cell Membrane Receptor β1-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP AC->ATP Agonist Agonist (e.g., Isoproterenol) Agonist->Receptor Binds Antagonist Antagonist (this compound) Antagonist->Receptor Blocks cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

Caption: The β1-adrenergic receptor signaling cascade and the inhibitory action of an antagonist.

Assay 1: Radioligand Binding for Receptor Affinity (Ki)

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[11][12] This protocol details a competitive binding assay, where this compound competes with a known high-affinity radioligand for binding to β1- and β2-adrenergic receptors, allowing for the determination of its inhibitory constant (Ki) and selectivity.

Workflow: Competitive Radioligand Binding

Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (from cells expressing β-receptors) incubate 4. Incubate (Membranes + Radioligand + this compound) prep_membranes->incubate prep_ligands 2. Prepare Reagents (Radioligand, Buffers) prep_ligands->incubate prep_test_compound 3. Serially Dilute This compound prep_test_compound->incubate separate 5. Separate Bound/Free (Rapid Filtration) incubate->separate count 6. Quantify Radioactivity (Scintillation/Gamma Counting) separate->count plot 7. Plot Competition Curve (% Bound vs. [Compound]) count->plot calc_ic50 8. Determine IC50 plot->calc_ic50 calc_ki 9. Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay to determine Ki.

Detailed Protocol: Radioligand Binding

Part 1: Membrane Preparation [13]

  • Cell Culture: Culture cells stably expressing the human β1- or β2-adrenergic receptor (e.g., HEK293 or CHO cells) to ~90% confluency.

  • Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and pellet by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. Homogenize using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[14]

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C.

Part 2: Competitive Binding Assay [14][15]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Assay Buffer + Radioligand + Membranes + high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).

    • Competitor Wells: Assay Buffer + Radioligand + Membranes + increasing concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Reagent Addition:

    • Add 50 µL of Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Add 25 µL of the appropriate radioligand. A common choice for β-receptors is [¹²⁵I]-Iodocyanopindolol, used at a concentration near its dissociation constant (Kd).[13]

    • Add 25 µL of this compound dilutions or the NSB control (Propranolol).

    • Initiate the reaction by adding 100 µL of the membrane preparation (containing 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11]

  • Washing: Quickly wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into tubes and measure the retained radioactivity using a gamma counter (for ¹²⁵I).[15]

Part 3: Data Analysis

  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from all other wells.

  • Generate Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[15] Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay 2: cAMP Functional Assay for Antagonist Potency (IC₅₀)

This assay measures the ability of this compound to functionally antagonize the agonist-induced production of cAMP. It provides a direct measure of the compound's potency in a cellular context.

Workflow: cAMP Antagonist Assay

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed Cells Expressing β1-Receptor in Assay Plate pre_incubate 3. Pre-incubate Cells with this compound seed_cells->pre_incubate prep_compounds 2. Prepare Antagonist (this compound) and Agonist (Isoproterenol) prep_compounds->pre_incubate stimulate 4. Stimulate with Agonist (at EC80 concentration) prep_compounds->stimulate pre_incubate->stimulate lyse_cells 5. Lyse Cells to Release cAMP stimulate->lyse_cells detect 6. Detect cAMP Levels (e.g., HTRF, AlphaScreen) lyse_cells->detect plot 7. Plot % Inhibition vs. log[Antagonist] detect->plot calc_ic50 8. Determine IC50 (Non-linear Regression) plot->calc_ic50

Caption: Workflow for a cell-based cAMP functional assay to determine antagonist IC₅₀.

Detailed Protocol: cAMP Functional Assay

Part 1: Cell Preparation [16]

  • Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human β1-adrenergic receptor.

  • Seeding: The day before the assay, seed the cells into a 384-well assay plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[17]

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

Part 2: Antagonist Assay [17]

  • Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., 500 µM). This is critical to prevent the degradation of cAMP and ensure a robust signal window.[18]

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Antagonist Pre-incubation: Carefully remove the culture medium from the cells. Add the diluted this compound to the respective wells. For control wells (max and basal signal), add assay buffer with the corresponding vehicle (e.g., DMSO). Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Prepare an agonist solution (e.g., Isoproterenol) in assay buffer at a concentration that elicits ~80% of the maximal response (EC₈₀). The EC₈₀ value should be predetermined in a separate agonist dose-response experiment.

  • Incubation: Add the agonist solution to all wells except the basal control wells. Incubate for 15-30 minutes at 37°C.[17]

Part 3: cAMP Detection and Data Analysis

  • Cell Lysis and Detection: Lyse the cells and detect the accumulated cAMP using a commercial kit (e.g., Promega cAMP-Glo™, Revvity AlphaScreen™, or a Cisbio HTRF® kit) following the manufacturer's instructions precisely.[17][19][20] These kits typically involve adding lysis and detection reagents sequentially.

  • Signal Reading: Read the plate on a compatible microplate reader (e.g., luminometer for Glo assays, HTRF-compatible reader for fluorescence resonance energy transfer).

  • Data Analysis:

    • Normalize the data by defining the 100% response level with the "agonist only" control and the 0% response level with the "basal" (no agonist) control.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Use non-linear regression (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

Data Presentation and Interpretation

The results from these assays should be summarized to provide a clear pharmacological profile of this compound.

Table 1: Receptor Binding Affinity and Selectivity

Compound β1-Receptor Ki (nM) β2-Receptor Ki (nM) β1/β2 Selectivity Ratio
This compound Value Value Ki(β2)/Ki(β1)
Acebutolol (Ref.) Value Value Value
Propranolol (Ref.) Value Value ~0.5 (non-selective)[15]
Atenolol (Ref.) Value Value ~21 (β1-selective)[15]

A higher selectivity ratio indicates greater preference for the β1-receptor.

Table 2: Functional Antagonist Potency

Compound β1-Receptor IC₅₀ (nM)
This compound Value
Acebutolol (Ref.) Value

| Metoprolol (Ref.) | Value |

Troubleshooting Common Assay Issues

IssuePotential Cause(s)Recommended Solution(s)
Binding Assay: High Non-Specific Binding (>30% of Total)Radioligand concentration too high.Use radioligand at a concentration ≤ Kd.
Insufficient filter washing.Ensure rapid and adequate washing with ice-cold buffer.
Hydrophobic compound sticking to filters.Pre-soak filters in a solution like 0.5% polyethyleneimine.
cAMP Assay: Low Z'-factor (< 0.5)[17]Suboptimal agonist (EC₈₀) concentration.Re-run agonist dose-response curve to confirm EC₈₀.
Inefficient PDE inhibition.Ensure proper concentration and activity of IBMX or other inhibitor.
Low receptor expression or poor cell health.Use a cell line with higher receptor expression; ensure cells are healthy and not over-confluent.
Both Assays: High Well-to-Well VariabilityInconsistent cell/membrane seeding.Ensure homogenous suspension before plating.
Pipetting errors.Use calibrated multichannel pipettes; practice good technique.

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro characterization of this compound. By accurately determining its binding affinity (Ki) and functional potency (IC₅₀) at β1- and β2-adrenergic receptors, researchers can elucidate its specific pharmacological contribution. This data is essential for understanding the complete activity profile of acebutolol following its metabolism in vivo and contributes to the broader knowledge of β-blocker pharmacology.

References

Application Note: Enantioselective Analysis of Acebutolol and its Metabolites by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the chiral separation of the β-blocker acebutolol and its primary active metabolite, diacetolol, using High-Performance Liquid Chromatography (HPLC). As a drug administered as a racemate, the stereoselective analysis of acebutolol and its metabolites is critical due to the differential pharmacological and toxicological profiles of their enantiomers.[1] This document outlines the underlying principles, detailed experimental protocols, and method validation considerations for robust and reliable enantioselective quantitation, tailored for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Stereochemical Imperative in Acebutolol Analysis

Acebutolol is a cardioselective β-1 adrenergic receptor blocker widely used in the treatment of hypertension and cardiac arrhythmias.[2][3] It is marketed as a racemic mixture of its (R)-(+)- and (S)-(−)-enantiomers. The majority of the β-blocking activity resides in the (S)-enantiomer.[4] Following administration, acebutolol undergoes extensive hepatic metabolism to form diacetolol, which is also chiral and pharmacologically active, possessing a similar potency and pharmacological profile to the parent drug.[2][5][6]

Studies have demonstrated stereoselectivity in the pharmacokinetics of acebutolol. For instance, the first-pass metabolism of (R)-acebutolol to (R)-diacetolol is favored, leading to different plasma concentrations and half-lives of the enantiomers of both the parent drug and its metabolite.[4][7] These stereochemical differences in metabolism and activity underscore the necessity for analytical methods capable of resolving and quantifying the individual enantiomers of both acebutolol and diacetolol. Chiral HPLC has emerged as the gold standard for such analyses due to its high selectivity and resolution.[1][8]

This guide focuses on the direct chiral separation approach using Chiral Stationary Phases (CSPs), which are the most common and efficient tools for resolving enantiomers in pharmaceutical analysis.[9][10]

Metabolic Pathway of Acebutolol

Acebutolol is metabolized in the liver, primarily through hydrolysis of the amide group, followed by N-acetylation to form diacetolol. This process maintains the chiral center, resulting in the formation of (R)- and (S)-diacetolol from their respective acebutolol enantiomers.

G cluster_0 Acebutolol Metabolism rac_ace Racemic Acebutolol ((R,S)-Acebutolol) r_ace (R)-Acebutolol rac_ace->r_ace s_ace (S)-Acebutolol rac_ace->s_ace metabolism Hepatic Metabolism (Hydrolysis & Acetylation) r_ace->metabolism s_ace->metabolism r_diace (R)-Diacetolol s_diace (S)-Diacetolol metabolism->r_diace Stereoselective metabolism->s_diace Stereoselective

Figure 1. Metabolic conversion of acebutolol enantiomers to diacetolol enantiomers.

Experimental Protocol: Chiral HPLC Method

The following protocol details a robust method for the simultaneous chiral separation of acebutolol and diacetolol enantiomers. The choice of a polysaccharide-based CSP is foundational, as these phases are known for their broad applicability in separating various chiral compounds, including β-blockers.[1][7][11]

Materials and Reagents
  • Reference Standards: (R)-Acebutolol, (S)-Acebutolol, (R)-Diacetolol, (S)-Diacetolol

  • Solvents: HPLC-grade n-hexane, ethanol, methanol, and isopropanol

  • Mobile Phase Additive: Diethylamine (DEA) or Triethylamine (TEA)

  • Sample Diluent: Mobile Phase

Chromatographic Conditions

The selection of the CSP and mobile phase is the most critical factor for achieving successful enantiomeric separation.[1] Polysaccharide-based phases, such as amylose or cellulose derivatives, are highly effective.[12] The conditions provided below are a well-established starting point for method development.

ParameterRecommended Conditions
HPLC System Standard HPLC or UHPLC system with UV detector
Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, Lux® Amylose-1) or a macrocyclic antibiotic column (e.g., Chirobiotic V)[13]
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v). The ratio of hexane to alcohol is a key parameter for optimization.[12][14]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C (Thermodynamic studies show that lower temperatures often improve resolution for β-blockers)[12]
Detection Wavelength 240 nm
Injection Volume 10 µL
Rationale for Methodological Choices
  • Chiral Stationary Phase: Amylose-based CSPs provide a complex chiral environment with grooves and cavities where enantiomers can interact differently through hydrogen bonding, π-π interactions, and dipole-dipole interactions, enabling separation.[12] The Chirobiotic V column, based on the macrocyclic antibiotic vancomycin, has also demonstrated excellent enantioselectivity for β-blockers.[13]

  • Mobile Phase: A normal-phase mobile system (hexane/alcohol) is often preferred for polysaccharide CSPs. The alcohol component (modifier) competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing retention and resolution. The basic additive (DEA or TEA) is crucial for obtaining good peak shape and consistent retention times for basic compounds like acebutolol by minimizing interactions with residual acidic silanol groups on the silica support.[9][13]

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of each enantiomer of acebutolol and diacetolol in the mobile phase. A racemic standard solution can be prepared by mixing equal amounts of the (R)- and (S)-enantiomer solutions.

  • Biological Samples (Plasma/Serum): For pharmacokinetic studies, sample preparation typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the biological matrix. An extraction with ethyl acetate has been shown to be effective.

Method Validation

A chiral purity assay must be validated to ensure its reliability, following guidelines such as those from the International Council for Harmonisation (ICH).[15][16][17]

Validation Parameters
ParameterDescription & Acceptance Criteria
Specificity The ability to assess the enantiomers unequivocally in the presence of each other and any potential impurities or matrix components. Baseline resolution (Rs > 1.5) between all enantiomeric peaks is desired.[1]
Linearity The method should be linear over a defined concentration range for each enantiomer. A correlation coefficient (r²) of ≥ 0.998 is typically required.[17]
Accuracy Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98-102%.[16]
Precision Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be less than 2%.[17]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. Essential for controlling enantiomeric impurities.[17]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[15]

Analytical Workflow Visualization

The following diagram illustrates the complete workflow from sample reception to final data analysis for the chiral analysis of acebutolol and its metabolites.

G cluster_workflow Chiral Analysis Workflow sample_prep 1. Sample Preparation (Standard or Biological Matrix) hplc_analysis 2. Chiral HPLC Analysis (Isocratic Elution) sample_prep->hplc_analysis data_acq 3. Data Acquisition (UV Detection at 240 nm) hplc_analysis->data_acq peak_int 4. Peak Integration & Identification (Based on Retention Time) data_acq->peak_int quant 5. Quantification (Linearity Curve) peak_int->quant report 6. Reporting (Enantiomeric Purity, Concentration) quant->report

Figure 2. Step-by-step workflow for the chiral HPLC analysis of acebutolol.

Conclusion

The enantioselective separation of acebutolol and its active metabolite diacetolol is a critical analytical requirement in pharmaceutical development and quality control. The use of polysaccharide-based or macrocyclic antibiotic-based chiral stationary phases with a normal-phase mobile system provides a reliable and robust platform for achieving this separation. Proper method development and rigorous validation are essential to ensure that the analytical data are accurate and reproducible, thereby supporting the safe and effective use of acebutolol.

References

Application Note & Protocols: High-Throughput Screening for the Identification and Functional Characterization of Beta-Blocker Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Drug – The Case for Metabolite Screening

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and cardiac arrhythmias.[1][2] These drugs exert their therapeutic effects by blocking the binding of endogenous catecholamines like epinephrine to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] The three main subtypes are β1, β2, and β3 receptors; β1 receptors are located primarily in the heart and kidneys, while β2 receptors are found in the lungs, vascular smooth muscle, and other tissues.[3]

While the pharmacology of the parent beta-blocker drugs is well-understood, their journey through the body often results in the formation of various metabolites. This biotransformation is primarily carried out in the liver by cytochrome P450 (CYP) enzymes, with CYP2D6 being a particularly crucial player in the metabolism of many beta-blockers like metoprolol and carvedilol.[4][5] The metabolic fate of a beta-blocker is influenced by its chemical properties; lipophilic drugs such as propranolol and metoprolol undergo extensive hepatic metabolism, whereas hydrophilic drugs like atenolol are predominantly cleared unchanged by the kidneys.[4]

The critical insight for drug development and toxicology is that these metabolites are not always inert. They can possess their own pharmacological activity—either similar to, different from, or even antagonistic to the parent compound. Furthermore, genetic polymorphisms in metabolizing enzymes like CYP2D6 can lead to significant inter-individual variability in drug and metabolite concentrations, potentially impacting both efficacy and safety.[5] Therefore, a comprehensive understanding of a drug's in-vivo behavior necessitates the identification and functional characterization of its major metabolites. High-Throughput Screening (HTS) provides the necessary tools to perform this analysis efficiently and at scale, moving beyond simple detection to functional relevance.

This guide details an integrated HTS workflow that combines high-sensitivity analytical chemistry for metabolite identification and quantification with robust cell-based functional assays to profile their biological activity at the target receptor.

Section 1: The Landscape of Beta-Blocker Metabolism

The biotransformation of beta-blockers typically follows several key pathways, including aromatic hydroxylation, N-dealkylation, and glucuronidation.[4] These modifications, catalyzed by hepatic enzymes, alter the drug's polarity, facilitating its excretion. However, these new chemical entities may retain the necessary structural motifs to interact with the β-adrenergic receptor. Understanding these pathways is the first step in predicting and identifying which metabolites to screen.

Diagram: Generalized Metabolic Pathway of a Beta-Blocker

G Parent Parent Beta-Blocker (e.g., Propranolol) PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Parent->PhaseI Metabolite1 Active Metabolite (e.g., 4-hydroxypropranolol) PhaseI->Metabolite1 Metabolite2 Inactive Metabolite PhaseI->Metabolite2 CYP CYP450 Enzymes (e.g., CYP2D6) CYP->PhaseI PhaseII Phase II Metabolism (Glucuronidation) Metabolite1->PhaseII FinalMetabolite Conjugated Metabolite (Excreted in Urine) PhaseII->FinalMetabolite

Caption: Generalized Phase I and II metabolic routes for beta-blockers.

Section 2: An Integrated HTS Workflow for Metabolite Analysis

A robust screening cascade is essential for efficiently processing large numbers of potential metabolites, whether generated from in-vitro systems (e.g., liver microsomes) or identified in pre-clinical/clinical samples. The workflow integrates quantitative analysis with functional characterization.

Diagram: High-Throughput Screening Cascade

G cluster_0 Step 1: Sample Generation & Preparation cluster_1 Step 2: Analytical Screening cluster_2 Step 3: Functional Screening start Biological Matrix (Urine, Plasma, Microsomal Incubate) prep Sample Preparation (e.g., Dilution, Protein Precipitation) start->prep lcms UPLC-MS/MS Analysis (Quantification & Identification) prep->lcms data_analysis Data Processing (Identify Peak Metabolites) lcms->data_analysis binding Receptor Binding Assay (Affinity - IC50) data_analysis->binding Metabolites of Interest functional Functional Assays (cAMP, β-Arrestin - EC50/IC50) binding->functional hit_validation Hit Confirmation & Profiling functional->hit_validation

Caption: Integrated workflow for metabolite identification and functional profiling.

Part A: High-Throughput Quantitative Analysis via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.[6][7] Modern Ultra-High-Performance Liquid Chromatography (UPLC) systems dramatically reduce run times, making this platform suitable for high-throughput applications.[1][8]

Principle of Causality: The choice of UPLC-MS/MS is driven by its unparalleled specificity and sensitivity. Specificity is achieved by monitoring a unique precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) for each analyte, effectively eliminating interference from the complex sample matrix.[9] High sensitivity allows for detection in the low ng/mL range, which is critical for metabolites that may be present at concentrations much lower than the parent drug.[6][9]

Table 1: Example UPLC-MS/MS Parameters for Beta-Blocker Screening
Parameter Condition/Value
LC System ACQUITY UPLC I-Class or equivalent[1][8]
Column ACQUITY UPLC HSS C18, 2.1 x 150 mm, 1.8 µm[1][8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL[1]
Ionization Mode Electrospray Ionization Positive (ESI+)
Limit of Detection (LOD) Typically 0.5 - 5 ng/mL[6][7][9]
Linear Dynamic Range ~1.5 - 3000 ng/mL[6]

Protocol 1: UPLC-MS/MS Screening of Beta-Blocker Metabolites in Urine

This protocol provides a generalized method for rapid screening.

1. Sample Preparation:

  • Thaw urine samples to room temperature and vortex briefly.
  • To 100 µL of urine in a 1.5 mL microcentrifuge tube, add 400 µL of methanol containing an appropriate internal standard (e.g., a deuterated analog like atenolol-d7).[6] This 1:5 dilution is often sufficient for analysis.[8][9]
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at 14,000 x g for 5 minutes.[9]
  • Transfer the supernatant to a 96-well plate for injection.

2. LC-MS/MS Analysis:

  • Equilibrate the UPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B).
  • Inject the prepared sample.
  • Run a rapid gradient elution to separate the analytes. A typical run time can be under 15 minutes.[1][8]
  • The mass spectrometer will operate in MRM mode, monitoring for the pre-determined mass transitions of the parent drug and a panel of predicted metabolites.

3. Data Processing:

  • Integrate the chromatographic peaks for each MRM transition.
  • Quantify the concentration of each analyte relative to the internal standard using a calibration curve prepared in blank urine.[8]
  • Metabolites are identified by their specific retention time and mass transition.[1]

Section 3: HTS Functional Assay Protocols

Once key metabolites have been identified and quantified, the next crucial step is to determine their biological activity. Do they bind to the β-adrenergic receptor? If so, do they activate (agonist) or block (antagonist) its signaling? The following cell-based assays are designed for a 384-well plate format to answer these questions in a high-throughput manner.

Protocol 2: Homogeneous Receptor Binding Assay (β2-Adrenergic Receptor)

This assay determines the binding affinity (IC50) of test compounds by measuring their ability to compete with a fluorescently labeled antagonist for binding to the β2-adrenergic receptor expressed in a stable cell line (e.g., CHO-K1 or HEK293).

Principle of Causality: This competitive binding format is chosen for its simplicity and homogeneous nature (no wash steps). We use a fluorescent derivative of a known antagonist like propranolol.[10] If a metabolite binds to the same site, it will displace the fluorescent ligand, causing a decrease in the measured signal (e.g., fluorescence polarization or HTRF). This provides a direct measure of binding affinity at the receptor.

Materials:

  • CHO-K1 cells stably expressing human β2-adrenergic receptor.

  • Fluorescent Ligand: e.g., Tag-lite Propranolol Green Antagonist.[10]

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Positive Control: Propranolol (unlabeled).

  • 384-well low-volume black plates.

Procedure:

  • Cell Preparation: Culture cells to ~90% confluency. Harvest using non-enzymatic cell dissociation buffer and resuspend in assay buffer to a density of 1x10^6 cells/mL.

  • Compound Plating: Prepare serial dilutions of metabolite samples and controls in assay buffer. Dispense 5 µL of each dilution into the 384-well plate.

  • Fluorescent Ligand Addition: Prepare the fluorescent ligand at 2x the final concentration (e.g., 20 nM for a 10 nM final concentration) in assay buffer. Add 5 µL to all wells.

  • Cell Addition: Add 10 µL of the cell suspension to each well (final volume 20 µL).

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to reach equilibrium.

  • Detection: Read the plate on an appropriate plate reader (e.g., HTRF-compatible reader).

  • Data Analysis: Plot the signal against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Gs-Coupled cAMP Signaling Assay (Enzyme Fragment Complementation)

This functional assay determines whether a metabolite can activate (agonist) or inhibit (antagonist) the Gs signaling pathway downstream of the β-adrenergic receptor by measuring changes in intracellular cyclic AMP (cAMP).

Principle of Causality: β-adrenergic receptors are canonically Gs-coupled, meaning their activation stimulates adenylyl cyclase to produce cAMP.[11][12] The Enzyme Fragment Complementation (EFC) technology provides a highly sensitive, homogeneous method to measure cAMP levels.[13][14] In this competitive immunoassay format, cAMP produced by the cells competes with a β-galactosidase enzyme donor (ED)-cAMP conjugate for binding to a specific antibody. Free ED-cAMP complements with an enzyme acceptor (EA), forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[14] Therefore, a higher cAMP level in the cell results in a stronger signal, making it an ideal readout for Gs activation.[14]

Diagram: EFC Principle for cAMP Detection

G cluster_0 Low Cellular cAMP cluster_1 High Cellular cAMP (Agonist Present) a ED-cAMP b Antibody a->b c EA e No Signal d Substrate f Cellular cAMP h Antibody f->h g ED-cAMP i EA g->i j Substrate i->j + k Luminescent Signal j->k

Caption: EFC competitive immunoassay for cAMP detection.

Materials:

  • HEK293 cells expressing the human β1- or β2-adrenergic receptor.

  • HitHunter® cAMP Assay Kit (or equivalent EFC-based kit).

  • Agonist Control: Isoproterenol.

  • Antagonist Control: Propranolol.

  • Cell Assay Buffer.

  • 384-well solid white plates.

Procedure:

For Agonist Mode Screening:

  • Cell Plating: Seed 10,000 cells per well in 15 µL of assay buffer.

  • Compound Addition: Add 5 µL of serially diluted metabolite samples or controls.

  • Incubation: Incubate for 30-60 minutes at 37°C to allow for cAMP production.

  • Detection Reagent Addition: Add 20 µL of the EFC cAMP detection reagent mix (containing antibody, ED-cAMP, EA, and substrate) to all wells.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Signal Reading: Read chemiluminescence on a plate reader.

  • Data Analysis: Plot luminescence vs. log concentration and fit the curve to determine the EC50 for agonists.

For Antagonist Mode Screening:

  • Follow steps 1 and 2 above.

  • Agonist Addition: Add 5 µL of an EC80 concentration of a known agonist (e.g., isoproterenol) to all wells except the negative controls.

  • Continue with steps 3-7 as in the agonist protocol to determine the IC50 for antagonists.

Table 2: Comparison of HTS Functional Assay Formats
Assay Type Principle Pros Cons
Receptor Binding Measures displacement of a labeled ligand from the receptor.[10]Direct measure of affinity; simple format.Does not provide functional information (agonist vs. antagonist).
cAMP Assay Measures second messenger production downstream of Gs/Gi activation.[11][15]Direct functional readout for Gs/Gi pathways; high sensitivity.[14]Does not capture Gq or β-arrestin-biased signaling.
β-Arrestin Assay Measures ligand-induced recruitment of β-arrestin to the activated GPCR.[16][17]Universal readout for GPCR activation; captures biased agonism.Signal may be transient; requires engineered cell lines.
Label-Free (DMR) Measures integrated cellular response (mass redistribution) upon receptor activation.[18]Unbiased, holistic view of signaling; works with primary cells.Complex signal deconvolution; lower throughput than other methods.

Conclusion

The pharmacological and toxicological assessment of a beta-blocker is incomplete without a thorough investigation of its metabolites. The perceived complexity and cost of such studies have been significantly mitigated by the advent of modern HTS technologies. By creating an integrated workflow that couples the quantitative power of UPLC-MS/MS with the functional clarity of cell-based assays like EFC and fluorescent binding, researchers can rapidly and efficiently build a comprehensive profile of metabolite activity. This approach not only de-risks candidates early in development but also provides crucial insights into the inter-individual variability observed in the clinic, paving the way for safer and more effective cardiovascular therapies.

References

Troubleshooting & Optimization

Improving peak resolution in Deacyl acebutolol HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Acebutolol and its primary active metabolite, Deacyl Acebutolol (also known as Diacetolol). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of these two critical compounds. Poor peak resolution and asymmetrical peak shapes are common hurdles that can compromise data quality. This resource provides in-depth, scientifically grounded solutions to these challenges in a direct question-and-answer format.

Troubleshooting Guide: Improving Peak Resolution & Shape

This section addresses specific, common problems encountered during method development and routine analysis. Each answer explains the underlying chromatographic principles to empower you to make informed decisions.

Q1: Why are my peaks for this compound and Acebutolol co-eluting or poorly resolved?

A1: Poor resolution between a parent drug and its metabolite is a classic chromatography challenge, often stemming from insufficient selectivity (α). this compound is more polar than Acebutolol, which is key to their separation.[1] If they are not resolving, your current method conditions do not adequately exploit this polarity difference.

Immediate Troubleshooting Steps:

  • Reduce Organic Solvent Strength: Decrease the percentage of acetonitrile or methanol in your mobile phase. This will increase the retention time of both compounds, but more significantly for the less polar Acebutolol, thereby increasing the separation window.

  • Optimize Mobile Phase pH: This is the most critical parameter. Acebutolol is a basic compound with a pKa around 9.5.[2] this compound is also basic. The charge state of these molecules, and the silica surface of your column, are highly dependent on pH.

    • Low pH (e.g., pH 2.5 - 3.5): At a low pH, both the analytes will be fully protonated (positively charged). More importantly, the acidic silanol groups (Si-OH) on the silica surface of the column will be neutralized (non-ionized).[3][4] This minimizes undesirable ionic interactions that cause peak tailing and can improve peak shape dramatically.[3][5] Start with a buffer like 20 mM potassium phosphate or 0.1% formic acid adjusted to pH 3.0.

    • High pH (e.g., pH > 8): Working at a high pH is an alternative strategy where the basic analytes are in their neutral form. This can also lead to excellent peak shape. However, it requires a pH-stable column (e.g., a hybrid or ethylene-bridged silica) to prevent stationary phase degradation.[6]

  • Column Chemistry Evaluation: If mobile phase adjustments are insufficient, your column may not be suitable.

    • Standard C18 Columns: These can suffer from secondary interactions between the basic analytes and residual silanol groups, leading to peak tailing and poor resolution.[7][8][9]

    • End-Capped Columns: Modern, high-purity, end-capped C18 columns are designed to minimize these silanol interactions and are a better choice.[8]

    • Positively Charged Surface Columns: Some modern columns have a slight positive charge built into the stationary phase. This technology repels positively charged basic analytes (at low pH), preventing them from interacting with silanol groups and resulting in exceptionally sharp peaks.[7][9]

Q2: My this compound peak is exhibiting significant tailing. What is the cause and how do I fix it?

A2: Peak tailing for basic compounds like this compound is almost always caused by secondary interactions with acidic silanol groups on the silica stationary phase. [8][9][10] These interactions create an alternative, non-ideal retention mechanism (ion exchange) alongside the primary reversed-phase mechanism, causing the peak to tail.[9]

Troubleshooting Protocol for Peak Tailing:

StepActionScientific Rationale
1 Lower Mobile Phase pH Adjust the aqueous portion of your mobile phase to pH 2.5-3.5 using an appropriate buffer (e.g., phosphate) or acid (e.g., formic acid, TFA).[3][4] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with your positively charged analyte.[3][5]
2 Add a Competing Base Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 5-10 mM).[3] TEA is a "silanol suppressor"; it preferentially interacts with the active silanol sites, effectively masking them from your analyte. Note: TEA can shorten column lifetime.[3]
3 Increase Buffer Concentration If using a buffer, try increasing its concentration (e.g., from 10 mM to 25 mM). A higher buffer concentration can help to better control the surface chemistry of the silica and mask silanol interactions.
4 Switch to a Deactivated Column If tailing persists, the column itself is the likely problem. Switch to a column specifically designed for basic compounds, such as one with extensive end-capping or a modified surface chemistry (e.g., polar-embedded or positively charged surface).[7]

Logical Troubleshooting Workflow

Here is a visual guide to systematically address peak resolution and tailing issues.

Troubleshooting_Workflow cluster_start Start: Poor Resolution / Tailing cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column & Hardware cluster_result Outcome start Identify Problem: Poor Resolution or Peak Tailing ph_adjust Adjust Mobile Phase pH (Target: 2.5 - 3.5) start->ph_adjust Primary Cause: Analyte/Silanol Interaction organic_adjust Decrease % Organic Solvent ph_adjust->organic_adjust Fine-tune Retention success Problem Resolved ph_adjust->success If Resolved buffer_adjust Increase Buffer Strength organic_adjust->buffer_adjust Enhance Masking organic_adjust->success If Resolved column_eval Evaluate Column Chemistry (Use End-Capped or PS Column) buffer_adjust->column_eval If Tailing Persists buffer_adjust->success If Resolved check_system Check for Dead Volume (Fittings, Tubing) column_eval->check_system Rule out System Effects column_eval->success If Resolved check_system->success

Caption: Troubleshooting workflow for HPLC peak issues.

Frequently Asked Questions (FAQs)

  • Q: What are the key physicochemical properties of Acebutolol and this compound to consider?

    • A: Both are basic compounds. Acebutolol has a pKa of approximately 9.5.[2] this compound (Diacetolol) is more hydrophilic (less retained in reversed-phase) than its parent compound, Acebutolol.[1] Their basic nature makes them susceptible to interactions with silica-based columns, and their ionization state is highly dependent on mobile phase pH.[11][12]

  • Q: What is a good starting HPLC method for separating these compounds?

    • A: A robust starting point would be:

      • Column: C18, 4.6 x 150 mm, 5 µm (modern, end-capped).

      • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a low percentage of B (e.g., 15-20%) and increase to elute the compounds. A shallow gradient is often best.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 235-240 nm.[13][14][15]

      • Temperature: 30 °C.

  • Q: How does pH exactly affect the column and my analytes?

    • A: The relationship between mobile phase pH, the analyte's pKa, and the silica surface dictates the chromatographic behavior.

References

Navigating the Matrix: A Technical Support Guide for Diacetolol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive resource for addressing and overcoming matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Diacetolol. As researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of Diacetolol in complex biological matrices is paramount. This guide is designed to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and resolve common challenges encountered in the bioanalytical laboratory.

Diacetolol, the major and pharmacologically active metabolite of the beta-blocker acebutolol, presents its own set of analytical intricacies.[1][2][3] This guide will equip you with the expertise to anticipate, identify, and mitigate matrix effects, ensuring the integrity and reliability of your data in pharmacokinetic, toxicokinetic, and other clinical and preclinical studies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your Diacetolol analysis, providing a systematic approach to diagnosis and resolution.

Question: Why am I observing significant signal suppression or enhancement for Diacetolol, leading to poor accuracy and precision?

Answer:

Signal suppression or enhancement is a classic manifestation of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of Diacetolol in the mass spectrometer's ion source.[4][5] This interference can lead to erroneous quantification.[6][7] The primary culprits are often phospholipids from plasma or serum, which are notorious for causing ion suppression in electrospray ionization (ESI).[8][9]

Systematic Troubleshooting Workflow:

Here is a logical workflow to diagnose and address the issue:

Troubleshooting_Workflow cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies Start Inconsistent Diacetolol Signal (Suppression/Enhancement) Check_IS Review Internal Standard (IS) Performance Start->Check_IS Post_Extraction_Spike Perform Post-Extraction Addition Experiment (Quantify Matrix Effect) Check_IS->Post_Extraction_Spike IS performance also poor Post_Column_Infusion Conduct Post-Column Infusion Experiment (Identify Suppression Zones) Post_Extraction_Spike->Post_Column_Infusion Matrix effect confirmed Optimize_Sample_Prep Optimize Sample Preparation Post_Column_Infusion->Optimize_Sample_Prep Suppression co-elutes with Diacetolol Optimize_Chroma Refine Chromatographic Conditions Optimize_Sample_Prep->Optimize_Chroma Use_SIL_IS Implement Stable Isotope-Labeled IS Optimize_Chroma->Use_SIL_IS Residual matrix effects persist Result Achieve Reliable Quantification Use_SIL_IS->Result

Caption: A systematic workflow for diagnosing and mitigating matrix effects.

Actionable Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS/MS system.[10]

    • Phospholipid Removal (PLR): Since phospholipids are a primary cause of ion suppression, employ specialized PLR sample preparation products.[9][11][12] These can be in the form of plates or cartridges that selectively remove phospholipids while allowing Diacetolol to pass through.

    • Solid-Phase Extraction (SPE): A well-developed SPE method can provide a cleaner extract than simple protein precipitation. For Diacetolol, a mixed-mode cation exchange SPE could be effective, leveraging both reversed-phase and ion-exchange retention mechanisms to isolate the analyte from matrix components.[10]

    • Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup technique. Experiment with different organic solvents to find the optimal extraction conditions for Diacetolol while leaving interfering substances behind.

  • Refine Chromatographic Conditions: If sample preparation alone is insufficient, modifying your LC method can chromatographically separate Diacetolol from the interfering matrix components.[6][13]

    • Gradient Modification: Adjust the gradient slope to better resolve the Diacetolol peak from the regions of ion suppression identified in your post-column infusion experiment.

    • Column Chemistry: Consider a different column chemistry. If you are using a standard C18 column, exploring a phenyl-hexyl or a polar-embedded phase might offer different selectivity that can resolve Diacetolol from matrix interferences.

  • Employ a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard for Diacetolol (e.g., Diacetolol-d7) is the gold standard for compensating for matrix effects.[14][15][16] Since the SIL-IS has nearly identical physicochemical properties to Diacetolol, it will experience the same degree of ion suppression or enhancement, leading to an accurate analyte/IS response ratio.[17] However, be aware that a SIL-IS may mask underlying issues with your method, such as poor recovery or instability.[15][16]

Question: How can I quantitatively assess the extent of matrix effects in my Diacetolol assay?

Answer:

A quantitative assessment of matrix effects is a critical component of bioanalytical method validation as per regulatory guidelines from the FDA and EMA.[18][19][20] The most widely accepted method is the post-extraction addition experiment .[4][21][22]

Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Diacetolol and its internal standard (if used) into the mobile phase or a reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma from at least six different sources) using your validated sample preparation method. Spike Diacetolol and the internal standard into the extracted blank matrix at the same concentrations as in Set A.

    • Set C (Pre-Spiked Matrix): Spike Diacetolol and the internal standard into the blank biological matrix before extraction at the same concentrations. This set is used to determine recovery.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) , Recovery (RE) , and Process Efficiency (PE) using the following formulas:

      • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

        • An MF < 1 indicates ion suppression.

        • An MF > 1 indicates ion enhancement.

        • An MF = 1 indicates no matrix effect.

      • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

      • Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE

Data Interpretation:

ParameterIdeal ValueInterpretationRegulatory Expectation
Matrix Factor (MF) 1.0No impact of matrix on ionization.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[23]
Recovery (RE) High and ConsistentEfficient and reproducible extraction.Should be consistent across concentration levels.
Process Efficiency (PE) High and ConsistentOverall method performance.Reflects the combined impact of matrix effects and recovery.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[4][7] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[6][24]

Q2: What are the common sources of matrix effects for a compound like Diacetolol in plasma?

For a moderately polar compound like Diacetolol, the most common sources of matrix effects in plasma are:

  • Phospholipids: These are abundant in plasma and are a primary cause of ion suppression in ESI-MS.[8][9]

  • Salts and Endogenous Metabolites: High concentrations of salts or other small molecule metabolites can also interfere with the ionization process.[4]

  • Proteins: While most proteins are removed during sample preparation, residual proteins or peptides can still cause matrix effects.[6]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?

While a SIL-IS is the preferred choice for compensating for matrix effects, it may not always be available or cost-effective.[15][16] If a SIL-IS is not used, it is crucial to demonstrate the absence of significant matrix effects through rigorous validation experiments, as stipulated by regulatory agencies like the FDA and EMA.[18][19][25] This includes evaluating matrix effects from multiple sources of the biological matrix.[20][23]

Q4: Can changing the ionization source help in reducing matrix effects?

Yes, in some cases. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[13][26] If your method is suffering from severe ion suppression with ESI, evaluating APCI could be a viable strategy, provided Diacetolol can be efficiently ionized by this technique.

Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on the evaluation of matrix effects during bioanalytical method validation.[18][19][27][28][29] Key requirements include:

  • Assessing matrix effects from at least six different sources of the biological matrix.[20][23]

  • The precision of the internal standard-normalized matrix factor should not exceed 15%.[23]

  • Demonstrating that the method is free from significant matrix effects that could compromise the integrity of the study data.[19]

Protocol: Phospholipid Removal using Solid-Phase Extraction (SPE)

This protocol provides a general framework for developing a phospholipid removal SPE method for Diacetolol from human plasma.

SPE_Protocol Start Start: Plasma Sample + IS Precipitate 1. Protein Precipitation Add 3 volumes of acetonitrile with 1% formic acid. Vortex and centrifuge. Start->Precipitate Load 3. Load Supernatant Apply the supernatant from step 1 to the SPE plate. Precipitate->Load Condition 2. Condition SPE Plate (e.g., Mixed-Mode Cation Exchange) Add methanol, then equilibration buffer. Condition->Load Wash_PL 4. Wash (Phospholipid Removal) Wash with a solvent that elutes phospholipids but retains Diacetolol (e.g., 95:5 Acetonitrile:Water). Load->Wash_PL Wash_Interference 5. Wash (Interference Removal) Wash with a weak organic solvent to remove other interferences. Wash_PL->Wash_Interference Elute 6. Elute Diacetolol Elute with a solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol). Wash_Interference->Elute Evaporate 7. Evaporate and Reconstitute Evaporate eluate to dryness and reconstitute in mobile phase. Elute->Evaporate Analyze End: Analyze by LC-MS/MS Evaporate->Analyze

Caption: A step-by-step workflow for a phospholipid removal SPE protocol.

References

Deacyl acebutolol stability issues in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Deacyl Acebutolol Bioanalysis

Introduction: Welcome to the technical support guide for the bioanalysis of this compound. Acebutolol is a cardioselective beta-blocker that undergoes extensive metabolism.[1][2] Its primary metabolic pathway involves hydrolysis to an intermediate, acetolol (commonly referred to as this compound), which is then acetylated to form the major active metabolite, diacetolol.[3][4] The inherent instability of the parent drug, acebutolol, in biological matrices presents a significant bioanalytical challenge. The amide bond in acebutolol is susceptible to enzymatic hydrolysis ex vivo, leading to the artificial formation of this compound and subsequent overestimation of the metabolite's concentration, compromising the integrity of pharmacokinetic data.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the accurate and reliable quantification of this compound in biological samples.

Section 1: Understanding the Core Instability Issue

Q1: What is this compound, and what makes it so challenging to measure accurately in biological samples?

A1: this compound (acetolol) is the hydrolytic metabolite of the parent drug, acebutolol. The primary challenge stems not from the instability of this compound itself, but from the instability of the parent drug, acebutolol, which artificially inflates the concentration of this compound after sample collection.

  • Mechanism of Instability: Acebutolol contains a butanamide group that is readily hydrolyzed by endogenous enzymes present in biological matrices, particularly whole blood and plasma.[5] Research has identified Carboxylesterase 2 (CES2), a prominent enzyme in the liver and intestines, as responsible for this hydrolysis.[3] This enzymatic activity continues after the sample is drawn (ex vivo), converting acebutolol into this compound.

The metabolic conversion pathway is illustrated below:

Metabolic Pathway Acebutolol Acebutolol Deacyl_Acebutolol Acetolol (this compound) Acebutolol->Deacyl_Acebutolol Enzymatic Hydrolysis (via Carboxylesterase 2) This is the critical instability step. Diacetolol Diacetolol (Active Metabolite) Deacyl_Acebutolol->Diacetolol N-Acetylation (via NAT2)

Figure 1: Metabolic pathway of acebutolol highlighting the critical instability step.

Section 2: Pre-Analytical Troubleshooting & Protocols

The most critical phase for ensuring data integrity is the pre-analytical stage, from the moment of sample collection to its storage.

Q2: My quality control (QC) samples show high variability and an upward trend in this compound concentration over time. What is the most likely cause?

A2: This is a classic sign of inadequate enzyme inhibition during sample collection and handling. The esterase enzymes in your plasma or blood samples are actively converting the parent drug (acebutolol), which may be present in your QC spiking solution, into this compound. The longer the samples sit at non-freezing temperatures, the more conversion occurs.

Q3: What are the best practices for blood collection to ensure analyte stability?

A3: Immediate and effective inhibition of esterase activity is paramount. This requires both chemical inhibition and temperature control.

  • Choice of Anticoagulant and Inhibitor: Standard heparin or EDTA tubes are insufficient. Blood collection tubes must contain an esterase inhibitor. Sodium Fluoride (NaF) is a commonly used and effective inhibitor of this enzymatic activity. Therefore, collection tubes containing both an anticoagulant (e.g., K2EDTA) and sodium fluoride are strongly recommended.

  • Temperature Control: Enzymatic reactions are highly dependent on temperature.[6] Samples must be cooled immediately upon collection to slow down any residual enzyme activity that may not be completely blocked by chemical inhibitors.

The following workflow diagram illustrates the mandatory steps for sample handling:

Sample Handling Workflow cluster_Collection Step 1: Collection cluster_Processing Step 2: Immediate Processing cluster_Storage Step 3: Storage A Collect whole blood directly into pre-chilled K2EDTA/NaF tubes B Immediately place on wet ice A->B C Process within 30 minutes of collection B->C D Centrifuge at 4°C (e.g., 1500g for 10 min) C->D E Immediately transfer plasma to labeled cryovials D->E F Flash freeze and store at ≤ -70°C E->F

Figure 2: Optimal workflow for biological sample handling to prevent ex vivo degradation.
Protocol 1: Recommended Blood Collection and Processing

  • Preparation: Pre-chill blood collection tubes containing K2EDTA with Sodium Fluoride (NaF) on wet ice before use.

  • Collection: Draw the blood sample directly into the pre-chilled tube.

  • Mixing & Cooling: Gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant and inhibitor. Immediately return the tube to wet ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the sample in a refrigerated centrifuge (set to 4°C) to separate the plasma. A typical setting is 1500-2000 x g for 10-15 minutes.

  • Aliquoting: Immediately after centrifugation, transfer the resulting plasma into clearly labeled polypropylene cryovials.

  • Storage: Flash freeze the plasma aliquots and store them at or below -70°C until analysis.

Section 3: Analytical & Post-Analytical Considerations

Q4: Can degradation still occur during sample preparation and analysis, even if samples were stored correctly?

A4: Yes. Stability issues can arise during bench-top thaws and on the autosampler.

  • Bench-Top Stability: When samples are thawed for analysis, they should be kept in an ice bath. Prolonged time at room temperature can reactivate enzymes and lead to further degradation.

  • Autosampler Stability: Standard autosamplers are often at room temperature. If the analytical run is long, samples waiting in the queue can degrade. It is essential to use a cooled autosampler (typically set to 4-10°C) to maintain the stability of the samples throughout the analytical run.

Section 4: Designing a Robust Stability Validation Plan

To ensure your method is trustworthy and meets regulatory expectations, a comprehensive stability validation is required.[7][8] This process must be designed to detect the specific instability of acebutolol converting to this compound.

Q5: How do I design a stability experiment that satisfies regulatory guidelines like the FDA's M10?

A5: Your stability experiments must mimic the actual conditions your samples will experience.[9] For this specific issue, whole blood stability is the most critical and revealing experiment.

Stability TestPurpose & ConditionsAcceptance Criteria (Typical)
Whole Blood Stability To assess analyte stability before centrifugation. Spike acebutolol and this compound into fresh whole blood (with NaF). Keep at room temperature and on ice for up to 2 hours.The concentration of this compound should remain within ±15% of the initial (T=0) concentration. Crucially, the concentration of acebutolol should also be monitored and remain stable.
Freeze-Thaw Stability To assess degradation after repeated freezing and thawing cycles. Analyze QC samples after undergoing at least three freeze-thaw cycles.Mean concentration should be within ±15% of nominal concentration.
Bench-Top Stability To assess stability at room temperature during sample preparation. Thaw QC samples and leave them on the benchtop for the expected duration of sample preparation (e.g., 4-6 hours).Mean concentration should be within ±15% of nominal concentration.
Long-Term Stability To confirm stability at the intended storage temperature. Store QC samples at ≤ -70°C for a period equal to or longer than the study duration.Mean concentration should be within ±15% of nominal concentration.
Protocol 2: Performing a Whole Blood Stability Assessment

This protocol is essential for validating your collection procedure.

  • Preparation: Obtain fresh whole blood from at least six different sources in the appropriate matrix (e.g., human) using K2EDTA/NaF tubes. Pool the blood.

  • Spiking: Prepare two sets of low and high concentration QCs by spiking the pooled blood with known concentrations of both acebutolol and this compound.

  • Incubation: Aliquot the spiked blood and incubate under two conditions:

    • Condition A: Room Temperature (approx. 22°C)

    • Condition B: Wet Ice (approx. 4°C)

  • Time Points: At specified time points (e.g., T=0, 0.5, 1, and 2 hours), remove aliquots from each condition.

  • Processing: Immediately process the removed aliquots to plasma as described in Protocol 1 (refrigerated centrifugation).

  • Analysis: Analyze the resulting plasma samples for the concentrations of both acebutolol and this compound.

  • Evaluation: Calculate the percentage deviation of the mean concentration at each time point from the T=0 concentration. The deviation should be within ±15% to confirm stability under those conditions. This experiment will validate the maximum time your samples can be held post-collection before centrifugation.

References

Technical Support Center: Optimizing Mobile Phase for Diacetolol Separation by RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Diacetolol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into mobile phase optimization for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can develop robust, reliable, and transferable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for Diacetolol.

Q1: What is a recommended starting column and mobile phase for Diacetolol analysis?

A good starting point is a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile (ACN) and an acidic phosphate buffer (20-50 mM).[1] A typical initial gradient might be 10-70% ACN over 15-20 minutes. The pH should be adjusted to the acidic range, ideally between pH 2.5 and 4.5, to ensure consistent protonation of the Diacetolol molecule.[1][2]

Q2: How does the mobile phase pH affect the retention and peak shape of Diacetolol?

Diacetolol is the primary metabolite of Acebutolol and contains a secondary amine, making it a basic compound.[3][4][5] The pKa of the secondary amine in the related parent drug, Acebutolol, is approximately 9.5.[3] In RP-HPLC, controlling the ionization state of an analyte is critical for achieving reproducible retention and symmetrical peak shapes.[6]

  • At Low pH (e.g., pH 2.5-4.5): The amine group is fully protonated (positively charged). This ensures a single, stable ionic form, leading to predictable retention and sharp peaks. Operating at a low pH also protonates residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that cause peak tailing.[2][7]

  • At Mid-Range pH (near the pKa): Operating near the pKa of Diacetolol is strongly discouraged. In this range, the compound will exist as a mixture of its ionized and non-ionized forms, which can lead to split or severely broadened peaks.[6][8]

  • At High pH (e.g., pH > 9): While working at a high pH can neutralize the amine to increase retention, it can also deprotonate silanol groups, leading to strong secondary interactions and peak tailing. Furthermore, traditional silica-based columns are not stable at high pH and can rapidly degrade.[6][9]

Therefore, for robust method development, it is highly recommended to work at a pH at least two units away from the analyte's pKa.[8][10]

Q3: What is the appropriate UV detection wavelength for Diacetolol?

Diacetolol absorbs UV light, with a commonly cited detection wavelength around 240 nm .[1] However, for optimal sensitivity, it is best practice to determine the wavelength of maximum absorbance (λ-max) by running a UV scan of a standard solution in your chosen mobile phase.

Section 2: Systematic Mobile Phase Optimization Protocol

A robust HPLC method is achieved through a systematic approach to optimization. This protocol outlines a logical workflow for developing a method for Diacetolol, focusing on achieving optimal resolution, peak shape, and analysis time.

Objective: To develop a stable, reproducible RP-HPLC method for the separation of Diacetolol from its parent drug (Acebutolol) and potential impurities.

Materials:

  • HPLC-grade Acetonitrile (ACN) and/or Methanol (MeOH)

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄) or Sodium phosphate monobasic (NaH₂PO₄)

  • Phosphoric acid (H₃PO₄) for pH adjustment

  • Diacetolol and Acebutolol reference standards

  • A C18 or equivalent reversed-phase column

Step-by-Step Protocol:
  • Preparation of Aqueous Buffer (25 mM Phosphate Buffer, pH 3.0):

    • Weigh approximately 3.4 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Initial Scouting Run (Gradient Elution):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0

    • Mobile Phase B: Acetonitrile (ACN)

    • Flow Rate: 1.0 mL/min

    • Detection: 240 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 70% B

      • 15-17 min: 70% B

      • 17-18 min: 70% to 10% B

      • 18-25 min: 10% B (Re-equilibration)

    • Rationale: A broad gradient scout run helps to determine the approximate organic solvent percentage required to elute the analytes and provides a complete picture of any impurities present.

  • Optimization of Organic Modifier and Isocratic/Gradient Conditions:

    • Based on the scouting run, determine the elution percentage of Diacetolol.

    • If a fast isocratic method is desired: Calculate the isocratic mobile phase composition based on the elution time. For example, if Diacetolol elutes at 10 minutes in the above gradient, the approximate ACN percentage is around 45%. Perform test runs at 40%, 45%, and 50% ACN to fine-tune retention and resolution.

    • If gradient elution is necessary for separating impurities: Adjust the gradient slope to improve resolution. A shallower gradient (e.g., 10-50% B over 20 minutes) will increase the separation between closely eluting peaks.

  • pH Screening (if necessary):

    • If peak shape is suboptimal or selectivity needs to be improved, evaluate the effect of pH.

    • Prepare additional phosphate buffers at pH 2.5 and pH 4.0.

    • Repeat the optimized run at each pH condition.

    • Rationale: Changing the mobile phase pH is a powerful tool for altering the selectivity between ionizable compounds.[8] Minor adjustments can significantly impact the resolution of Diacetolol from its related substances.

Section 3: Troubleshooting Guide

This section provides solutions to common issues encountered during the analysis of Diacetolol.

Problem 1: My Diacetolol peak is tailing (Asymmetry Factor > 1.2).

Peak tailing for basic compounds like Diacetolol is a frequent challenge, often compromising accurate integration and resolution.[1]

  • Primary Cause: Secondary Silanol Interactions

    • Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can be deprotonated, carrying a negative charge (SiO⁻). The positively charged Diacetolol molecule can undergo strong secondary ionic interactions with these sites, leading to a "tail" as it elutes.[7][11]

  • Solutions:

    • Lower Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.0) to fully protonate the silanol groups, neutralizing their negative charge and minimizing secondary interactions.[2][7]

    • Increase Buffer Concentration: A low buffer concentration may not have sufficient capacity to control the pH at the column surface.[11] Try increasing the buffer strength from 25 mM to 50 mM to better mask silanol activity.[12]

    • Use a Modern, High-Purity Column: Modern columns are manufactured with high-purity silica and advanced end-capping techniques that dramatically reduce the number of accessible silanol groups. Switching to a column specifically designed for basic compounds can provide a significant improvement in peak shape.[12]

    • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[11] Dilute your sample or reduce the injection volume to see if the peak shape improves.[12]

Problem 2: My retention times are drifting or are not reproducible.

Retention time instability can invalidate an analytical method.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. For reversed-phase, flushing with 10-20 column volumes is typically sufficient.

    • Unstable Mobile Phase pH: If the mobile phase pH is not properly buffered or is too close to the analyte's pKa, small changes in composition can cause significant shifts in retention.[6] Ensure you are using a suitable buffer within its effective buffering range (±1 pH unit of the buffer's pKa).[13]

    • Fluctuating Column Temperature: HPLC column temperature must be controlled. A change of just 1°C can alter retention times by 1-2%. Use a thermostatted column compartment for consistent results.

    • Mobile Phase Composition Change: Ensure mobile phase is well-mixed and degassed. If using an online mixer, check for proper function. Evaporation of the more volatile organic component can also occur over time, strengthening the mobile phase and decreasing retention times.

Problem 3: I cannot resolve Diacetolol from its parent drug, Acebutolol.

Several HPLC methods have been developed for the simultaneous determination of Acebutolol and Diacetolol.[1][14] If resolution is poor, a systematic optimization is required.

  • Solutions:

    • Change Organic Modifier Percentage: This is the primary tool for adjusting retention in RP-HPLC. Decrease the percentage of ACN or MeOH to increase the retention and potentially improve the separation between the two compounds.

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If ACN does not provide adequate resolution, try substituting it with methanol. Start with a concentration that gives similar retention (e.g., 40% ACN is roughly equivalent to 50% MeOH).[13]

    • Adjust Mobile Phase pH: As discussed, pH is a powerful tool for changing selectivity for ionizable compounds. A small change from pH 3.0 to 3.5 could be enough to resolve the two peaks.

    • Use a High-Efficiency Column: A column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column length will provide more theoretical plates and enhance resolving power.

Section 4: Data Interpretation Summary

The following table illustrates the expected impact of key mobile phase parameters on the chromatographic separation of a basic compound like Diacetolol.

Parameter ChangeEffect on Retention Time (Rt)Effect on Peak Shape (Tailing Factor, Tf)Rationale
Increase % Acetonitrile DecreaseGenerally No ChangeIncreases mobile phase elution strength, causing analyte to elute faster.[1]
Decrease Mobile Phase pH (from 6 to 3)DecreaseImprove (Tf decreases)Analyte becomes more polar (ionized), reducing retention. Silanol interactions are suppressed, reducing tailing.[2][7]
Increase Buffer Concentration (from 10 mM to 50 mM)Minor ChangeImprove (Tf decreases)Provides better pH control at the stationary phase surface, masking residual silanols more effectively.[11]

Section 5: Visual Workflow for Mobile Phase Optimization

The following diagram outlines the logical decision-making process for optimizing a mobile phase for Diacetolol separation.

MobilePhaseOptimization cluster_start Phase 1: Initial Setup & Scouting cluster_eval1 Phase 2: Elution & Peak Shape Evaluation cluster_actions Phase 3: Optimization Steps cluster_end Phase 4: Finalization Start Define Method Goals (e.g., Resolution > 2.0, Tf < 1.5) SelectCol Select C18 Column & Set Detector (240 nm) Start->SelectCol PrepMP Prepare Acidic Mobile Phase (e.g., pH 3.0 Buffer + ACN) SelectCol->PrepMP Scout Perform Gradient Scouting Run PrepMP->Scout Eval1 Evaluate Retention & Resolution Scout->Eval1 Eval2 Is Peak Shape Acceptable? (Tf < 1.5) Eval1->Eval2 Yes AdjustOrganic Adjust Gradient Slope or Switch to Isocratic Eval1->AdjustOrganic AdjustpH Optimize Mobile Phase pH (e.g., Test pH 2.5, 3.5) Eval2->AdjustpH No (Peak Tailing) Finalize Finalize Method & Perform Validation Eval2->Finalize Yes AdjustOrganic->Eval1 AdjustpH->Eval2 Improved ChangeBuffer Increase Buffer Strength or Change Column AdjustpH->ChangeBuffer Still Tailing ChangeBuffer->Eval2

Caption: Logical workflow for systematic mobile phase optimization.

References

Minimizing degradation of Deacyl acebutolol during sample storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Deacyl acebutolol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for minimizing the degradation of this compound during sample storage and handling. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your samples and the reliability of your experimental data.

Introduction to this compound Stability

This compound is a key metabolite of the beta-blocker acebutolol. Structurally, it is an aromatic amide, and this chemical feature is central to its stability profile. The primary degradation pathway of concern for this compound is the hydrolysis of its amide bond, which can be influenced by several factors during sample collection, processing, and storage.[1][2] Understanding and controlling these factors are critical for accurate bioanalytical quantification.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for quick answers to common queries, and a comprehensive Troubleshooting Guide for resolving specific degradation-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its aromatic amide bond. This reaction breaks the amide linkage, leading to the formation of an aromatic amine and a carboxylic acid.[1][2] This process can be catalyzed by acidic or basic conditions and enzymatic activity.[3][4][5]

Q2: What are the optimal storage temperatures for samples containing this compound?

A2: For long-term storage, it is recommended to keep biological samples at ultra-low temperatures, specifically -80°C.[6] For short-term storage, such as during sample processing, maintaining a temperature of 2-8°C (on an ice bath) is advisable to minimize both chemical and enzymatic degradation.[6] Room temperature storage should be avoided for extended periods.

Q3: How does pH affect the stability of this compound in my samples?

A3: The pH of the sample matrix is a critical factor. Both acidic and basic conditions can accelerate the hydrolysis of the amide bond in this compound.[5] The rate of hydrolysis is often pH-dependent, and maintaining a neutral pH (around 7.0) is generally recommended to enhance stability.[7] It's important to be aware that the pH of biological samples can change during storage, potentially impacting analyte stability.

Q4: Can enzymes in biological samples degrade this compound?

A4: Yes, enzymes present in biological matrices, such as plasma or tissue homogenates, can contribute to the degradation of this compound. Amidases and other hydrolases can catalyze the hydrolysis of the amide bond.[4][8] To mitigate this, it is crucial to process samples quickly at low temperatures and consider the use of enzyme inhibitors if significant enzymatic degradation is observed.

Q5: How many freeze-thaw cycles can my samples withstand without significant degradation of this compound?

A5: The number of permissible freeze-thaw cycles should be experimentally determined during your bioanalytical method validation.[9][10] As a general guideline, it is best to minimize freeze-thaw cycles. Aliquoting samples into smaller volumes for single use is a highly recommended practice to avoid repeated thawing and freezing of the entire sample.[6] A minimum of three freeze-thaw cycles should be evaluated during validation.[9][11]

Troubleshooting Guide: Minimizing this compound Degradation

This section provides a more detailed approach to identifying and resolving common issues related to this compound instability.

Issue 1: Low or Inconsistent Recovery of this compound
Potential Cause Troubleshooting Steps & Scientific Rationale
Chemical Hydrolysis 1. pH Assessment and Adjustment: Verify the pH of your sample matrix. If it deviates significantly from neutral, consider adjusting it with a suitable buffer. The rate of amide hydrolysis is often pH-dependent, with extremes in pH accelerating the process.[5] Maintaining a pH closer to physiological neutrality can slow down this chemical degradation. 2. Temperature Control: Ensure that samples are kept on ice or at 2-8°C during all handling and processing steps. Lower temperatures reduce the kinetic energy of molecules, thereby slowing the rate of chemical reactions like hydrolysis.[6]
Enzymatic Degradation 1. Rapid Sample Processing: Process samples as quickly as possible after collection. The longer the sample is at ambient temperature, the more time enzymes have to act on the analyte. 2. Use of Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding broad-spectrum protease or esterase inhibitors to your samples immediately after collection. This can be particularly important when working with matrices known to have high enzymatic activity, such as liver microsomes or plasma.[3]
Improper Storage 1. Long-Term Storage Conditions: For storage longer than 24 hours, ensure samples are stored at -80°C. This temperature effectively halts most biological and chemical activity.[6] 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot samples upon collection to avoid the need to thaw the entire sample multiple times. Each freeze-thaw cycle can cause changes in the sample matrix and potentially expose the analyte to conditions that promote degradation.[9][10]
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Potential Cause Troubleshooting Steps & Scientific Rationale
Formation of Degradation Products 1. Characterize Unknown Peaks: Use mass spectrometry (LC-MS/MS) to identify the unexpected peaks. A common degradation product of this compound would be its hydrolysis product, which will have a different mass and retention time.[12] 2. Forced Degradation Studies: To confirm the identity of degradation products, perform forced degradation studies on a pure standard of this compound. Expose the standard to acidic, basic, and oxidative conditions to generate the potential degradation products and compare their chromatographic behavior to the unknown peaks in your samples.[13]
Workflow for Stability Testing

To proactively address potential stability issues, a robust stability testing protocol should be an integral part of your bioanalytical method validation.

Caption: Experimental workflow for assessing the stability of this compound.

Key Stability Parameters and Recommended Conditions
Stability ParameterRecommended ConditionsAcceptance Criteria
Bench-Top Stability Room temperature (e.g., 25°C) for a duration that mimics sample handling time.Mean concentration of stability QCs should be within ±15% of the nominal concentration.[10][14]
Freeze-Thaw Stability A minimum of three freeze-thaw cycles. Samples should be frozen for at least 12-24 hours before thawing.[9][11]Mean concentration of stability QCs should be within ±15% of the nominal concentration.[10][14]
Long-Term Stability At intended storage temperature (e.g., -20°C and/or -80°C) for a period equal to or exceeding the sample storage time.[15][16]Mean concentration of stability QCs should be within ±15% of the nominal concentration.[10][14]

Advanced Protocols and Considerations

Protocol for Evaluating Enzymatic Degradation
  • Sample Preparation: Prepare two sets of quality control (QC) samples in the biological matrix of interest (e.g., plasma).

  • Inhibitor Addition: To one set of QC samples, add a broad-spectrum enzyme inhibitor cocktail immediately after spiking with this compound.

  • Incubation: Incubate both sets of samples at room temperature or 37°C for a defined period (e.g., 1, 2, 4 hours).

  • Analysis: Analyze the concentration of this compound in both sets of samples.

  • Evaluation: A significant difference in the concentration of this compound between the two sets indicates enzymatic degradation.

Logical Relationship of Degradation Factors

G cluster_factors Primary Degradation Factors cluster_pathway Degradation Pathway cluster_outcome Outcome Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Accelerates pH pH pH->Hydrolysis Catalyzes (Acid/Base) Enzymes Enzymes Enzymes->Hydrolysis Catalyzes (Biological) Degradation Degradation Hydrolysis->Degradation

References

Overcoming peak tailing in the chromatographic analysis of Diacetolol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Diacetolol. Here, we address common issues, primarily peak tailing, in a practical question-and-answer format. Our focus is on explaining the underlying scientific principles and providing robust, actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My Diacetolol peak is showing significant tailing. What is the most likely cause?

A: The most common cause of peak tailing for Diacetolol is secondary interactions between the analyte and the stationary phase.[1][2][3] Diacetolol is a basic compound, and this characteristic is central to the problem.

The Scientist's Explanation: Diacetolol contains a secondary amine group which is basic and readily protonated, especially at neutral or acidic pH. Standard reversed-phase HPLC columns are typically packed with silica particles bonded with a hydrophobic layer (e.g., C18). However, the manufacturing process often leaves behind unreacted silanol groups (Si-OH) on the silica surface.[1]

These silanol groups are acidic (with a pKa around 3.8–4.2) and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above 4.[4][5] Your positively charged Diacetolol molecules will then engage in strong ionic interactions with these negative sites.[2][6] This secondary retention mechanism is stronger than the intended hydrophobic interaction, causing a portion of the Diacetolol molecules to lag behind as they move through the column, resulting in a tailed peak.[1][7]

Initial Troubleshooting Steps:

  • Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): Quantify the problem. A value greater than 1.2 indicates significant tailing.[8]

  • Review Your Column Certificate of Analysis: Check the specifications of your column. Is it designed for basic compounds? Is it a high-purity silica base with minimal metal content?[9][10]

  • Check System Suitability Records: Determine if this is a new issue or a persistent one with this method.[8]

Q2: I'm using a standard C18 column. How can I adjust my mobile phase to reduce Diacetolol peak tailing?

A: Mobile phase optimization is the most powerful tool to combat secondary interactions. The primary strategies involve adjusting the pH and using mobile phase additives.[1][3]

The Scientist's Explanation: The goal is to minimize the ionic attraction between the protonated Diacetolol and deprotonated silanols. This can be achieved in two main ways:

  • Protonate the Silanols: By lowering the mobile phase pH to a value below the silanol pKa (i.e., pH < 3.5), you ensure the silanol groups remain in their neutral (Si-OH) form.[1][4] This eliminates the ionic interaction, leaving only the desired reversed-phase mechanism. At this low pH, Diacetolol will be fully protonated, ensuring good peak shape.[11]

  • Use a Competing Base: An additive, like triethylamine (TEA), can be added to the mobile phase. TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" them from Diacetolol.[1]

Experimental Protocol: pH Optimization Study

  • Prepare Buffers: Prepare identical mobile phases buffered at different pH values. Good starting points are pH 7.0, pH 4.5, and pH 3.0. Use a buffer like phosphate or formate with a concentration of 20-50 mM.[8][11]

  • Equilibrate Thoroughly: For each pH condition, flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Inject and Analyze: Inject your Diacetolol standard at each pH and record the chromatograms.

  • Compare Data: Create a table to compare the Tailing Factor (Tf), retention time (Rt), and resolution (if other peaks are present) for each condition.

Data Summary Table: Effect of Mobile Phase pH on Diacetolol Peak Shape

Mobile Phase pHExpected Tailing Factor (Tf)Expected Retention Time (Rt)Rationale
7.0> 2.0LongestSilanols are deprotonated (SiO⁻), causing strong ionic interaction with protonated Diacetolol.[2]
4.51.5 - 2.0IntermediatePartial deprotonation of silanols leads to moderate secondary interaction.[5]
3.0 < 1.3 Shortest Silanols are protonated (SiOH), minimizing ionic interactions and improving peak symmetry.[1][6]

Workflow for pH Optimization

G start Start: Tailing Peak Observed (Tf > 1.2) prep_mp Prepare Mobile Phases (e.g., pH 7.0, 4.5, 3.0) start->prep_mp equilibrate Equilibrate Column (>10 column volumes) prep_mp->equilibrate inject Inject Diacetolol Standard equilibrate->inject analyze Calculate Tailing Factor (Tf) inject->analyze decision Is Tf < 1.3? analyze->decision success Success: Method Optimized decision->success Yes fail Proceed to Q3: Consider Additives or Column Choice decision->fail No G start Start: Alternative Strategy Needed get_col Acquire High-pH Stable Column (e.g., Hybrid Silica) start->get_col prep_mp Prepare High pH Mobile Phase (e.g., Ammonium Hydroxide, pH 11) get_col->prep_mp equilibrate Equilibrate Column Thoroughly prep_mp->equilibrate inject Inject Diacetolol Standard equilibrate->inject analyze Evaluate Peak Shape and Retention inject->analyze result Symmetrical Peak Expected analyze->result

References

Technical Support Center: Enhancing the Sensitivity of Deacyl acebutolol Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the analytical sensitivity of Deacyl acebutolol. As Senior Application Scientists, we have synthesized peer-reviewed literature and field-proven methodologies to address common and complex challenges you may encounter during your experiments.

FREQUENTLY ASKED QUESTIONS (FAQS)

Q1: What is this compound and why is its sensitive detection important?

This compound, also known as N-Desbutyroyl acebutolol, is the primary and pharmacologically active metabolite of the beta-blocker acebutolol.[1] Acebutolol is prescribed for conditions such as hypertension and cardiac arrhythmias.[2] Sensitive and accurate quantification of this compound in biological matrices (e.g., plasma, urine) is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring, and bioequivalence assessments. Low circulating concentrations of the metabolite necessitate highly sensitive analytical methods to ensure data integrity.

Q2: What are the main analytical challenges in detecting this compound at low concentrations?

The primary challenges stem from its physicochemical properties and the complexity of biological samples:

  • Polarity: this compound is a relatively polar compound, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.

  • Matrix Effects: Endogenous components in biological fluids like plasma and urine can co-elute with this compound, causing ion suppression or enhancement in the mass spectrometer and compromising accuracy and sensitivity.[3][4][5]

  • Low Concentration Levels: As a metabolite, its concentration can be significantly lower than the parent drug, requiring analytical methods with very low limits of quantification (LOQ).[3]

Q3: Which analytical technique is most suitable for the sensitive quantification of this compound?

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound in biological matrices.[1][6] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the differentiation of the analyte from complex matrix components, while its inherent sensitivity enables detection at very low concentrations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during method development and sample analysis for this compound, providing explanations and actionable solutions.

Issue 1: Low or No Analyte Recovery During Sample Preparation

Symptoms:

  • The signal intensity of this compound in your extracted sample is significantly lower than expected.

  • The internal standard (IS) signal is also low, suggesting a problem with the overall extraction process.

Potential Causes & Solutions:

CauseExplanationSolution
Inappropriate Sample Preparation Technique This compound's polarity may not be compatible with the chosen extraction method (e.g., a generic Liquid-Liquid Extraction with a non-polar solvent).For polar analytes like this compound, Solid Phase Extraction (SPE) is often more effective than LLE. Consider using a mixed-mode or polymeric SPE sorbent that offers multiple interaction mechanisms.
Incorrect pH during Extraction The ionization state of this compound (which has a secondary amine) is pH-dependent. For efficient extraction, the pH of the sample should be adjusted to ensure the analyte is in a neutral form for reversed-phase SPE or an ionized form for ion-exchange SPE.For reversed-phase SPE, adjust the sample pH to be approximately 2 units above the pKa of the secondary amine to ensure it is in its neutral, less polar form, thereby enhancing its retention on the non-polar sorbent.
Suboptimal SPE Sorbent Using a standard C18 sorbent might not provide sufficient retention for the polar this compound, leading to breakthrough during sample loading.Employ a polymeric SPE sorbent (e.g., Oasis HLB) or a mixed-mode cation exchange sorbent. These provide stronger retention for polar and basic compounds.
Inefficient Elution from SPE Cartridge The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent completely.Ensure the elution solvent is sufficiently strong. This may involve increasing the percentage of organic solvent (e.g., methanol or acetonitrile) and/or adding a modifier like a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to disrupt the analyte-sorbent interaction.
Issue 2: Poor Chromatographic Peak Shape and Low Sensitivity

Symptoms:

  • Broad, tailing, or split peaks for this compound.

  • Low signal-to-noise ratio.

Potential Causes & Solutions:

CauseExplanationSolution
Poor Retention on RPLC Column Due to its polarity, this compound may have minimal interaction with a standard C18 stationary phase, leading to early elution and poor peak shape.Consider using a column with a more polar stationary phase, such as one with a polar-embedded or polar-endcapped chemistry. Alternatively, Hydrophilic Interaction Chromatography (HILIC) is an excellent option for retaining and separating highly polar compounds.[1][7][8][9]
Incompatible Mobile Phase The mobile phase composition, particularly the pH and organic modifier, significantly impacts peak shape and retention for ionizable compounds.For RPLC, ensure the mobile phase pH is controlled with a suitable buffer (e.g., ammonium formate or ammonium acetate) to maintain a consistent ionization state of this compound. For HILIC, the mobile phase will be high in organic content (typically acetonitrile) with a small amount of aqueous buffer.
Matrix Effects (Ion Suppression) Co-eluting endogenous compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a significant drop in sensitivity.[10]Improve the sample clean-up process to remove interfering matrix components. This can be achieved with a more rigorous SPE protocol. Additionally, optimize the chromatography to separate this compound from the regions where ion suppression is most pronounced (often where phospholipids elute in RPLC). Using a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects.
Issue 3: Inconsistent and Irreproducible Results

Symptoms:

  • High variability in analyte response across a batch of samples.

  • Poor precision and accuracy in quality control (QC) samples.

Potential Causes & Solutions:

CauseExplanationSolution
Inconsistent Sample Preparation Manual sample preparation techniques like LLE can be prone to variability. In SPE, inconsistent flow rates during loading, washing, or elution can affect recovery.Automate the sample preparation process if possible. If performing SPE manually, ensure consistent and controlled flow rates using a vacuum manifold with a pressure gauge. For LLE, ensure consistent vortexing times and complete phase separation.
Analyte Instability This compound may be susceptible to degradation in the biological matrix or during sample processing.Investigate the stability of this compound under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). If instability is observed, samples may need to be processed immediately after collection or stored at ultra-low temperatures.
Carryover in LC System The analyte from a high-concentration sample may adsorb to components of the LC system (e.g., injector, column) and elute during subsequent injections of low-concentration samples, leading to artificially high results.Optimize the injector wash procedure, using a strong organic solvent. Ensure the chromatographic gradient is sufficient to elute all components from the column. A blank injection after a high-concentration sample can confirm the absence of carryover.

Detailed Experimental Protocols

The following protocols provide a starting point for developing a highly sensitive method for this compound quantification. It is imperative that these methods are fully validated in your laboratory according to regulatory guidelines.

Protocol 1: Solid Phase Extraction (SPE) from Human Plasma

This protocol is designed for the clean-up and concentration of this compound from human plasma, aiming to minimize matrix effects and enhance sensitivity.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Human plasma (K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Water (HPLC grade)

  • Internal Standard (IS): A stable isotope-labeled this compound is highly recommended. If unavailable, a structurally similar beta-blocker can be used after careful validation.

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 500 µL of plasma, add 50 µL of the internal standard working solution.

    • Vortex for 10 seconds.

    • Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is positively charged for retention on the cation exchange sorbent.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow for Solid Phase Extraction of this compound

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post Post-Extraction P1 Plasma Sample + IS P2 Add 4% Phosphoric Acid P1->P2 P3 Vortex & Centrifuge P2->P3 S1 Condition Cartridge (Methanol, Water) S2 Load Sample Supernatant S1->S2 S3 Wash 1 (0.1% Formic Acid) S2->S3 S4 Wash 2 (Methanol) S3->S4 S5 Elute Analyte (5% NH4OH in Methanol) S4->S5 E1 Evaporate to Dryness S5->E1 E2 Reconstitute in Mobile Phase E1->E2 E3 Inject for LC-MS/MS E2->E3

Caption: A step-by-step workflow for the Solid Phase Extraction of this compound.

Protocol 2: LC-MS/MS Method Parameters

The following are suggested starting parameters for an LC-MS/MS method for this compound. Optimization will be necessary based on your specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommendation for RPLCRecommendation for HILIC
Column C18 or polar-embedded C18 (e.g., 50 x 2.1 mm, 1.8 µm)Amide or Zwitterionic HILIC (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water10 mM Ammonium formate in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic acid in acetonitrile10 mM Ammonium formate in 50:50 Acetonitrile:Water
Gradient Start with a low percentage of B (e.g., 5%), ramp up to elute the analyte, followed by a high organic wash.Start with a high percentage of A (e.g., 95%), ramp down to elute the analyte.
Flow Rate 0.4 mL/min0.4 mL/min
Column Temperature 40°C40°C
Injection Volume 5 µL5 µL

Mass Spectrometry (MS) Parameters:

Based on literature for the degradation products of acebutolol, the protonated molecule [M+H]⁺ for this compound (DP-I) is m/z 267.17.[1]

ParameterSuggested Value/Transition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 267.2
Product Ions (Q3) m/z 116.2 (most abundant), m/z 249.1 (loss of water)[1]
Collision Energy (CE) To be optimized for your instrument (start around 15-25 eV)
Dwell Time 50-100 ms
Source Temperature 500-550°C
Gas Flows (Nebulizer, Heater) To be optimized for your instrument

Troubleshooting Logic for Low MS Signal

MS_Troubleshooting Start Low MS Signal for this compound CheckIS Is Internal Standard (IS) Signal Also Low? Start->CheckIS SamplePrepIssue Investigate Sample Preparation: - Recovery - pH - Elution Strength CheckIS->SamplePrepIssue Yes MS_SourceIssue Investigate MS Source & LC: - Ion Suppression - Chromatography - Source Cleanliness CheckIS->MS_SourceIssue No OptimizeMS Optimize MS Parameters: - Collision Energy - Source Voltages - Gas Flows MS_SourceIssue->OptimizeMS Derivatization Consider Derivatization to Enhance Ionization OptimizeMS->Derivatization

Caption: A decision tree for troubleshooting low MS signal for this compound.

Advanced Technique: Chemical Derivatization for Sensitivity Enhancement

For challenging assays requiring the utmost sensitivity, chemical derivatization can be employed to improve the chromatographic and ionization properties of this compound.

Concept: Derivatization involves reacting the analyte with a reagent to attach a chemical moiety that enhances its detectability. For this compound, the secondary amine and hydroxyl groups are potential sites for derivatization.

Strategy: A common strategy is to introduce a group that has a high proton affinity or a permanent positive charge, thereby significantly improving ionization efficiency in ESI+ mode. Reagents like benzoyl chloride can react with secondary amines and alcohols.[7]

General Protocol Outline (using Benzoyl Chloride):

  • After the initial sample extraction and dry-down, reconstitute the residue in an aprotic solvent (e.g., acetonitrile).

  • Add a base (e.g., pyridine or triethylamine) to catalyze the reaction.

  • Add the derivatizing agent, benzoyl chloride.

  • Incubate at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration.

  • Quench the reaction, if necessary.

  • Analyze the derivatized product by LC-MS/MS. The MRM transition will need to be re-optimized for the derivatized molecule.

Important Considerations:

  • Derivatization adds complexity to the workflow and requires careful optimization of reaction conditions.

  • The stability of the derivative must be assessed.

  • It is crucial to ensure the derivatization reaction goes to completion to avoid variability.

This technical guide provides a comprehensive framework for enhancing the sensitivity of this compound detection. By systematically addressing sample preparation, chromatography, and mass spectrometry, and by employing a logical troubleshooting approach, researchers can develop robust and highly sensitive methods for their analytical needs.

References

Technical Support Center: Column Selection for Optimal Separation of Acebutolol and Diacetolol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chromatographic separation of acebutolol and its primary active metabolite, diacetolol. As researchers, scientists, and drug development professionals, achieving robust and reproducible separation of a parent drug from its metabolite is paramount for accurate pharmacokinetic, pharmacodynamic, and stability studies. This guide is designed to provide you with in-depth, field-proven insights into column selection and method development, moving beyond generic protocols to explain the "why" behind the "how."

Understanding the Challenge: Acebutolol and Diacetolol

Acebutolol is a cardioselective beta-1 blocker that undergoes extensive hepatic metabolism to form diacetolol.[1][2] Diacetolol is also pharmacologically active, possessing similar properties to the parent drug.[1][2][3] From a chromatographic perspective, the structural similarity between acebutolol and diacetolol presents a separation challenge. Diacetolol is more polar than acebutolol, a key factor that will govern our column and mobile phase selection strategy.

Here's a summary of their key chemical properties:

CompoundChemical StructureKey Properties
Acebutolol N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide[4][5]Moderately polar, basic compound.[6] LogP of approximately 1.7.[1]
Diacetolol N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamideMore polar than acebutolol due to the shorter alkyl chain on the amide nitrogen. Also a basic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC column for separating acebutolol and diacetolol?

A C18 (ODS) column is the most frequently used stationary phase for the separation of acebutolol and diacetolol.[6][7] This is due to its versatility in separating moderately polar compounds. The separation is typically achieved using reversed-phase liquid chromatography (RPLC).[7]

Q2: What are typical mobile phase conditions for this separation on a C18 column?

A common starting point is a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and a pH-adjusted aqueous buffer.[7] An acidic pH (e.g., 2.5-4.5) is often employed to ensure that the basic amine groups on both molecules are protonated, which can lead to better peak shape by minimizing interactions with residual silanol groups on the silica-based stationary phase.[6][7] A phosphate buffer is a common choice.[7]

Q3: I'm seeing significant peak tailing for both compounds. What can I do?

Peak tailing with basic compounds like acebutolol and diacetolol is a frequent issue.[6] It's often caused by secondary interactions with acidic silanol groups on the column packing material.[6] Here are several strategies to mitigate this:

  • Lower the mobile phase pH: An acidic mobile phase (pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated basic analytes.[6]

  • Use a modern, high-purity silica column: These columns have fewer accessible silanol groups, leading to improved peak shape for basic compounds.

  • Add an ion-pairing reagent: Reagents like sodium 1-heptanesulfonate can be added to the mobile phase to improve peak shape and retention.[6]

Q4: My compounds are eluting too quickly on a C18 column, even with a low percentage of organic solvent. What are my options?

If acebutolol and diacetolol are not sufficiently retained on a C18 column, it indicates they are too polar for conventional reversed-phase conditions. In this scenario, you have a few excellent alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and hydrophilic compounds.[8][9][10] It uses a polar stationary phase (like amide or amino) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[8] In HILIC, the elution order is typically the reverse of RPLC, with more polar compounds being retained longer.

  • Mixed-Mode Chromatography (MMC): MMC columns utilize stationary phases with more than one type of interaction mechanism, such as reversed-phase and ion-exchange.[11][12][13][14][15] This dual retention mechanism can provide unique selectivity for separating compounds with differing polarity and charge states, like a parent drug and its more polar metabolite.[11][12]

Q5: Is chiral separation necessary for acebutolol and diacetolol?

Yes, if your research requires the quantification of individual enantiomers. Acebutolol is a racemic mixture, and its enantiomers can exhibit different pharmacological activities. Several methods exist for the chiral separation of acebutolol and diacetolol, often employing chiral stationary phases (CSPs) like amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD).[16][17][18][19][20][21]

Troubleshooting Guide: Common Separation Issues

This section provides a structured approach to resolving common problems you might encounter during method development for acebutolol and diacetolol separation.

Problem Potential Cause Recommended Solution(s)
Poor Resolution Inappropriate mobile phase composition.Optimize the organic-to-aqueous ratio. A lower organic content generally increases retention and may improve resolution.[6]
Low column efficiency.Ensure the column is not old or contaminated. Consider a column with a smaller particle size for higher efficiency.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare the mobile phase fresh daily and ensure accurate measurements.[6]
Column temperature fluctuations.Use a column oven to maintain a constant temperature.[6]
Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before injecting samples. A stable baseline is a good indicator of equilibration.[6]
Peak Fronting Sample overload.Reduce the injection volume or the concentration of the sample.
Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[7]
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.[6]
Carryover from previous injections.Implement a needle wash step in your injection sequence.

Experimental Protocols

Protocol 1: Standard Reversed-Phase (C18) Method Development

Objective: To establish a baseline separation of acebutolol and diacetolol using a conventional C18 column.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acebutolol and Diacetolol analytical standards

  • HPLC-grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM potassium dihydrogen phosphate buffer.

    • Adjust the pH of the buffer to 2.5 with orthophosphoric acid.[7]

    • Prepare a mobile phase consisting of acetonitrile and the phosphate buffer in a ratio of 85:15 (v/v).[7]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 240 nm[7]

  • Analysis and Optimization:

    • Inject a standard mixture of acebutolol and diacetolol.

    • Evaluate the resolution, peak shape, and retention times.

    • If resolution is insufficient, adjust the acetonitrile percentage. A lower percentage will increase retention and may improve separation.

Protocol 2: HILIC Method for Enhanced Retention of Polar Analytes

Objective: To improve the retention and separation of acebutolol and diacetolol if they are not well-retained by RPLC.

Materials:

  • HPLC system with UV or MS detector

  • HILIC column (e.g., Amide or Amino phase, 4.6 x 150 mm, 3.5 µm)

  • Acebutolol and Diacetolol analytical standards

  • HPLC-grade acetonitrile and water

  • Ammonium formate or ammonium acetate

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 10 mM ammonium formate or acetate buffer in water.

    • The mobile phase will consist of a high percentage of acetonitrile (e.g., 90-95%) and the aqueous buffer.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV (240 nm) or Mass Spectrometry (HILIC mobile phases are MS-friendly).

  • Analysis and Optimization:

    • Inject a standard mixture. In HILIC, increasing the aqueous content of the mobile phase will decrease retention.[9]

    • A gradient elution, starting with high acetonitrile and gradually increasing the aqueous portion, is often effective for separating compounds with different polarities.[22]

Visualizing the Workflow

Column Selection Decision Tree

The following diagram illustrates a logical workflow for selecting the optimal column for your separation.

ColumnSelection start Start: Separate Acebutolol & Diacetolol c18 Attempt Separation on C18 Column start->c18 eval_c18 Evaluate Retention & Resolution c18->eval_c18 good_sep Good Separation Achieved eval_c18->good_sep Yes poor_retention Poor Retention (Compounds elute near void volume) eval_c18->poor_retention No poor_resolution Poor Resolution (Co-elution or peak overlap) eval_c18->poor_resolution Also No end Final Method good_sep->end optimize Optimize Method (pH, % Organic) optimize->eval_c18 consider_alt Consider Alternative Chromatography poor_retention->consider_alt poor_resolution->optimize hilic HILIC (for highly polar compounds) consider_alt->hilic mmc Mixed-Mode Chromatography (unique selectivity) consider_alt->mmc hilic->end mmc->end

Caption: A decision tree for HPLC column selection.

References

Technical Support Center: Method Robustness Testing for Deacyl Acebutolol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support hub for the analytical method robustness testing of Deacyl acebutolol. As the primary active metabolite of the beta-blocker acebutolol, accurate quantification of this compound is pivotal in pharmacokinetic, toxicokinetic, and clinical research.[1]

Method robustness is a critical component of analytical procedure validation, assessing a method's resilience to minor, deliberate variations in its parameters.[2] This provides a clear indication of its reliability during routine use. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions related to the robustness testing of bioanalytical methods for this compound. As a Senior Application Scientist, my aim is to provide not just procedural steps, but the scientific rationale behind them to empower your experimental choices.

The Foundation of Method Robustness

Robustness testing is typically conducted in the later stages of method validation, following development and optimization. The International Council for Harmonisation (ICH) Q2(R1) guideline is the cornerstone document outlining the necessities of robustness testing.[2][3][4] The primary objective is to identify operational parameters that could potentially influence analytical results and to define an acceptable range for these parameters.

While the "one-factor-at-a-time" (OFAT) approach is a straightforward way to assess robustness, a more efficient and comprehensive strategy is the use of Design of Experiments (DoE). DoE, such as a fractional factorial design, allows for the concurrent investigation of multiple parameters and their interactions, providing a more holistic view of method performance.[5]

G cluster_prep Method Development & Optimization cluster_val Method Validation cluster_robust Robustness Testing Dev Develop & Optimize LC-MS/MS Method Val Perform Full Method Validation (Accuracy, Precision, etc.) Dev->Val Proceed to Validation Plan Identify Potential Variable Parameters Val->Plan Initiate Robustness Study Design Design Experiment (e.g., DoE) Plan->Design Execute Execute Robustness Experiments Design->Execute Analyze Analyze Data & Assess Impact Execute->Analyze Report Define Permissible Operating Ranges Analyze->Report

Caption: Workflow for analytical method validation with a focus on the robustness testing stage.

Troubleshooting Guide: Q&A Format

This section addresses specific issues that may arise during robustness testing for this compound quantification, particularly with methods utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Issue 1: Significant Variability in Peak Area or Retention Time

Q: We're observing significant shifts in retention time (> ± 5%) and inconsistent peak areas for this compound during our robustness study, especially when altering the mobile phase composition and pH. What is the likely cause and how can we resolve this?

A: This is a frequent challenge that directly relates to the physicochemical properties of this compound and its interaction with your chromatographic system.

Causality: this compound contains a secondary amine, making its ionization state highly dependent on the mobile phase pH. The pKa of acebutolol's secondary amine is approximately 9.9.[6] Minor pH variations around this pKa can significantly change the compound's charge, altering its hydrophobicity and interaction with the reversed-phase column. This leads to retention time shifts. Inconsistent peak areas can be a secondary consequence of poor peak shape or altered ionization efficiency in the mass spectrometer source due to these shifts.[7][8]

Troubleshooting Protocol:

  • Verify Mobile Phase pH:

    • Step 1: Prepare fresh mobile phase batches at the nominal and varied pH values.

    • Step 2: Use a calibrated pH meter to confirm the pH of each mobile phase before use.

    • Step 3: Ensure your buffer has adequate capacity at the target pH. For instance, a formate buffer is effective for maintaining a low pH.

  • Ensure Proper Column Equilibration:

    • Step 1: When changing mobile phase composition or pH, ensure the column is thoroughly equilibrated.

    • Step 2: Flush the column with a minimum of 10-20 column volumes of the new mobile phase.

    • Step 3: Monitor the baseline and inject standards until the retention time is stable before analyzing robustness samples.

  • Evaluate Mobile Phase Composition:

    • Step 1: The ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is a critical parameter.

    • Step 2: If small, deliberate variations (e.g., ± 2%) in organic content cause large retention time shifts, your method may lack robustness.

    • Step 3: Consider if your method operates on a steep part of the elution gradient. A shallower gradient can improve retention time stability.[9]

Table 1: Example of Robustness Parameters for a this compound LC-MS/MS Method

ParameterNominal ValueVariation 1 (-)Variation 2 (+)
Mobile Phase pH 3.02.83.2
Organic Modifier (%) 40% Acetonitrile38% Acetonitrile42% Acetonitrile
Column Temperature (°C) 403842
Flow Rate (mL/min) 0.50.480.52
Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: During robustness testing, we're observing significant peak tailing for this compound when we switch to a different batch of the same type of HPLC column. What could be causing this and how can it be fixed?

A: Peak tailing with amine-containing compounds like this compound is often due to secondary interactions with the stationary phase.

Causality: Silica-based reversed-phase columns can have residual, un-capped silanol groups on their surface. These acidic silanols can interact ionically with the basic amine group of this compound, causing peak tailing.[10] This effect can be exacerbated by slight manufacturing variations between column batches.

Troubleshooting Protocol:

  • Mobile Phase Additives:

    • Step 1: Adding a small amount of a competing base to the mobile phase can mask the active silanol sites. However, additives like triethylamine (TEA) can cause ion suppression in mass spectrometry.[7]

    • Step 2: A more MS-friendly approach is to use a low concentration of an acid, like formic acid, to protonate the silanol groups and reduce their interaction with the protonated this compound. Operating at a pH at least 2 units below the pKa of this compound ensures it is fully protonated.

  • Column Selection:

    • Step 1: Consider using a column with a different stationary phase chemistry that is less susceptible to silanol interactions.

    • Step 2: Columns with embedded polar groups or those specifically designed for basic compounds can yield better peak shapes.

    • Step 3: Using a "high-purity" silica-based column with high-density end-capping is also advisable.

  • Sample Diluent:

    • Step 1: Ensure the sample diluent is compatible with the mobile phase.

    • Step 2: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.

G cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Troubleshooting Solutions Problem Poor Peak Shape (Tailing) Observed Cause1 Secondary Interactions (Silanol Groups) Problem->Cause1 Cause2 Column Batch Variation Problem->Cause2 Cause3 Incompatible Sample Diluent Problem->Cause3 Solution1 Mobile Phase Additives (e.g., Formic Acid) Cause1->Solution1 Solution2 Select Alternative Column (e.g., Polar Embedded) Cause2->Solution2 Solution3 Match Sample Diluent to Mobile Phase Cause3->Solution3

Caption: Decision tree for troubleshooting poor peak shape in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to investigate during robustness testing for the LC-MS/MS quantification of this compound?

A1: Based on the physicochemical properties of this compound and the principles of LC-MS/MS, the most critical parameters to investigate are:

  • Mobile Phase pH: As an amine, the ionization state of this compound is pH-dependent, directly impacting retention and peak shape.[7]

  • Mobile Phase Composition: The percentage of the organic modifier significantly influences retention time.[9]

  • Column Temperature: Affects mobile phase viscosity and mass transfer kinetics, which can alter retention time and peak shape.

  • Flow Rate: Variations directly impact retention time.

  • Different HPLC Columns (Batches/Lots): Assesses the reproducibility of the method across different stationary phase batches.

  • Ion Source Parameters (for MS detection): Parameters like source temperature and gas flows can impact ionization efficiency and signal intensity.[8]

Q2: Is the "one-factor-at-a-time" (OFAT) approach sufficient for robustness testing, or is a Design of Experiments (DoE) approach necessary?

A2: While the OFAT approach is simpler to execute, it has notable limitations as it cannot identify interactions between parameters.[5] For example, the effect of a pH change might differ at various column temperatures. A DoE approach, such as a fractional factorial design, is more efficient and provides a more thorough understanding of a method's robustness by evaluating multiple parameters and their interactions simultaneously. For regulated bioanalytical laboratories, a DoE approach is highly recommended and often expected by regulatory bodies.

Q3: What are the acceptance criteria for a robustness test?

A3: Acceptance criteria for robustness testing should be pre-defined in your validation plan. For quantifying this compound in a biological matrix, typical acceptance criteria are based on the precision and accuracy of results under varied conditions. For instance, the coefficient of variation (%CV) for quality control (QC) samples should not exceed 15% (or 20% for the Lower Limit of Quantification, LLOQ), and the mean accuracy should be within ±15% (or ±20% for the LLOQ) of the nominal concentrations. These criteria align with the FDA's guidance on bioanalytical method validation.[11]

Q4: What should I do if my method fails robustness testing?

A4: Failing to meet pre-defined acceptance criteria during robustness testing indicates that the method is not sufficiently robust and requires re-optimization.

  • Identify Critical Parameters: Determine which parameter(s) led to the failure.

  • Re-optimize the Method: Focus on the identified critical parameters. For example, if the method is sensitive to minor pH changes, you may need to select a buffer with greater buffering capacity or operate at a pH further from the pKa of this compound.

  • Re-validate: Following re-optimization, you must re-validate the relevant performance characteristics of the method before re-attempting the robustness study.

References

Validation & Comparative

A Comparative Analysis of the Beta-Blocking Potency of Acebutolol and its Active Metabolite, Diacetolol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the beta-blocking potencies of the cardioselective beta-blocker acebutolol and its primary, pharmacologically active metabolite, diacetolol (also known as deacyl acebutolol). Designed for researchers, scientists, and drug development professionals, this document synthesizes data from in vitro and in vivo studies to elucidate the distinct and overlapping pharmacological profiles of these two compounds. We will explore the nuances of their interaction with beta-adrenergic receptors, detail the experimental methodologies used for their evaluation, and discuss the clinical implications of acebutolol's metabolic pathway.

Introduction: The Clinical Significance of an Active Metabolite

Acebutolol is a second-generation beta-adrenergic receptor antagonist widely used in the management of hypertension and cardiac arrhythmias.[1] It is distinguished by its cardioselectivity (a higher affinity for β1-receptors in the heart over β2-receptors in the lungs and vasculature) and its possession of mild intrinsic sympathomimetic activity (ISA).[1][2] A critical aspect of acebutolol's pharmacology is its extensive hepatic metabolism into diacetolol, a metabolite that not only retains but also contributes significantly to the drug's overall therapeutic effect.[3][4] Diacetolol is not merely a byproduct; it is an active compound with a distinct pharmacokinetic profile, most notably a significantly longer elimination half-life (8-13 hours) compared to the parent drug (3-4 hours).[1][5] This extended duration of action necessitates a thorough understanding of its beta-blocking potency relative to acebutolol to fully appreciate the clinical effects of the administered drug. This guide aims to provide that comparative analysis.

Comparative Pharmacological Profiles

While both compounds act as β1-selective antagonists, they exhibit subtle but important differences in their pharmacological properties.

  • Cardioselectivity: Both acebutolol and diacetolol are cardioselective. However, in vitro studies suggest that diacetolol possesses a greater degree of cardioselectivity than acebutolol.[6][7] This is further supported by in vivo studies in humans, which demonstrated that diacetolol has a lesser antagonistic effect on airway β2-receptors compared to acebutolol at doses that produce similar levels of cardiac β1-blockade.[8]

  • Intrinsic Sympathomimetic Activity (ISA): Both the parent drug and the metabolite exhibit weak partial agonist activity.[1][6] This ISA results in a slightly smaller decrease in resting heart rate compared to beta-blockers lacking this property, which can be beneficial in preventing excessive bradycardia.[5][9]

  • Membrane-Stabilizing Activity (MSA): Acebutolol possesses membrane-stabilizing activity, a property not typically significant at clinical doses.[2] In contrast, diacetolol lacks this activity.[2][6]

The primary contributor to the sustained beta-blocking effect after oral administration of acebutolol is diacetolol, owing to its longer half-life and significant pharmacological activity.

Quantitative Comparison of Beta-Blocking Potency

The potency of a beta-blocker can be assessed through various in vitro and in vivo methods. Here, we consolidate the available data to compare acebutolol and diacetolol.

In Vitro Potency & Selectivity

In vitro studies are essential for determining a drug's direct interaction with its receptor. One study reported that the beta-adrenoceptor blocking potency of diacetolol in vitro was less than that of acebutolol.[6] However, the same study noted that its cardioselectivity, based on the relative effects on atrial (β1) versus tracheal (β2) tissue, was greater than that of the parent compound.[6][7]

In Vivo Potency & Cardioselectivity

In vivo studies provide a more clinically relevant picture of a drug's effect. In anaesthetized cats, both acebutolol and diacetolol were found to have very similar beta-adrenoceptor blocking potency and cardioselectivity.[6] A key study in healthy human subjects provides the most direct comparison.

Table 1: Comparative In Vivo Effects on Cardiac (β1) and Bronchial (β2) Receptors in Humans

Compound Dose Administered % Reduction in Exercise Heart Rate (β1 Blockade) Mean Dose Ratio for Airway Isoprenaline Response (β2 Antagonism)
Diacetolol 600 mg 22%[8] 2.4[8]
Acebutolol 400 mg 24%[8] 8[8]
Metoprolol 200 mg 28%[8] 2.7[8]

| Propranolol | 80 mg | 25%[8] | 72[8] |

Data sourced from a comparative study in normal human subjects. A lower dose ratio for the airway isoprenaline response indicates a lesser antagonistic effect on β2 receptors, signifying higher cardioselectivity.

The data clearly indicates that while the chosen doses of diacetolol and acebutolol produce a comparable degree of cardiac β1-blockade (22% vs. 24% reduction in exercise heart rate), diacetolol has a significantly lower impact on bronchial β2-receptors.[8] This confirms the higher cardioselectivity of the metabolite observed in vitro and suggests it is more selective than its parent compound, acebutolol, in a clinical context.[8] Some sources even state that diacetolol is equipotent to acebutolol.[1][10]

Experimental Methodologies: A Guide to Potency Assessment

The trustworthiness of comparative data relies on robust and reproducible experimental design. Below are detailed protocols for key assays used to determine beta-blocking potency.

Radioligand Competition Binding Assay

This in vitro technique is the gold standard for quantifying the affinity of a ligand for a receptor.[11] It measures the ability of an unlabeled compound (the "competitor," e.g., acebutolol or diacetolol) to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of acebutolol and diacetolol for β1- and β2-adrenergic receptors.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells engineered to express a high density of human β1- or β2-adrenergic receptors.

    • Harvest the cells and homogenize them in a cold buffer solution to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Reaction:

    • In a series of tubes, add a constant concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).[12][13]

    • Add increasing concentrations of the unlabeled competitor drug (acebutolol or diacetolol).

    • Include control tubes for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of a non-labeled antagonist like propranolol).

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient period to reach equilibrium (e.g., 60 minutes).[12]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum.[12] This traps the membranes with bound radioligand while allowing the unbound ligand to pass through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor drug.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Assessment of Beta-Blockade Using Exercise-Induced Tachycardia

This protocol assesses the functional antagonism of β1-receptors in a physiological setting.

Objective: To quantify the degree of cardiac β1-adrenoceptor blockade by measuring the reduction in heart rate during standardized physical exercise.[8]

Step-by-Step Protocol:

  • Subject Selection: Recruit healthy human volunteers or use appropriate animal models. Ensure all subjects are screened for contraindications to beta-blockers and exercise.

  • Baseline Measurement:

    • After a rest period, record the subject's baseline resting heart rate and blood pressure.

    • Have the subject perform a standardized exercise protocol (e.g., on a treadmill or stationary bicycle) at a workload designed to elicit approximately 70% of their maximum heart rate.[8]

    • Record the heart rate continuously, noting the peak heart rate achieved during the final minutes of exercise.

  • Drug Administration:

    • Administer a single oral dose of the test compound (acebutolol, diacetolol) or placebo in a randomized, double-blind, crossover design. A washout period of sufficient length must be included between treatments.

  • Post-Dose Assessment:

    • At a time point corresponding to the expected peak plasma concentration of the drug, repeat the baseline and exercise protocols exactly as performed pre-dose.

  • Data Analysis:

    • Calculate the exercise-induced increase in heart rate for both placebo and drug treatment conditions (Exercise HR - Resting HR).

    • The percentage of beta-blockade is calculated as the percentage reduction in the exercise-induced heart rate increase observed after drug administration compared to placebo.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams depict the relevant signaling pathway and a typical experimental workflow.

Beta-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor GProtein G-Protein (Gs) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Binds Blocker Beta-Blocker (Acebutolol or Diacetolol) Blocker->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Physiological Effects (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Effects Leads to G start Start: Prepare Receptor Membranes incubation Incubate Membranes with: 1. Radioligand (Constant Conc.) 2. Competitor (Increasing Conc.) start->incubation separation Separate Bound from Free Ligand (Rapid Filtration) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis: Plot % Inhibition vs. [Competitor] Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Diacetolol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. Diacetolol, the primary active metabolite of the cardioselective β-blocker acebutolol, requires precise measurement in various matrices for pharmacokinetic studies, formulation development, and batch release testing.[1][2] The choice of analytical methodology is a critical decision, balancing specificity, sensitivity, cost, and throughput. However, selecting a method is only the beginning; ensuring its suitability for its intended purpose through validation is a regulatory and scientific necessity.[3]

This guide provides an in-depth comparison of three common analytical techniques for the quantification of Diacetolol: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and present a framework for cross-validation—a critical process for comparing analytical methods to ensure data consistency and reliability.[4] This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the analytical laboratory.

The Imperative of Method Validation and Cross-Validation

Before deploying any analytical method for routine use, it must undergo a thorough validation process to demonstrate its fitness for purpose. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines on validation parameters.[3] These parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Cross-validation becomes essential when two or more analytical methods are used to generate data within the same study or across different studies, or when a method is transferred between laboratories.[4][5] Its primary goal is to determine whether the data obtained from different methods or labs are comparable and interchangeable.[4] This guide will focus on the cross-validation of different analytical techniques for Diacetolol analysis.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of drug compounds. For Diacetolol, a reversed-phase HPLC method with UV detection is a common and robust choice.[1][6]

Principle of HPLC-UV

In reversed-phase HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. Diacetolol, being a moderately polar compound, is separated from other components based on its differential partitioning between the stationary and mobile phases. A UV detector measures the absorbance of the eluate at a specific wavelength, and the resulting peak area is proportional to the concentration of Diacetolol.

Experimental Protocol: HPLC-UV for Diacetolol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of Diacetolol reference standard in the mobile phase. From this, create a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and dissolve the Diacetolol sample (e.g., from a pharmaceutical formulation) in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of Diacetolol in the samples from this curve.

Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, more cost-effective technique suitable for the preliminary analysis of Diacetolol in bulk drug or simple formulations.[7] Its primary limitation is a lack of specificity compared to chromatographic methods.

Principle of UV-Vis Spectrophotometry

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. Diacetolol exhibits absorbance in the UV region, and by measuring the absorbance at its wavelength of maximum absorbance (λmax), its concentration can be determined.

Experimental Protocol: UV-Vis Spectrophotometry for Diacetolol

Instrumentation:

  • UV-Visible spectrophotometer.

Procedure:

  • Solvent Selection: Use a solvent in which Diacetolol is freely soluble and stable, such as methanol or a buffered aqueous solution.

  • Determination of λmax: Scan a dilute solution of Diacetolol over the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance. For Diacetolol, this is expected to be around 240 nm.

  • Standard Preparation: Prepare a series of standard solutions of Diacetolol in the chosen solvent.

  • Sample Preparation: Accurately weigh and dissolve the Diacetolol sample in the solvent to a known concentration, ensuring the absorbance reading falls within the linear range of the instrument (typically 0.2-0.8).

  • Analysis: Measure the absorbance of the standards and samples at the determined λmax.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of Diacetolol in the samples.

Method 3: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility.[8] It is a versatile technique for the qualitative and quantitative analysis of pharmaceuticals. While a specific validated HPTLC method for Diacetolol is not widely published, a robust method can be developed based on the principles of chromatography and methods for similar beta-blockers.[9][10]

Principle of HPTLC

Similar to HPLC, HPTLC separates components based on their differential partitioning between a stationary phase (a layer of adsorbent like silica gel on a plate) and a mobile phase that moves up the plate by capillary action. After development, the separated spots are visualized under UV light, and their density is measured with a densitometer. The peak area of the densitometric scan is proportional to the amount of substance in the spot.

Experimental Protocol: HPTLC for Diacetolol (Proposed)

Instrumentation:

  • HPTLC system with an automatic sample applicator, developing chamber, and TLC scanner (densitometer).

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene: Ethyl Acetate: Methanol: Ammonia (3:5:2.5:0.7 v/v/v/v). This is a starting point and may require optimization.[10]

  • Chamber Saturation: Saturate the developing chamber with the mobile phase for 20 minutes.

  • Development: Develop the plate up to a distance of 80 mm.

  • Detection: Densitometric scanning at 240 nm.

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent like methanol.

  • Application: Apply the standards and samples as bands onto the HPTLC plate using an automatic applicator.

  • Development: Place the plate in the saturated developing chamber and allow the mobile phase to ascend.

  • Drying: Dry the plate in an oven to evaporate the mobile phase.

  • Scanning: Scan the dried plate with a densitometer at 240 nm.

  • Quantification: Plot a calibration curve of peak area versus concentration for the standards and determine the concentration of Diacetolol in the samples.

Cross-Validation Framework

To ensure the interchangeability of these methods, a cross-validation study should be designed. This involves analyzing the same set of samples using each of the validated methods and statistically comparing the results.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_analysis Data Analysis HPLC HPLC-UV Method Accuracy Accuracy Precision Precision Linearity Linearity Specificity Specificity UV_Vis UV-Vis Method HPTLC HPTLC Method Data_Collection Collect Quantitative Data Stat_Analysis Statistical Comparison (t-test, ANOVA) Data_Collection->Stat_Analysis Conclusion Draw Conclusion on Method Comparability Stat_Analysis->Conclusion Sample Identical Sample Set (Diacetolol) Sample->HPLC Analyzed by Sample->UV_Vis Analyzed by Sample->HPTLC Analyzed by MethodSelection cluster_choices Method Selection Rationale cluster_methods Recommended Method Requirement Analytical Requirement High_Specificity High Specificity Needed? (e.g., stability studies, impurity profiling) Requirement->High_Specificity High_Sensitivity High Sensitivity Needed? (e.g., bioanalysis) Requirement->High_Sensitivity High_Throughput High Throughput & Low Cost Needed? (e.g., routine QC) Requirement->High_Throughput HPLC HPLC-UV High_Specificity->HPLC High_Sensitivity->HPLC UV_Vis UV-Vis High_Throughput->UV_Vis HPTLC HPTLC High_Throughput->HPTLC

References

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Deacylacebutolol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. Deacylacebutolol, the primary active metabolite of the beta-blocker acebutolol, presents a significant analytical challenge due to its structural similarity to the parent drug and potential for variability in analytical results across different laboratories. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of deacylacebutolol analysis. We will explore common analytical methodologies, delve into the critical parameters for method validation, and present a hypothetical inter-laboratory study to illustrate the process of ensuring data comparability and reliability. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible bioanalytical methods.

Introduction: The Importance of Deacylacebutolol Quantification

Acebutolol is a cardioselective beta-1 adrenergic receptor blocker prescribed for hypertension and cardiac arrhythmias.[1][2] Following administration, acebutolol undergoes extensive hepatic metabolism to form diacetolol, which is then hydrolyzed to its primary active metabolite, deacylacebutolol.[1][2] Deacylacebutolol exhibits comparable pharmacological activity to acebutolol and has a longer half-life, making its accurate measurement crucial for understanding the overall therapeutic effect and safety profile of acebutolol.[1][3]

Inconsistencies in the quantification of deacylacebutolol across different laboratories can lead to erroneous pharmacokinetic calculations, flawed dose-response assessments, and potentially compromise patient safety. Therefore, establishing a harmonized analytical approach through inter-laboratory comparison is not merely a matter of good scientific practice but a regulatory expectation.[4][5][6][7][8][9] This guide will provide a practical roadmap for achieving this harmonization.

Designing an Inter-Laboratory Comparison Study

The primary objective of an inter-laboratory comparison is to assess the reproducibility and comparability of results obtained by different laboratories using their respective analytical methods. A well-designed study is paramount to generating meaningful data.

Study Coordinator and Participating Laboratories

A central coordinating laboratory should be designated to prepare and distribute homogenous study samples. A minimum of three participating laboratories is recommended to provide a statistically significant comparison.

Preparation and Distribution of Study Samples

The coordinating laboratory will prepare pooled human plasma samples spiked with known concentrations of deacylacebutolol and acebutolol. These samples should cover the expected clinical concentration range and include:

  • Blank Plasma: To assess selectivity and specificity.

  • Lower Limit of Quantification (LLOQ) Samples: To determine the sensitivity of the methods.

  • Low, Medium, and High Quality Control (QC) Samples: To evaluate accuracy and precision across the calibration range.

Samples should be aliquoted, frozen, and shipped on dry ice to participating laboratories to ensure stability.

Analytical Methods for Comparison

This guide will focus on two prevalent analytical techniques for the quantification of small molecules in biological matrices:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible technique.[10][11][12]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, often considered the gold standard in bioanalysis.[13][14][15]

Participating laboratories will analyze the provided samples using their in-house, validated methods based on one of these techniques.

Key Performance Parameters for Method Comparison

The performance of each laboratory's method will be evaluated based on internationally recognized validation parameters outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]

Table 1: Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard
Matrix Effect Consistent and reproducible
Stability Analyte stable under various storage and processing conditions

Hypothetical Inter-Laboratory Comparison Results

The following tables present hypothetical data from a three-laboratory comparison study to illustrate the analysis and interpretation of results.

Table 2: Comparison of Linearity and Sensitivity

LaboratoryMethodLinear Range (ng/mL)LLOQ (ng/mL)
Lab AHPLC-UV10 - 2000100.9985
Lab BLC-MS/MS1 - 100010.9992
Lab CHPLC-UV15 - 2500150.9979

Table 3: Comparison of Accuracy and Precision

LaboratoryMethodQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Lab A HPLC-UVLow3028.595.05.2
Mid300310.2103.43.8
High15001455.097.04.1
Lab B LC-MS/MSLow33.1103.32.5
Mid300298.599.51.8
High800808.0101.02.1
Lab C HPLC-UVLow4540.189.18.9
Mid450468.9104.26.5
High20001920.096.07.3

Experimental Protocols: A Closer Look

To ensure transparency and facilitate troubleshooting, detailed experimental protocols are essential. Below is a representative protocol for an LC-MS/MS method.

Detailed Step-by-Step Methodology: LC-MS/MS Analysis of Deacylacebutolol

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled deacylacebutolol).
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Deacylacebutolol: Precursor ion → Product ion (specific m/z values to be determined during method development).
  • Internal Standard: Precursor ion → Product ion.

Visualization of Workflows and Relationships

Diagrams are invaluable for illustrating complex processes and relationships.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard & Acetonitrile Plasma->IS Vortex Vortex IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for LC-MS/MS analysis of deacylacebutolol.

Logical_Relationship cluster_method Analytical Method Choice cluster_performance Performance Characteristics HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Lower Selectivity Selectivity HPLC_UV->Selectivity Good Throughput Throughput HPLC_UV->Throughput Moderate Cost Cost HPLC_UV->Cost Lower LC_MSMS LC-MS/MS LC_MSMS->Sensitivity Higher LC_MSMS->Selectivity Excellent LC_MSMS->Throughput High LC_MSMS->Cost Higher

Caption: Logical relationship between analytical method and performance.

Discussion and Interpretation

The hypothetical results highlight the expected differences between HPLC-UV and LC-MS/MS. Lab B's LC-MS/MS method demonstrates superior sensitivity (LLOQ of 1 ng/mL) and precision (CV% < 2.5%) compared to the HPLC-UV methods of Labs A and C. While all laboratories produced data within the acceptable limits for accuracy and precision, the lower sensitivity of the HPLC-UV methods might be a limiting factor for studies requiring the quantification of low concentrations of deacylacebutolol.

Cross-validation between laboratories is crucial to ensure data comparability.[16][17] This involves the exchange and reanalysis of a subset of study samples. The results of the cross-validation should demonstrate a strong correlation between the data generated by the different laboratories. Any significant discrepancies would necessitate an investigation into potential sources of error, such as differences in sample handling, instrument calibration, or data processing.

Conclusion and Recommendations

This guide has provided a comprehensive framework for conducting an inter-laboratory comparison of deacylacebutolol analysis. The key takeaways are:

  • Harmonization is Essential: Ensuring the comparability of bioanalytical data across different laboratories is critical for the successful development and monitoring of pharmaceuticals.

  • Method Selection Matters: The choice of analytical technique should be guided by the specific requirements of the study, with LC-MS/MS generally offering superior sensitivity and selectivity.

  • Rigorous Validation is Non-Negotiable: Adherence to regulatory guidelines for method validation is paramount to ensure the reliability of the data.

  • Collaboration is Key: Open communication and collaboration between participating laboratories are essential for a successful inter-laboratory comparison.

By following the principles outlined in this guide, researchers and drug development professionals can establish robust and reproducible analytical methods for deacylacebutolol, thereby enhancing the quality and reliability of their pharmacokinetic and toxicokinetic data.

References

A Comparative Analysis of Deacyl Acebutolol and Other Beta-Blocker Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular pharmacotherapy, beta-adrenergic receptor antagonists, or beta-blockers, represent a cornerstone in managing a spectrum of conditions from hypertension to heart failure. The clinical efficacy and safety profile of these agents are not solely dictated by the parent drug but are often significantly influenced by their metabolic fate. The biotransformation of beta-blockers can lead to the formation of metabolites with varying degrees of pharmacological activity, a critical consideration in drug development and clinical pharmacology. This guide provides an in-depth comparison of the activity of deacyl acebutolol (diacetolol), the principal active metabolite of acebutolol, with the metabolites of other widely prescribed beta-blockers. We will delve into the experimental data that underpins our understanding of their activity, detail the methodologies for their characterization, and explore the underlying signaling pathways.

The Significance of Active Metabolites in Beta-Blocker Pharmacology

The metabolic pathway of a beta-blocker can significantly alter its therapeutic window and side-effect profile. Hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, is a common route for many lipophilic beta-blockers[1]. This process can result in metabolites that are inactive, less active, or in some cases, more active than the parent compound. The presence of active metabolites with long half-lives can contribute to a prolonged duration of action and may necessitate dose adjustments in patients with impaired renal or hepatic function. Conversely, beta-blockers that are primarily renally cleared as unchanged drugs or have inactive metabolites may offer a more predictable pharmacokinetic profile[1][2].

This guide will focus on a comparative analysis of this compound against the metabolites of other beta-blockers, categorizing them by the clinical significance of their metabolic activity.

This compound (Diacetolol): A Profile of the Active Metabolite of Acebutolol

Acebutolol is a cardioselective beta-1 blocker that is distinguished by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA)[2][3][4][5]. Following oral administration, acebutolol undergoes extensive first-pass metabolism in the liver, where it is hydrolyzed to its major and pharmacologically active metabolite, this compound, also known as diacetolol. Diacetolol is not only active but also possesses a longer elimination half-life than its parent compound, contributing significantly to the overall therapeutic effect of acebutolol.

Cardioselectivity and Intrinsic Sympathomimetic Activity of this compound

This compound retains the key pharmacological properties of its parent compound, namely cardioselectivity and intrinsic sympathomimetic activity[6]. In a comparative study in healthy volunteers, the beta-adrenergic selectivity of this compound was compared with acebutolol, metoprolol, and propranolol[6]. Cardiac beta-1 blockade was assessed by the percentage reduction in exercise heart rate, while bronchial beta-2 blockade was measured by the displacement of the bronchodilator dose-response curve to inhaled isoprenaline[6].

The results indicated that this compound is more cardioselective than its parent compound, acebutolol, and significantly more cardioselective than the non-selective beta-blocker, propranolol[6]. Its cardioselectivity was found to be comparable to that of metoprolol[6]. Furthermore, it is established that this compound possesses intrinsic sympathomimetic activity[6]. This property allows it to exert a mild stimulatory effect on the beta-adrenergic receptor, which can be beneficial in preventing profound bradycardia at rest[7].

Comparative Analysis: this compound vs. Metabolites of Other Beta-Blockers

For a comprehensive comparison, we will categorize other beta-blockers based on the pharmacological activity of their primary metabolites.

Beta-Blockers with Significant Active Metabolites

Propranolol, a non-selective beta-blocker, undergoes extensive hepatic metabolism, with one of its major metabolites being 4-hydroxypropranolol[1][8]. This metabolite is of particular interest as it is pharmacologically active.

  • Beta-Blocking Potency: 4-Hydroxypropranolol has been shown to be a potent beta-adrenoceptor blocking agent, with a potency similar to that of propranolol itself[3].

  • Selectivity: Similar to propranolol, 4-hydroxypropranolol is a non-selective antagonist, blocking both beta-1 and beta-2 adrenergic receptors. This is evidenced by its pA2 values, which are 8.24 for beta-1 and 8.26 for beta-2 receptors[9].

  • Intrinsic Sympathomimetic Activity (ISA): 4-Hydroxypropranolol has been demonstrated to possess intrinsic sympathomimetic activity[3][4].

  • Other Properties: This metabolite also exhibits membrane-stabilizing activity[3].

In comparison, this compound is cardioselective, whereas 4-hydroxypropranolol is non-selective. Both possess ISA.

Carvedilol is a non-selective beta-blocker that also exhibits alpha-1 blocking activity[10][11]. It is metabolized in the liver to several metabolites, with its phenolic metabolites demonstrating significant beta-blocking activity[8][10][11][12][13].

  • Potency of 4'-Hydroxyphenyl Carvedilol: The 4'-hydroxyphenyl metabolite of carvedilol is reported to be approximately 13 times more potent in its beta-adrenergic blocking activity than the parent carvedilol molecule[10]. This makes it a significant contributor to the overall beta-blocking effect of carvedilol.

Beta-Blockers with Less Active or Inactive Metabolites

A number of beta-blockers are characterized by having metabolites with substantially lower activity than the parent compound or are primarily eliminated unchanged.

Beta-BlockerPrimary Metabolite(s)Activity of Metabolite(s)Reference(s)
Metoprolol α-Hydroxymetoprolol, O-demethylmetoprololα-Hydroxymetoprolol has about one-tenth the beta-blocking activity of metoprolol. Other metabolites are considered inactive.[2]
Atenolol Hydroxyatenolol, Atenolol glucuronideMetabolites are considered to have negligible pharmacological activity. The drug is primarily excreted unchanged by the kidneys.[2]
Bisoprolol Inactive metabolitesMetabolites are pharmacologically inactive. The drug is cleared by both hepatic metabolism and renal excretion of the unchanged drug.[14]
Esmolol Acid metaboliteThe major metabolite has a much lower affinity for beta-receptors and is considered inactive.[13]
Labetalol Glucuronide conjugatesMetabolites are considered inactive.[13]
Nadolol Not metabolizedExcreted unchanged in the urine.[1]
Pindolol Hydroxy-metabolitesMetabolites are largely considered inactive.[7]
Sotalol Not metabolizedExcreted unchanged in the urine.[2]
Timolol Metabolized by CYP2D6Metabolites are considered to have minimal activity compared to the parent drug.[14]

This table highlights a key differentiator in the clinical pharmacology of beta-blockers. For drugs like acebutolol, propranolol, and carvedilol, understanding the pharmacokinetics and pharmacodynamics of their active metabolites is crucial for predicting their clinical effects. In contrast, for beta-blockers with inactive or minimally active metabolites, the pharmacokinetic profile of the parent drug is the primary determinant of its therapeutic action.

Experimental Methodologies for Characterizing Beta-Blocker Metabolite Activity

The characterization of the pharmacological activity of beta-blocker metabolites relies on a suite of in vitro and in vivo experimental techniques. These assays are designed to quantify a compound's binding affinity for beta-adrenergic receptor subtypes, its functional potency as an antagonist or partial agonist, and its overall physiological effects.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for beta-1 and beta-2 adrenergic receptors. A lower Ki value indicates a higher binding affinity.

Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) for binding to a receptor preparation (e.g., cell membranes expressing the receptor subtype of interest).

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing either the human beta-1 or beta-2 adrenergic receptor.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, a high concentration of a known non-selective beta-blocker (e.g., propranolol).

    • The membrane preparation.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep assay_setup Set up Competitive Binding Assay (Radioligand + Test Compound + Membranes) prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Separate Bound/Unbound Ligand (Filtration) incubation->filtration counting Quantify Radioactivity filtration->counting analysis Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.

Beta-adrenergic receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Functional antagonist activity can be quantified by measuring the inhibition of agonist-stimulated cAMP production.

Objective: To determine the antagonist potency (pA2 value) of a test compound. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Step-by-Step Protocol:

  • Cell Culture: Culture cells expressing the beta-adrenergic receptor subtype of interest.

  • Assay Setup:

    • Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound).

    • Stimulate the cells with a range of concentrations of a beta-adrenergic agonist (e.g., isoproterenol).

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • Generate concentration-response curves for the agonist in the absence and presence of the antagonist.

    • Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression is the pA2 value.

Upon agonist binding, G-protein coupled receptors are phosphorylated, leading to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, as well as initiating G-protein independent signaling.

Objective: To assess the ability of a compound to act as an antagonist or inverse agonist by measuring its effect on agonist-induced β-arrestin recruitment.

Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The beta-adrenergic receptor is tagged with one fragment of an enzyme, and β-arrestin is tagged with the complementary fragment. Upon agonist-induced proximity of the receptor and β-arrestin, the enzyme fragments combine to form an active enzyme, which generates a detectable signal (e.g., luminescence).

Step-by-Step Protocol for Antagonist Mode:

  • Cell Plating: Plate cells co-expressing the tagged receptor and β-arrestin in a microplate.

  • Compound Addition: Add various concentrations of the antagonist to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of an agonist (typically the EC80 concentration) to all wells.

  • Incubation: Incubate to allow for β-arrestin recruitment.

  • Signal Detection: Add the enzyme substrate and measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal against the antagonist concentration to determine the IC50 of the antagonist for inhibiting agonist-induced β-arrestin recruitment.

cluster_arrestin β-Arrestin Recruitment Assay (Antagonist Mode) start Plate Cells with Tagged Receptor & β-Arrestin add_antagonist Add Antagonist start->add_antagonist add_agonist Add Agonist (EC80) add_antagonist->add_agonist incubate Incubate add_agonist->incubate detect_signal Add Substrate & Measure Signal incubate->detect_signal analyze Determine IC50 detect_signal->analyze

Caption: β-Arrestin Recruitment Assay Workflow.

Beta-Adrenergic Signaling Pathways

The pharmacological effects of beta-blockers and their metabolites are mediated through their interaction with the beta-adrenergic signaling cascade.

cluster_pathway Beta-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Norepinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Activates BetaBlocker Beta-Blocker/Metabolite BetaBlocker->Receptor Blocks G_protein Gs Protein Receptor->G_protein Activates Arrestin β-Arrestin Receptor->Arrestin Recruits (upon phosphorylation) AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->CellularResponse Phosphorylates targets leading to Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization

References

A Senior Application Scientist's Guide to the Validation of a Stereospecific Assay for Diacetolol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoselective disposition of pharmaceuticals is a critical factor in drug development, directly impacting efficacy and safety. Diacetolol, the major active metabolite of the β-blocker acebutolol, is a chiral compound where the S-enantiomer possesses the primary β-blocking activity.[1] Consequently, the ability to accurately quantify individual enantiomers in biological matrices is not merely an analytical exercise but a regulatory and clinical necessity. This guide provides a comprehensive comparison of analytical strategies for the stereospecific separation of Diacetolol, culminating in a detailed, field-tested protocol for the validation of a high-performance liquid chromatography (HPLC) assay. We will delve into the causality behind methodological choices, grounded in principles of chiral chromatography and regulatory expectations set forth by bodies like the FDA and the International Council for Harmonisation (ICH).[2][3][4]

The Imperative of Stereospecificity: Why Separate Diacetolol Enantiomers?

Acebutolol is administered as a racemic mixture, and its primary metabolite, Diacetolol, is also chiral and pharmacologically active.[1][5][6] Research has consistently shown that for β-adrenergic blockers, the therapeutic activity, primarily the cardiac β-blocking effect, resides almost exclusively in the S-(-)-enantiomer.[7][8] The R-(+)-enantiomer is often significantly less active or may contribute to different, sometimes undesirable, effects.[7][8]

Pharmacokinetic studies have revealed stereoselective metabolism and excretion of acebutolol and diacetolol.[1][6] For instance, the first-pass metabolism of the R-enantiomer of acebutolol to R-diacetolol can be favored, and the renal clearance of R-diacetolol can be greater than that of S-diacetolol.[1] These differences underscore the necessity of a validated stereospecific assay to:

  • Accurately characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the active moiety.

  • Fulfill regulatory requirements for the development of chiral drugs.[9]

  • Investigate potential enantiomer-enantiomer interactions or chiral inversion.[10]

Comparative Analysis of Chiral Separation Methodologies

The cornerstone of a stereospecific assay is the ability to resolve enantiomers. For β-blockers like Diacetolol, HPLC is the predominant technique.[11][12][13] The challenge lies in creating a chiral environment where the two enantiomers interact differently, leading to differential retention times. This is primarily achieved through the use of Chiral Stationary Phases (CSPs).

Methodology Principle of Separation Advantages Disadvantages Applicability to Diacetolol
Polysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives)Forms transient diastereomeric complexes via hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[14][15][16]Broad enantioselectivity for a wide range of compounds, high loading capacity, robust, and commercially available in many variations.[16][17]Can be sensitive to mobile phase composition; some solvents ("non-standard" solvents) may damage coated phases.[16][18]Highly Recommended. Proven success for β-blockers.[19] Amylose tris-(3,5-dimethylphenylcarbamate) phases are particularly effective.
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin)Employs a combination of interactions including ionic, hydrogen bonding, and inclusion complexation within the macrocyclic structure.[9]Excellent for separating polar and ionizable compounds, often used in polar ionic or reversed-phase modes.[9]Can have lower efficiency and loading capacity compared to polysaccharide phases.Viable Alternative. A teicoplanin-based CSP has been successfully used for the β-blocker bisoprolol, suggesting potential applicability.[9]
Pirkle-Type (Brush-Type) CSPs Based on π-acid/π-base interactions, dipole-dipole stacking, and hydrogen bonding with a small, well-defined chiral molecule bonded to the silica support.[14]Well-understood separation mechanism, allowing for more rational method development.Generally has a narrower range of applicability compared to polysaccharide CSPs.Less Common for this Class. While effective for certain molecules, polysaccharide phases generally offer broader applicability for β-blockers.[19]
Cyclodextrin-Based CSPs Enantiomers are separated based on the differential fit and interactions within the hydrophobic cavity of the cyclodextrin molecule.[12][18]Effective for compounds with aromatic rings that can fit into the cavity.[20] Can be used in reversed-phase mode.[20]Separation is highly dependent on the analyte's geometry relative to the cyclodextrin cavity.Viable Alternative. Has been used successfully for other β-blockers like propranolol and metoprolol.[12][20]

Causality Behind the Choice: For Diacetolol, a polysaccharide-based CSP , specifically an amylose derivative like amylose tris-(3,5-dimethylphenylcarbamate), is the superior starting point. Its broad applicability and proven track record with β-blockers, including acebutolol and its metabolite diacetolol, minimize initial method development time and increase the probability of a successful, robust separation.[19] The complex, multi-point interaction mechanism (hydrogen bonds, π-π interactions, steric inclusion) provided by the helical polymer structure is well-suited to the functional groups present in Diacetolol.[14][16]

Workflow for Assay Development & Validation

A robust and reliable assay is built upon a systematic validation process. The workflow ensures the method is fit for its intended purpose, generating data that is accurate, precise, and reproducible. This aligns with the principles outlined in the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1).[2][3][21][22]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation (ICH/FDA Guidelines) Dev1 Select CSP & Column Dev2 Optimize Mobile Phase (Organic Modifier, Additive) Dev1->Dev2 Dev3 Optimize Detection (e.g., Fluorescence) Dev2->Dev3 Dev4 Sample Preparation (LLE or SPE) Dev3->Dev4 PreVal1 System Suitability Check (Resolution > 1.5) Dev4->PreVal1 Proceed to Validation PreVal2 Specificity & Selectivity (Interference Check) PreVal1->PreVal2 Val1 Linearity & Range PreVal2->Val1 Initiate Full Validation Val2 Accuracy & Precision (Intra- & Inter-day) Val1->Val2 Val3 LOD & LOQ Val2->Val3 Val4 Stability (Freeze-Thaw, Bench-Top, etc.) Val3->Val4 Val5 Robustness Val4->Val5

Caption: Workflow for Stereospecific Assay Development and Validation.

Detailed Experimental Protocol: Validated HPLC Assay for Diacetolol Enantiomers

This protocol describes a self-validating system. The inclusion of System Suitability Testing before each analytical run and the use of quality control (QC) samples at multiple concentration levels within each run ensures that the system is performing as expected and that the data generated for unknown samples are trustworthy.

Instrumentation and Reagents
  • HPLC System: A system capable of gradient or isocratic elution with a programmable fluorescence detector.

  • Chiral Column: Chiralpak AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose tris-(3,5-dimethylphenylcarbamate) CSP).

  • Reagents: HPLC-grade n-hexane, ethanol, and diethylamine (DEA). Reference standards for (R)- and (S)-Diacetolol. Drug-free human plasma.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)The hexane/ethanol ratio controls solvent strength and retention. DEA is a basic modifier that improves peak shape and resolution for amine-containing compounds like Diacetolol by minimizing secondary interactions with the silica support.[19]
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times.
Column Temp. 25°CTemperature control is crucial for reproducible retention times and selectivity in chiral separations.[19]
Detection Fluorescence (Excitation: 240 nm, Emission: 365 nm)Offers high sensitivity and selectivity for Diacetolol, minimizing interference from endogenous plasma components.[23]
Injection Vol. 20 µLStandard volume for analytical assays.
Sample Preparation (Liquid-Liquid Extraction)
  • To 500 µL of human plasma, add internal standard and 50 µL of 1M NaOH. Vortex briefly.

  • Add 5 mL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL.

Validation Protocol & Acceptance Criteria

The following validation parameters must be assessed according to regulatory guidelines.[3][24]

G cluster_performance Core Performance Metrics cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity center Validated Assay Accuracy Accuracy (%RE) Accuracy->center Precision Precision (%RSD) Precision->center Linearity Linearity (r² ≥ 0.99) Range Range Linearity->Range Range->center LOQ LOQ LOQ->center LOD LOD LOQ->LOD Specificity Specificity Specificity->center Robustness Robustness Robustness->center Stability Stability Stability->center

Caption: Interrelationship of Assay Validation Parameters.

  • System Suitability:

    • Procedure: Inject a standard mixture of (R)- and (S)-Diacetolol six times before starting the analytical run.

    • Acceptance Criteria: Resolution (Rs) between enantiomer peaks > 1.5; %RSD for peak area and retention time < 2.0%.

  • Specificity:

    • Procedure: Analyze at least six different batches of blank human plasma.

    • Acceptance Criteria: No significant interfering peaks at the retention times of the Diacetolol enantiomers or the internal standard.

  • Linearity and Range:

    • Procedure: Analyze calibration standards prepared in plasma at a minimum of five concentration levels, spanning the expected range.

    • Acceptance Criteria: A linear regression should yield a coefficient of determination (r²) ≥ 0.99.

  • Accuracy and Precision:

    • Procedure: Analyze QC samples (low, mid, high concentrations) in replicates of five on three separate days (inter-day) and within the same day (intra-day).[25]

    • Acceptance Criteria:

      • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LOQ).

      • Precision: The relative standard deviation (%RSD) should not exceed 15% (20% at the LOQ).

  • Limit of Quantitation (LOQ):

    • Procedure: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20% RSD).

    • Acceptance Criteria: Signal-to-noise ratio should be at least 10:1.

  • Stability:

    • Procedure: Analyze QC samples after subjecting them to various conditions: freeze-thaw cycles (e.g., 3 cycles), short-term bench-top storage, and long-term storage at -80°C.

    • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentrations.

Data Summary and Interpretation

The results of the validation experiments should be compiled into clear, summary tables.

Table 1: Representative Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-Day (n=5) Inter-Day (n=15)
Accuracy (%RE) Precision (%RSD) Accuracy (%RE) Precision (%RSD)
S-Diacetolol
LLOQ 5 +4.5% 8.2% +6.1% 11.5%
Low QC 15 +2.1% 5.5% +3.8% 7.9%
Mid QC 150 -1.3% 3.1% -0.5% 4.6%
High QC 400 -0.8% 2.5% +1.2% 3.9%
R-Diacetolol
LLOQ 5 +5.2% 9.1% +7.3% 12.8%
Low QC 15 +3.3% 6.1% +4.5% 8.2%
Mid QC 150 -0.9% 3.5% +0.2% 5.1%

| High QC | 400 | -1.1% | 2.8% | +0.8% | 4.2% |

Data are for illustrative purposes.

Interpretation: The data presented in Table 1 would demonstrate that the assay meets the stringent acceptance criteria for accuracy and precision as mandated by regulatory guidelines.[2][21] The low %RE (Relative Error) and %RSD (Relative Standard Deviation) values across three days and at four different concentration levels confirm the method's reliability for quantifying Diacetolol enantiomers in a biological matrix.

Conclusion

The validation of a stereospecific assay is a multi-faceted process that requires a deep understanding of chiral separation principles and strict adherence to regulatory standards. By selecting an appropriate chiral stationary phase—with polysaccharide-based phases being a prime choice for Diacetolol—and systematically validating for specificity, linearity, accuracy, precision, and stability, a robust and reliable method can be established. The protocol outlined in this guide provides a comprehensive framework for researchers and drug development professionals to generate high-quality, defensible data essential for the clinical and regulatory advancement of chiral pharmaceuticals.

References

A Comparative Pharmacokinetic Analysis of Acebutolol and Its Active Metabolite, Diacetolol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of cardiovascular therapeutics, the β-adrenergic blocking agent acebutolol holds a significant place in the management of hypertension and arrhythmias.[1] A unique aspect of its clinical profile is its extensive first-pass metabolism to an active metabolite, diacetolol, which is equipotent to the parent drug.[2] This guide provides a comprehensive comparative pharmacokinetic study of acebutolol and diacetolol, offering researchers, scientists, and drug development professionals a detailed examination of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data and validated protocols.

Introduction: The Clinical Significance of a Parent-Metabolite Duo

Acebutolol, a cardioselective β1-adrenoreceptor antagonist, is widely prescribed for its antihypertensive and antiarrhythmic properties.[1] Following oral administration, acebutolol is well-absorbed from the gastrointestinal tract but undergoes significant hepatic first-pass metabolism, resulting in a bioavailability of approximately 35% to 50%.[1] This metabolic process yields diacetolol, an N-acetylated metabolite that exhibits pharmacological activity comparable to acebutolol itself.[2] The extended half-life of diacetolol compared to its parent compound contributes significantly to the overall therapeutic effect of acebutolol administration.[1][2] Understanding the distinct yet intertwined pharmacokinetic profiles of both acebutolol and diacetolol is paramount for optimizing dosing regimens and predicting clinical outcomes.

Metabolic Pathway: From Acebutolol to Diacetolol

The primary metabolic conversion of acebutolol to diacetolol occurs in the liver. This biotransformation involves the N-acetylation of the primary amine group of acebutolol. The following diagram illustrates this key metabolic step.

Acebutolol Acebutolol (Parent Drug) Liver Hepatic First-Pass Metabolism (N-acetylation) Acebutolol->Liver Oral Administration Diacetolol Diacetolol (Active Metabolite) Liver->Diacetolol

Caption: Metabolic conversion of acebutolol to its active metabolite, diacetolol.

Comparative Pharmacokinetic Parameters

A thorough understanding of the pharmacokinetic differences between acebutolol and diacetolol is crucial for predicting their combined therapeutic effect. The following table summarizes key pharmacokinetic parameters for both compounds following oral administration of acebutolol.

Pharmacokinetic ParameterAcebutololDiacetololSignificance
Time to Peak Plasma Concentration (Tmax) 2 to 2.5 hours[1]4 hours[1]The delayed Tmax of diacetolol reflects its formation from the parent drug.
Plasma Elimination Half-Life (t½) 3 to 4 hours[1]8 to 13 hours[1][2]The substantially longer half-life of diacetolol leads to a more sustained therapeutic effect.
Bioavailability 35% to 50%[1]Not directly applicable (formed from acebutolol)Acebutolol's bioavailability is limited by extensive first-pass metabolism.
Metabolism Extensive hepatic metabolism to diacetolol[1]Primarily eliminated by the kidney[2]Different primary routes of elimination have implications for patients with hepatic or renal impairment.
Pharmacological Activity Cardioselective β1-blocker[1]Equipotent to acebutolol[2]The metabolite's activity is a key contributor to the overall drug efficacy.

Experimental Protocol for a Comparative In-Vivo Pharmacokinetic Study

To empirically determine and compare the pharmacokinetic profiles of acebutolol and diacetolol, a robust and well-controlled in-vivo study is essential. The following protocol outlines a standard approach for a single-dose, crossover study in healthy human volunteers, adhering to principles outlined in FDA guidelines for bioequivalence studies.[3][4]

Study Design and Rationale

A randomized, single-dose, two-treatment, two-period crossover design is recommended. This design allows each subject to serve as their own control, minimizing inter-subject variability.

  • Treatment A: Single oral dose of acebutolol hydrochloride (e.g., 200 mg).

  • Treatment B: Single oral dose of diacetolol (if available as a pure substance for research purposes). If not, the comparison will be between the parent drug and its metabolite following acebutolol administration.

A washout period of at least seven times the half-life of the longest-lived analyte (diacetolol) should be implemented between the two treatment periods to prevent carry-over effects.

Subject Population

A cohort of healthy, non-smoking adult volunteers (typically 18-45 years old) with normal renal and hepatic function should be recruited. All subjects should provide informed consent, and the study protocol must be approved by an institutional review board (IRB).

Dosing and Sample Collection
  • Fasting: Subjects should fast overnight for at least 10 hours before drug administration and for 4 hours post-dose.

  • Dosing: A single oral dose of the study drug is administered with a standardized volume of water.

  • Blood Sampling: Venous blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose. The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of both acebutolol and diacetolol.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

Bioanalytical Method

A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is required for the simultaneous quantification of acebutolol and diacetolol in plasma.[5][6]

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is typically used to isolate the analytes from plasma proteins.

  • Chromatographic Conditions: A C18 reversed-phase column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile).

  • Detection: UV detection at an appropriate wavelength or, for higher sensitivity and specificity, MS/MS detection in multiple reaction monitoring (MRM) mode.

  • Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.[7]

Pharmacokinetic Analysis

The plasma concentration-time data for each subject are used to calculate the following pharmacokinetic parameters for both acebutolol and diacetolol using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.

  • t½: Elimination half-life.

  • CL/F: Apparent total body clearance.

  • Vd/F: Apparent volume of distribution.

Statistical comparisons of these parameters between the two treatment groups (if applicable) or between the parent drug and metabolite are then performed.

Experimental Workflow Diagram

The following diagram outlines the key stages of the comparative pharmacokinetic study.

cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol Protocol Design & IRB Approval Recruitment Subject Recruitment & Informed Consent Protocol->Recruitment Dosing Drug Administration (Crossover Design) Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis HPLC-UV/MS/MS Quantification Processing->Analysis Validation Method Validation Analysis->Validation PK_Analysis Pharmacokinetic Parameter Calculation Validation->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats Report Final Study Report Stats->Report

Caption: Workflow for a comparative pharmacokinetic study of acebutolol and diacetolol.

Conclusion and Future Directions

The pharmacokinetic profiles of acebutolol and its active metabolite, diacetolol, are distinct and complementary. The parent drug provides a rapid onset of action, while the longer-acting metabolite ensures a sustained therapeutic effect. A comprehensive understanding of their individual and combined pharmacokinetics is essential for the rational design of dosage forms and for predicting drug performance in diverse patient populations. Future research could explore the influence of pharmacogenomic factors on the metabolism of acebutolol to diacetolol and how this variability impacts clinical efficacy and safety.

References

A Head-to-Head Comparison of Diacetolol's Cardioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular therapeutics, β-adrenergic receptor antagonists, or beta-blockers, are a cornerstone therapy for conditions ranging from hypertension to myocardial infarction.[1][2] A critical differentiator among these agents is cardioselectivity—the preferential binding to β1-adrenergic receptors, which are abundant in cardiac tissue, over β2-receptors found in bronchial and vascular smooth muscle.[2][3][4] This selectivity profile is paramount for minimizing adverse effects, particularly in patients with respiratory comorbidities.[2][4]

This guide provides an in-depth, evidence-based comparison of the cardioselectivity of Diacetolol, the principal active metabolite of Acebutolol.[5] We will examine its performance relative to other widely used beta-blockers, detail the gold-standard experimental methodologies used for these assessments, and explore the underlying molecular pathways.

The Clinical Significance of β1-Selectivity

The sympathetic nervous system regulates cardiac function primarily through the action of norepinephrine and epinephrine on β1-adrenergic receptors.[3] Antagonism of these receptors reduces heart rate, myocardial contractility, and blood pressure, which are desirable therapeutic effects in many cardiovascular diseases.[2][6]

However, non-selective beta-blockers also antagonize β2-receptors, which can lead to undesirable effects such as bronchoconstriction in patients with asthma or COPD.[2][3][4] Cardioselective agents, by preferentially targeting β1-receptors, offer a safer therapeutic window, though it is important to note that this selectivity is dose-dependent and can be diminished at higher concentrations.[3][4] Diacetolol, derived from its parent drug Acebutolol, is classified as a cardioselective beta-blocker.[7] It also possesses a unique property known as Intrinsic Sympathomimetic Activity (ISA), meaning it acts as a partial agonist, which can prevent profound bradycardia at rest.[5][8][9]

Comparative Analysis of Cardioselectivity

The cardioselectivity of a beta-blocker is not an absolute but a relative measure, best expressed as a ratio of its affinity for β2 versus β1 receptors. This is typically determined through in vitro radioligand binding assays or in vivo functional studies.

A key human study compared Diacetolol directly with its parent drug Acebutolol, the cardioselective agent Metoprolol, and the non-selective agent Propranolol.[10] The study assessed cardiac β1-blockade by measuring the reduction in exercise-induced heart rate and bronchial β2-blockade by measuring the drug's effect on isoprenaline-induced bronchodilation.[10] The results provide a clear hierarchy of cardioselectivity.

DrugDose AdministeredCardiac β1-Blockade (% Reduction in Exercise HR)Bronchial β2-Blockade (Isoprenaline Dose Ratio*)Implied Cardioselectivity
Propranolol 80 mg25%72.0Non-selective
Acebutolol 400 mg24%8.0Cardioselective
Metoprolol 200 mg28%2.7Highly Cardioselective
Diacetolol 600 mg22%2.4Highly Cardioselective
A lower dose ratio indicates less antagonism of the β2-receptor-mediated bronchodilation, and therefore, higher cardioselectivity. Data sourced from a comparative study in normal subjects.[10]

From this clinical data, several key insights emerge:

  • Diacetolol is significantly more cardioselective than its parent drug, Acebutolol , and both are substantially more selective than the non-selective beta-blocker Propranolol.[10]

  • The cardioselectivity of Diacetolol is comparable to that of Metoprolol , with no significant difference observed in their effects on bronchial β2-receptors.[10]

  • The slightly lower reduction in exercise heart rate for Diacetolol (22%) compared to Metoprolol (28%) may be influenced by its intrinsic sympathomimetic activity (ISA), which provides a mild stimulatory effect.[8][10]

Experimental Methodologies for Assessing Cardioselectivity

The quantitative data presented above are derived from rigorous experimental protocols. Understanding these methods is crucial for interpreting the results and appreciating the self-validating nature of the findings.

In Vitro Method: Radioligand Competitive Binding Assay

This is the gold standard for determining a drug's binding affinity (Ki) for specific receptor subtypes.[11][12] The principle is to measure how effectively an unlabeled drug (the "competitor," e.g., Diacetolol) displaces a radiolabeled ligand from a receptor preparation.

Workflow for Radioligand Binding Assay:

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis Membrane Membrane Preparation (Expressing β1 or β2 receptors) Incubation Incubate Fixed Radioligand with Increasing Competitor Concentrations Membrane->Incubation Radio Radioligand (e.g., [125I]iodocyanopindolol) Radio->Incubation Competitor Unlabeled Competitor (e.g., Diacetolol) Competitor->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free ligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Curve Generate Competition Curve (Radioactivity vs. Competitor Conc.) Counting->Curve IC50 Calculate IC50 (Concentration for 50% displacement) Curve->IC50 Ki Calculate Ki (Affinity Constant) using Cheng-Prusoff equation IC50->Ki G Norepi Norepinephrine (Agonist) Receptor β1-Adrenergic Receptor Norepi->Receptor Activates Diacetolol Diacetolol (Antagonist) Diacetolol->Block G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Heart Rate & Contractility PKA->Response Phosphorylates Targets Leading to Block->Receptor Inhibits

References

A Senior Application Scientist's Guide to the Qualification of Deacyl acebutolol as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. This guide provides a comprehensive framework for the qualification of Deacyl acebutolol, a principal metabolite and degradation product of the cardioselective β-adrenergic blocker, acebutolol. As a critical impurity, the accurate characterization of this compound is paramount for ensuring the safety and efficacy of acebutolol drug products.

This document moves beyond a mere checklist of procedures, offering an in-depth, scientifically-grounded rationale for the experimental choices and a comparative analysis of the vital analytical techniques involved. Our objective is to equip researchers and drug development professionals with the expertise to confidently qualify this compound reference standards, whether sourced commercially or prepared in-house.

This compound: A Critical Impurity in Focus

This compound, also known as Acebutolol Impurity D, is formed through the hydrolysis of the amide bond in the parent drug, acebutolol. Its presence in the drug substance or product can be indicative of degradation during manufacturing or storage. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the monitoring and control of such impurities to ensure patient safety. Therefore, a well-characterized reference standard of this compound is essential for the validation of analytical methods used for its quantification.

The qualification of a reference standard is a rigorous process that establishes its identity, purity, and potency. This guide will navigate through the critical analytical techniques required for this purpose, providing a comparative perspective on their utility and the interpretation of the data they generate.

The Qualification Workflow: A Multi-faceted Approach

The qualification of a this compound reference standard is not a singular event but a holistic process that integrates data from various analytical techniques. Each method provides a unique piece of the puzzle, contributing to a comprehensive understanding of the material's properties.

Reference Standard Qualification Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation & Identification cluster_2 Purity Determination cluster_3 Final Certification Material Sourcing Material Sourcing Visual Inspection Visual Inspection Material Sourcing->Visual Inspection Mass_Spectrometry Mass Spectrometry (MS) Visual Inspection->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Mass_Spectrometry->NMR_Spectroscopy FTIR_Spectroscopy FTIR Spectroscopy NMR_Spectroscopy->FTIR_Spectroscopy HPLC_UV HPLC-UV (Purity & Assay) FTIR_Spectroscopy->HPLC_UV LC_MS_Impurities LC-MS (Impurity Profile) HPLC_UV->LC_MS_Impurities Residual_Solvents Residual Solvents (GC) LC_MS_Impurities->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content Inorganic_Impurities Inorganic Impurities (Sulphated Ash) Water_Content->Inorganic_Impurities Purity_Assignment Purity Assignment (Mass Balance) Inorganic_Impurities->Purity_Assignment Certificate_of_Analysis Certificate of Analysis (CoA) Generation Purity_Assignment->Certificate_of_Analysis

Caption: A comprehensive workflow for the qualification of a this compound reference standard.

Comparative Analysis of Key Analytical Techniques

The selection of analytical techniques for reference standard qualification should be based on their specificity, sensitivity, and ability to provide orthogonal information. Below is a comparative guide to the essential methods for characterizing this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

HPLC with UV detection is the cornerstone of purity and assay determination for most pharmaceutical reference standards. Its ability to separate the main component from its impurities allows for accurate quantification.

Experimental Protocol: HPLC-UV Purity Determination

A robust HPLC method for this compound should be developed and validated according to ICH Q2(R1) guidelines.[1][2]

  • Chromatographic System: A validated HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient elution is often necessary to achieve optimal separation of this compound from potential impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength for detection should be selected to ensure high sensitivity. A wavelength of around 240 nm is often appropriate for acebutolol and its derivatives.[3]

  • Injection Volume: Typically 10-20 µL.

  • Data Analysis: Purity is typically determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area. The assay can be determined by comparing the peak response of the this compound sample to that of a primary reference standard, if available, or by using a well-characterized in-house primary standard.

Data Comparison:

ParameterSupplier A (Hypothetical)Supplier B (Hypothetical)In-house Synthesized Batch
Purity (HPLC Area %) 99.8%99.5%99.2%
Major Impurity 0.1% (Unidentified)0.2% (Acebutolol)0.5% (Starting Material)
Total Impurities 0.2%0.5%0.8%

This table illustrates how HPLC data can be used to compare the purity profiles of this compound from different sources. A higher purity value and a lower number and level of impurities are desirable for a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation pattern of impurities, which aids in their structural elucidation.

A study on the degradation of acebutolol identified this compound (referred to as DP-I) and characterized it using LC-MS/MS.[4][5] The fragmentation pattern can serve as a reference for confirming the identity of the main peak and for identifying related impurities in a this compound reference standard.

Experimental Protocol: LC-MS Impurity Profiling

  • LC System: A UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically suitable for this compound.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but optimized for compatibility with the MS detector.

  • Data Analysis: The mass spectra of any observed impurities are analyzed to determine their molecular weight. Fragmentation data (MS/MS) can be used to propose structures for these impurities.

LC-MS Impurity Profiling Workflow Sample Sample LC_Separation LC Separation (C18 Column) Sample->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis MS Analysis (Full Scan) ESI_Ionization->MS_Analysis MS_MS_Analysis MS/MS Analysis (Fragmentation) MS_Analysis->MS_MS_Analysis Data_Interpretation Data Interpretation (Impurity ID) MS_MS_Analysis->Data_Interpretation

Caption: Workflow for the identification of impurities in a this compound reference standard using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of a reference standard. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

For this compound, the ¹H NMR spectrum is expected to show the absence of the signals corresponding to the butyryl group of acebutolol and the appearance of signals for the aromatic amine protons. A comparative study of the ¹H NMR spectra of acebutolol and its acid degradation product (this compound) confirmed the hydrolysis of the amide bond.[6] A full assignment of the ¹H and ¹³C NMR spectra of acebutolol has also been published, which can serve as a valuable reference.[7][8]

Experimental Protocol: NMR Analysis

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CD₃OD).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of this compound.

Comparative Data Interpretation:

A comparison of the ¹H NMR spectrum of the candidate reference standard with published data or with the spectrum of a well-characterized batch will confirm its identity. Any significant unexpected signals may indicate the presence of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides information about the functional groups present in a molecule. It serves as a valuable tool for confirming the identity of a reference standard and for detecting any major structural changes.

Experimental Protocol: FTIR Analysis

  • Spectrometer: A validated FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Analysis: The positions and intensities of the absorption bands in the FTIR spectrum should be consistent with the functional groups present in this compound (e.g., O-H, N-H, C=O, aromatic C=C).

Expected Characteristic Peaks for this compound:

  • ~3400-3300 cm⁻¹: N-H stretching vibrations of the primary aromatic amine.

  • ~3300-3200 cm⁻¹: O-H stretching vibration of the secondary alcohol.

  • ~1650 cm⁻¹: C=O stretching vibration of the ketone.

  • ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

A comparison of the FTIR spectrum with that of a known standard or with theoretical predictions can confirm the presence of the expected functional groups and the overall molecular structure.

Purity Assignment and Certificate of Analysis

Once the identity of the this compound reference standard has been confirmed and its purity has been determined by various orthogonal methods, a final purity value is assigned. The most common approach is the mass balance method, which takes into account the contributions from chromatographic purity, water content, residual solvents, and non-combustible impurities.

Purity Assignment (Mass Balance) = Chromatographic Purity × (100% - Water Content - Residual Solvents - Sulphated Ash)

The culmination of the qualification process is the generation of a comprehensive Certificate of Analysis (CoA). The CoA should include all the experimental details and results that support the assigned purity and identity of the reference standard.[9][10]

Conclusion: Ensuring Analytical Confidence

The qualification of a this compound reference standard is a critical activity that underpins the reliability of pharmaceutical quality control. A thorough understanding of the principles behind each analytical technique and a meticulous approach to experimental execution and data interpretation are essential. By following the comprehensive framework outlined in this guide, researchers and drug development professionals can establish a high degree of confidence in their analytical results, ultimately contributing to the development of safe and effective medicines. This guide serves as a testament to the principle that a well-characterized reference standard is not just a regulatory requirement but a cornerstone of scientific integrity in the pharmaceutical industry.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Deacyl Acebutolol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of deacyl acebutolol, a primary metabolite of the beta-blocker acebutolol.[1] As a pharmacologically active substance, its proper disposal is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and professional responsibility. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols and the causal reasoning behind them to ensure a self-validating and safe workflow.

Hazard Identification and Risk Assessment: Beyond the Parent Compound

While a specific Safety Data Sheet (SDS) for this compound is not commonly available, its chemical structure and its nature as an active metabolite of acebutolol necessitate that it be handled with equivalent caution. The hazards associated with the parent compound, acebutolol, provide a baseline for risk assessment.

  • Pharmacological Activity: this compound is a metabolite of a cardioselective beta-adrenoreceptor blocking agent.[2][3] Accidental exposure through ingestion, inhalation, or skin contact could potentially lead to unintended physiological effects. Overdoses of the parent compound, acebutolol, are known to cause severe cardiovascular effects, including hypotension, bradycardia, and ventricular arrhythmias, highlighting the potential toxicity of related compounds.[4][5]

  • Assumed Chemical Hazards: The parent compound, acebutolol hydrochloride, is classified as harmful in contact with skin and causes serious eye irritation.[6][7] Therefore, this compound should be presumed to carry similar risks.

  • Environmental Impact: Beta-blockers, including acebutolol and its metabolites, are recognized as environmental contaminants.[8] Due to their incomplete removal in wastewater treatment plants, these compounds can enter aquatic ecosystems, posing risks to non-target organisms.[8] Proper disposal is a critical measure to prevent environmental release.[9]

Essential Safety Precautions and Personal Protective Equipment (PPE)

A proactive safety posture is paramount. All handling and disposal procedures for this compound must be performed with the assumption that the compound is hazardous.

  • Engineering Controls: Whenever possible, handle solid this compound in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[6] For liquid solutions, work in a well-ventilated area.[6]

  • Personal Protective Equipment (PPE): A risk assessment for the specific procedures being performed should guide PPE selection. The following are mandatory minimums:

    • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[10]

    • Skin Protection: Wear a standard laboratory coat. Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[7]

    • Respiratory Protection: If engineering controls are insufficient or when handling large quantities of powder, a NIOSH-approved respirator may be necessary.

Waste Characterization, Segregation, and Containment

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures waste is routed to the correct disposal facility.

  • Waste Classification: All this compound waste, including the pure compound, solutions, and contaminated labware, must be classified and managed as hazardous chemical waste .[11] It must not be disposed of in regular trash, biohazardous waste, or down the sanitary sewer.[12][13]

  • Segregation:

    • Keep this compound waste separate from incompatible materials, particularly strong oxidizing agents .[6][10]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containment:

    • Use only sturdy, leak-proof containers that are chemically compatible with the waste.[12]

    • Keep waste containers securely closed at all times, except when adding waste.[13][14]

    • For all liquid waste, secondary containment (e.g., a larger, chemically resistant bin or tray) is mandatory to contain potential spills.[13]

The following table summarizes the primary waste streams and their initial handling requirements.

Waste TypeDescriptionContainer RequirementsKey Handling & Segregation Notes
Solid Waste Unused or expired pure compound, contaminated weigh paper, pipette tips, gloves, bench paper.Labeled, sealed, puncture-resistant container for sharps; otherwise, a sturdy, sealed container or bag.Collect directly into the designated hazardous waste container. Do not mix with liquid waste.
Liquid Waste Solutions containing this compound, HPLC effluent, rinseate from cleaning glassware.Labeled, sealed, chemically compatible carboy or bottle (plastic preferred).[14] Must be stored in secondary containment.NEVER pour down the drain.[9][12] Keep segregated from acidic, caustic, and oxidizer waste streams.[12]
Empty Containers Original vials or bottles that held the pure compound.The original container, once properly rinsed.Must be triple-rinsed before the container can be discarded. The rinseate is hazardous waste.[15]

Step-by-Step Disposal Protocols

Follow these procedural steps to ensure compliance and safety. The fundamental principle is to contain and label all waste at the point of generation.

Protocol 1: Solid Waste Disposal
  • Prepare Container: Obtain a designated hazardous waste container from your EHS department. Affix a hazardous waste label.[11]

  • Fill Out Label: Immediately fill in the generator's name, location (building/room), and the full chemical name: "this compound waste".[11] Do not use abbreviations.

  • Transfer Waste: Carefully transfer solid this compound and any contaminated disposables (e.g., weigh boats, contaminated wipes) into the container. Minimize the generation of dust.[16]

  • Seal and Store: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14]

  • Request Pickup: Once the container is full, or before the accumulation time limit set by your institution is reached, submit a waste collection request to your EHS department.[13]

Protocol 2: Liquid Waste Disposal
  • Prepare Container: Use a chemically compatible liquid waste carboy, typically provided by EHS. Place it in a secondary containment bin.

  • Label Correctly: Affix a hazardous waste label and list all chemical constituents, including solvents and their approximate percentages. Write "this compound" as a component.

  • Collect Waste: Pour liquid waste carefully into the container using a funnel to prevent spills.

  • Seal and Store: Keep the container tightly sealed when not in use. Store within its secondary containment in your designated SAA.

  • Request Pickup: When the container is approximately 90% full, request a pickup from EHS. Do not overfill containers.

Protocol 3: Empty Container Decontamination and Disposal

Due to the pharmacological activity of the compound, containers must be thoroughly decontaminated before disposal.[15]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol, methanol, or water, depending on solubility and subsequent waste compatibility) that can solubilize any remaining residue.

  • Collect Rinseate: Crucially, all three rinses must be collected and disposed of as hazardous liquid waste in your designated liquid waste container.[15]

  • Deface Label: Completely remove or obliterate the original manufacturer's label on the now-rinsed container.[13]

  • Final Disposal: Dispose of the clean, defaced container in the appropriate receptacle for glass or plastic waste, as per your facility's guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing this compound waste streams.

G cluster_waste_type 1. Identify Waste Type cluster_containment 2. Contain & Label cluster_storage 3. Store in SAA start This compound Waste Generated solid Solid Waste (Pure compound, contaminated labware) start->solid liquid Liquid Waste (Solutions, rinseate, HPLC effluent) start->liquid container Empty Stock Container start->container contain_solid Place in labeled solid waste container solid->contain_solid contain_liquid Pour into labeled liquid waste carboy (in secondary containment) liquid->contain_liquid contain_container Triple-rinse container container->contain_container store_solid Store sealed container in SAA contain_solid->store_solid store_liquid Store sealed carboy in SAA contain_liquid->store_liquid collect_rinseate Collect ALL rinseate into liquid hazardous waste contain_container->collect_rinseate deface Deface label on rinsed container contain_container->deface After rinsing collect_rinseate->contain_liquid Rinseate is liquid waste end_process Contact EHS for Pickup store_solid->end_process store_liquid->end_process trash Dispose of rinsed container in appropriate lab trash deface->trash

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Deacyl acebutolol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Molecule

Deacyl acebutolol is the primary active metabolite of acebutolol, a cardioselective beta-blocker.[1][2] In any research or drug development setting, handling this compound necessitates a rigorous safety protocol. As a pharmacologically active substance, the primary risks are not just chemical but also physiological.[3] Inadvertent exposure through inhalation, skin contact, or ingestion could lead to unintended cardiovascular effects.[3][4][5]

This guide moves beyond a simple checklist. It provides a foundational, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to empower you, the researcher, to create a self-validating system of safety that protects both you and the integrity of your work.

Part 1: Hazard Identification and the Hierarchy of Controls

Remember, PPE is the last line of defense.[6] Its use is predicated on the assumption that engineering and administrative controls are already in place.

  • Engineering Controls: The most critical control is to handle this compound, especially in its powdered form, within a certified chemical fume hood or other ventilated enclosure.[6][7] This minimizes airborne particulates at the source.

  • Administrative Controls: This includes robust training on the specific hazards of the compound, adherence to a detailed Chemical Hygiene Plan (CHP) as mandated by OSHA, and establishing clear standard operating procedures (SOPs).[8][9][10]

Only after these controls are implemented do we select PPE to mitigate the remaining residual risk.

Part 2: Core PPE Requirements: A Task-Based Approach

The selection of PPE must be tailored to the specific task and the physical form of the chemical being handled. Below is a breakdown of essential PPE and the rationale for its use.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.[3]

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times when this compound is handled in any form.[11] Standard safety glasses with side shields do not provide adequate protection against splashes or airborne powder.[12]

  • High-Risk Tasks: When there is a significant risk of splashing (e.g., preparing concentrated stock solutions, transfers between large containers), a face shield must be worn in addition to chemical splash goggles.[12][13]

Hand Protection (Gloves)

Skin contact presents a direct route for systemic absorption. The choice of glove is critical.

  • Handling Solids and Concentrated Solutions: Double-gloving is required.[12][14] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.

    • Recommended Material: Use chemotherapy-rated nitrile gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[14][15][16] These gloves are specifically tested for their resistance to permeation by hazardous drugs.

  • Handling Dilute Solutions: A single pair of chemical-resistant nitrile gloves is the minimum requirement.

  • Glove Hygiene: Inspect gloves for any defects before use.[12][17] Gloves should be changed every 30-60 minutes during continuous use, or immediately if contamination is suspected or a puncture occurs.[12][13] Always wash hands thoroughly with soap and water after removing gloves.[17][18]

Body Protection

A standard cotton lab coat is insufficient as it can absorb chemicals and hold them against the skin.[12]

  • Required Garment: A disposable, solid-front, back-closing gown made of a non-permeable material, such as polyethylene-coated polypropylene, is mandatory.[13][14] Cuffs should be elastic or knit to ensure a snug fit around the inner glove.[16]

  • Logistics: Gowns should never be worn outside of the laboratory area to prevent the spread of contamination.[12] They must be disposed of at the end of the work session or immediately after a significant spill.

Respiratory Protection

Inhalation of fine powders is a primary exposure risk for potent APIs.[19]

  • Handling Powders: Any procedure involving the handling of solid this compound (e.g., weighing, preparing stock solutions) that is not performed in a containment device like a fume hood requires respiratory protection.

    • Recommended Respirator: A fit-tested, NIOSH-approved N95 respirator is the minimum requirement.[16] For higher-risk activities or larger quantities, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[14][20]

Part 3: Operational Plans and Logistics

PPE Selection Summary
Task Risk Level Minimum Required PPE
Weighing/Handling Powder HighDouble Nitrile Gloves (ASTM D6978), Impermeable Gown, Chemical Splash Goggles, Face Shield, NIOSH-approved N95 Respirator (or PAPR)
Preparing Concentrated Solutions HighDouble Nitrile Gloves (ASTM D6978), Impermeable Gown, Chemical Splash Goggles, Face Shield
Preparing Dilute Solutions MediumSingle Pair Nitrile Gloves, Impermeable Gown, Chemical Splash Goggles
General Handling of Dilute Solutions LowSingle Pair Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Spill Cleanup (Powder) Very HighDouble Nitrile Gloves (ASTM D6978), Impermeable Gown, Shoe Covers, Chemical Splash Goggles, Face Shield, N95 Respirator or PAPR
Waste Disposal MediumSingle Pair Nitrile Gloves, Impermeable Gown, Chemical Splash Goggles
Procedural Guidance: Donning and Doffing

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Gown don2 2. Respirator/Mask don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (Outer pair over cuff) don3->don4 doff1 1. Outer Gloves doff2 2. Gown & Inner Gloves (Pull off turning inside out) doff1->doff2 doff3 doff2->doff3 doff4 3. Goggles & Face Shield doff3->doff4 doff5 4. Respirator/Mask doff4->doff5 doff6 5. Wash Hands Thoroughly doff5->doff6

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Donning Protocol:

  • Gown: Put on the impermeable gown, ensuring it is securely closed in the back.

  • Respirator/Mask: If required, don your N95 respirator or PAPR hood. Perform a seal check.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don the inner pair of gloves, tucking the gown's cuffs into them. Don the outer pair of gloves over the gown's cuffs.

Step-by-Step Doffing Protocol (to minimize contamination):

  • Outer Gloves: Remove the outer pair of gloves. As this is the most contaminated item, it comes off first. Dispose of immediately in the designated chemical waste container.

  • Gown and Inner Gloves: Remove the gown by rolling it away from your body and turning it inside out. As you pull your arms out of the sleeves, peel off the inner pair of gloves simultaneously, so they are contained within the rolled-up gown. Dispose of the bundle immediately.

  • Exit the immediate work area.

  • Eye/Face Protection: Remove the face shield, followed by the goggles. Handle by the straps to avoid touching the front surfaces.

  • Respirator/Mask: Remove your respirator.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[18]

Disposal Plan

All PPE used when handling this compound must be considered hazardous chemical waste.

  • Collection: Use designated, clearly labeled, sealed waste containers within the laboratory.

  • Procedure: Do not dispose of contaminated gloves, gowns, or other materials in the regular trash.[18]

  • Compliance: Follow all institutional and local environmental health and safety guidelines for hazardous waste disposal.[21]

Emergency Procedures in Case of Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[17]

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][17]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

References

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